9-Bromo-7H-benzo[c]fluoren-7-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-bromobenzo[c]fluoren-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-11-6-8-13-15(9-11)17(19)14-7-5-10-3-1-2-4-12(10)16(13)14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMSVDJHIFRVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C3=O)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9-Bromo-7H-benzo[c]fluoren-7-one: A Keystone Intermediate for Next-Generation Deep-Blue OLEDs
Executive Summary
The continuous drive for high-performance organic electronics necessitates the development of molecular architectures that can deliver superior color purity, high external quantum efficiency (EQE), and robust thermal stability[1]. Within the realm of organic light-emitting diodes (OLEDs), achieving a stable and efficient deep-blue emission remains one of the most significant challenges due to the wide bandgap required.
9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7; Molecular Weight: 309.16) has emerged as a highly versatile, keystone synthetic intermediate for addressing these challenges. By serving as the foundational building block for spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) derivatives, this compound enables the synthesis of rigid, orthogonal molecular hosts that suppress aggregation-induced quenching and elevate device lifetimes[2]. This technical guide explores the chemical rationale, step-by-step synthetic methodologies, and device integration metrics of 9-Bromo-7H-benzo[c]fluoren-7-one derivatives.
Structural & Chemical Rationale
As an Application Scientist designing materials for organic optoelectronics, the selection of a starting material is dictated by its capacity to solve specific physical problems in the solid state.
The Role of the C7-Ketone: Enabling Orthogonal Spiro-Annulation
Standard fluorene derivatives possess a highly planar, rigid structure. While this planarity promotes excellent intramolecular
The C7-ketone of 9-Bromo-7H-benzo[c]fluoren-7-one acts as an electrophilic center for spiro-annulation[2]. By reacting this ketone with a biphenyl nucleophile and subsequently cyclizing it, we force the formation of a spiro carbon (
The Role of the C9-Bromine: A Handle for Electronic Tuning
Bromine is an electronegative element that lowers the Lowest Unoccupied Molecular Orbital (LUMO), improving electron injection[4]. More importantly, the C9-bromine serves as a highly selective leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[5]. This allows researchers to modularly attach various chromophores—such as anthracene or pyrene derivatives—to fine-tune the HOMO/LUMO energy levels and optimize charge transport balance within the host matrix[6].
Synthetic Methodologies & Experimental Protocols
The following protocols detail the transformation of 9-Bromo-7H-benzo[c]fluoren-7-one into a state-of-the-art deep-blue OLED host material (e.g., BH-9PA). Each workflow is designed as a self-validating system to ensure high purity and yield.
Figure 1: Synthetic workflow from 9-Bromo-7H-benzo[c]fluoren-7-one to a deep-blue OLED host.
Protocol 1: Orthogonal Spiro-Annulation (Synthesis of 9-Bromo-SBFF)
Objective: Convert the planar ketone into a sterically hindered spiro[benzo[c]fluorene-7,9'-fluorene] core[2].
-
Lithiation: Dissolve 2-bromobiphenyl in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise.
-
Causality: Cryogenic temperatures are critical to prevent unwanted Wurtz-type homocoupling or halogen-metal exchange at non-target sites, ensuring the quantitative generation of the highly nucleophilic 2-lithiated biphenyl.
-
-
Nucleophilic Addition: Slowly add a solution of 9-Bromo-7H-benzo[c]fluoren-7-one in anhydrous THF. Allow the mixture to gradually warm to room temperature over 12 hours. Quench with saturated aqueous
and extract the tertiary alcohol intermediate using dichloromethane (DCM). -
Acid-Catalyzed Cyclization: Dissolve the crude tertiary alcohol in glacial acetic acid (AcOH) and add a catalytic amount of concentrated HCl (approx. 0.5 mL per 10 mmol). Reflux the mixture at 120 °C for 4-6 hours.
-
Causality: The highly acidic environment protonates the tertiary hydroxyl group, transforming it into a superior leaving group (water). The subsequent dehydration generates a reactive carbocation that undergoes rapid intramolecular electrophilic aromatic substitution, locking the molecule into the rigid spiro configuration.
-
-
Validation (Self-Validating Step): Monitor the cyclization via Thin-Layer Chromatography (TLC). The highly polar alcohol spot will completely disappear, replaced by a non-polar, highly fluorescent spot under 254 nm UV light. Confirm the molecular mass of 9-Bromo-SBFF via MALDI-TOF MS.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Synthesis of BH-9PA Host)
Objective: Extend the
-
Reagent Preparation: In a Schlenk flask, combine 9-Bromo-SBFF (1.0 eq), 10-phenylanthracen-9-ylboronic acid (1.2 eq), and potassium carbonate (
, 3.0 eq) in a biphasic solvent system of toluene and distilled water (typically 4:1 v/v). -
Degassing: Purge the biphasic mixture with nitrogen gas for a minimum of 30 minutes.
-
Causality: Degassing is a non-negotiable step. Residual dissolved oxygen will rapidly oxidize the electron-rich Pd(0) active catalyst species into an inactive Pd(II) complex, stalling the catalytic cycle and promoting homocoupling of the boronic acid.
-
-
Catalysis: Add tetrakis(triphenylphosphine)palladium(0) [
] (5 mol%) under positive nitrogen flow. Reflux the mixture at 90-100 °C for 24 hours. -
Purification & Validation: Extract the organic layer, dry over anhydrous
, and concentrate. Purify the crude product via silica gel column chromatography (Eluent: Hexane/DCM gradient). Validate the final BH-9PA structure using -NMR (look for the disappearance of the boronic acid hydroxyl protons and the shifting of the spiro-aromatic protons) and confirm high thermal stability via Thermogravimetric Analysis (TGA).
Photophysical & Device Performance Data
When 9-Bromo-7H-benzo[c]fluoren-7-one is successfully converted into SBFF-based host materials and integrated into OLED architectures, the resulting devices exhibit exceptional performance metrics. The rigid spiro-core prevents excimer quenching, allowing for high luminance efficiencies while maintaining strict deep-blue Commission Internationale de l'Éclairage (CIE) coordinates[2],[7],[6].
| Host Material System | Dopant Material | EL Emission Peak (nm) | CIE Coordinates (x, y) | Luminance Efficiency (cd/A) | EQE (%) |
| 1,4-bis(SBFF-5-yl)benzene | N,N,N′,N′-tetraphenyl-SBFF-5,9-diamine | Deep Blue | (0.146, 0.148) | 7.44 | 5.60 |
| BH-9PA | DSA-Ph | 468 | Deep Blue | 7.03 | ~5.00 |
| 5-[4-(1-naphthyl)phenyl]-SBFF | 1,6-bis[(p-trimethylsilylphenyl)amino]pyrene | Deep Blue | (0.138, 0.138) | 3.70 | N/A |
Data summarized from experimental device configurations utilizing standard ITO/HTL/EML/ETL/LiF/Al architectures.
Conclusion
The synthesis of highly efficient, stable deep-blue OLEDs is fundamentally reliant on the intelligent design of the host matrix. 9-Bromo-7H-benzo[c]fluoren-7-one provides the exact chemical handles necessary—a reactive ketone for orthogonal spiro-annulation and a selective bromide for
References
-
Benzo(c)fluorene - Sigma-Aldrich | sigmaaldrich.com | Link
-
New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene | researchgate.net | 2
-
The Role of Brominated Fluorene Derivatives in Next-Gen OLED Materials | nbinno.com | 4
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications | mdpi.com | 1
-
Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials | researchgate.net | 6
-
Blue OLEDs Utilizing Spiro[fluorene-7,9 '-benzofluorene]-type Compounds as Hosts and Dopants | researchgate.net | 7
-
Spirobifluorene-Linked Bisanthracene: An Efficient Blue Emitter with Pronounced Thermal Stability | researchgate.net | 3
Sources
- 1. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Molecular structure and crystallography of 9-Bromo-7H-benzo[c]fluoren-7-one
The following technical guide details the molecular structure, synthesis, and crystallographic principles of 9-Bromo-7H-benzo[c]fluoren-7-one .
Executive Summary
9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7) is a fused tetracyclic aromatic ketone characterized by a benzo[c]fluorene scaffold with a carbonyl bridge at position 7 and a bromine substituent at position 9.[1][2] This compound serves as a critical intermediate in the synthesis of organic semiconductors, particularly for OLED host materials, due to its extended
| Parameter | Data |
| IUPAC Name | 9-Bromo-7H-benzo[c]fluoren-7-one |
| CAS Number | 1121545-04-7 |
| Molecular Formula | |
| Molecular Weight | 309.16 g/mol |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(C3=O)C=C(C=C4)Br |
| Core Scaffold | Benzo[c]fluorene (3,4-Benzofluorene) |
Molecular Architecture & Geometry
Structural Topology
The molecule consists of a benzo[c]fluorene core, which can be visualized as a fluorenone backbone fused with an additional benzene ring at the 3,4-positions.[3]
-
Planarity: The
hybridization of all carbon atoms in the tetracyclic system enforces a rigid, planar geometry. This planarity is critical for - stacking in the solid state. -
Numbering Scheme: The carbonyl bridge is assigned position 7. The bromine atom is located at position 9, which corresponds to the para position relative to the biphenyl bond on the distal benzene ring (analogous to the 2-position in standard fluorenone).
Electronic Properties
-
Dipole Moment: The carbonyl group at C7 creates a permanent dipole directed away from the aromatic system. The C-Br bond at C9 introduces a secondary dipole vector, enhancing the molecule's polarity compared to the parent benzo[c]fluorenone.
-
Heavy Atom Effect: The presence of Bromine (
) facilitates intersystem crossing (ISC) via spin-orbit coupling, making this scaffold useful for phosphorescent host materials.
Visualization of Connectivity
The following diagram illustrates the logical connectivity and numbering used to define the structure.
Figure 1: Structural connectivity map of 9-Bromo-7H-benzo[c]fluoren-7-one, highlighting the specific regiochemistry of the ketone and bromide groups.
Crystallographic Characterization
While specific single-crystal X-ray diffraction (XRD) data (CIF) for the 9-bromo derivative is often proprietary, the crystallographic profile can be rigorously extrapolated from the parent 7H-benzo[c]fluoren-7-one and the analogous 2-bromo-9-fluorenone .
Crystal Growth Protocol
To obtain X-ray quality crystals, the following self-validating protocol is recommended:
-
Solvent Selection: Use a binary solvent system of Chloroform/Hexane or Dichloromethane/Methanol .
-
Method: Slow evaporation or vapor diffusion at ambient temperature (
). -
Observation: Look for yellow-to-orange needle-like prisms, characteristic of conjugated fluorenones.
Predicted Lattice Parameters
Based on the packing motifs of structurally homologous fluorenones (Space Group
| Parameter | Predicted Range/Value | Rationale |
| Crystal System | Monoclinic | Standard for planar aromatic ketones. |
| Space Group | Favored by centrosymmetric packing of planar molecules. | |
| Z (Formula Units) | 4 | Typical for |
| Face-to-face aromatic interaction distance. | ||
| Intermolecular Interactions | Halogen bonding and weak hydrogen bonding direct the packing. |
Packing Motif
The crystal lattice is dominated by herringbone packing or slipped
Synthetic Pathways[6]
The synthesis of 9-Bromo-7H-benzo[c]fluoren-7-one requires precise regiocontrol. Two primary routes are established: Direct Bromination (Route A) and Cyclization of Precursors (Route B).
Route A: Electrophilic Bromination (Primary)
This route utilizes the directing effects of the fluorenone core. The 9-position (para to the biphenyl linkage) is the most activated site on the distal ring for Electrophilic Aromatic Substitution (EAS).
-
Reagents: Bromine (
) or N-Bromosuccinimide (NBS). -
Catalyst:
(if using ) or (solvent/catalyst). -
Conditions: Reflux in acetic acid or aqueous sulfuric acid.
Route B: Oxidative Cyclization
Constructing the ring system from a biaryl precursor ensures regiochemical purity if the bromine is already present.
-
Precursor: 1-(4-bromophenyl)-2-naphthoic acid.
-
Cyclization: Intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Methanesulfonic acid (
).
Synthetic Workflow Diagram
Figure 2: Dual synthetic pathways. Route A (Top) involves direct functionalization; Route B (Bottom) involves scaffold construction.
Applications in Drug Discovery & Materials
The 9-bromo substituent serves as a versatile "synthetic handle," allowing this molecule to function as a key intermediate.
-
Suzuki-Miyaura Coupling: The C-Br bond is easily converted to C-C bonds, allowing the attachment of aryl groups to create extended
-systems for Organic Light Emitting Diodes (OLEDs) . -
Buchwald-Hartwig Amination: Substitution with amines yields hole-transport materials.
-
Pharmaceutical Scaffolds: Benzo[c]fluorenone derivatives are investigated for DNA intercalation properties due to their planar geometry, acting as potential anti-tumor agents.
References
-
J&K Scientific. (n.d.). 9-Bromo-7H-benzo[c]fluorene-7-one Product Specifications. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 7H-Benzo[c]fluoren-7-one Chemical Data. NIST Chemistry WebBook.[4] Retrieved from
-
PubChem. (2025).[2][5] 9-Bromo-7H-benzo[c]fluoren-7-one (CID 134305011).[2] National Center for Biotechnology Information. Retrieved from
-
Romanovska, E., et al. (2022).[6] Synthesis and Photophysical Properties of Brominated Benzanthrone Derivatives. Molbank. (Contextual reference for bromination of fused aromatic ketones). Retrieved from
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- 4. 7H-Benzo[c]fluorene-7-one [webbook.nist.gov]
- 5. 7H-Benzo(c)fluorene | C17H12 | CID 9150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104341286A - Synthesis technique of 9-fluorenone - Google Patents [patents.google.com]
Solubility profile of 9-Bromo-7H-benzo[c]fluoren-7-one in organic solvents
Executive Summary & Chemical Architecture
Compound Identity: 9-Bromo-7H-benzo[c]fluoren-7-one CAS: 1121545-04-7 Molecular Formula: C₁₇H₉BrO Molecular Weight: 309.16 g/mol [1][2][3]
This guide provides a technical analysis of the solubility behavior of 9-Bromo-7H-benzo[c]fluoren-7-one, a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials and fine pharmaceutical scaffolds. Unlike simple fluorenones, the benzo[c]-fused system introduces extended conjugation and planarity, significantly influencing its dissolution thermodynamics.
Structural Determinants of Solubility
To predict and manipulate the solubility of this compound, one must understand the three competing forces within its architecture:
-
The Benzo[c]fluorenone Core (π-System): The tetracyclic aromatic framework creates strong intermolecular
stacking interactions. This high lattice energy acts as a barrier to dissolution, requiring solvents that can disrupt these stacking forces (typically aromatic or halogenated solvents). -
The Carbonyl Group (C=O): Located at the 7-position, this group introduces a permanent dipole moment. It acts as a hydrogen bond acceptor, increasing affinity for polar aprotic solvents (e.g., THF, DMF) but remaining insoluble in water due to the dominant hydrophobic skeleton.
-
The Bromine Substituent (Br): The heavy halogen atom at the 9-position increases polarizability and lipophilicity relative to the parent ketone, enhancing solubility in chlorinated solvents and modifying the crystal packing density.
Solubility Profile & Solvent Compatibility
The following data categorizes solvents based on their interaction mechanism with 9-Bromo-7H-benzo[c]fluoren-7-one. Note that specific saturation values (mg/mL) are highly dependent on crystal polymorph and purity; the classifications below are derived from structural analog analysis (benzo[c]fluorene derivatives) and standard Hansen Solubility Parameter (HSP) logic.
Table 1: Solvent Interaction Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Halogenated | Dichloromethane (DCM), Chloroform, Chlorobenzene | High | Excellent match for polarizability. The solvent's dipole interacts with the ketone, while the halogenated nature solvates the bromine and aromatic core. |
| Aromatic | Toluene, Xylene, Benzene | Moderate to High | |
| Polar Aprotic | Tetrahydrofuran (THF), DMF, DMSO | Moderate | Good dipole-dipole interaction with the carbonyl group. THF is the preferred solvent for organometallic coupling reactions (e.g., Suzuki-Miyaura). |
| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Useful for extraction but often insufficient for dissolving large quantities without heating. Frequently used as the "solvent" in recrystallization pairs. |
| Aliphatic | Hexane, Heptane, Cyclohexane | Poor (Anti-solvent) | Lacks the polarity to solvate the ketone and the polarizability to interact with the |
| Protic | Methanol, Ethanol, Water | Insoluble | The hydrophobic effect dominates. The compound cannot disrupt the strong H-bonding network of these solvents. |
Temperature Dependence
-
Ambient (25°C): Solubility is kinetically slow in non-halogenated solvents due to high lattice energy.
-
Reflux Conditions: Solubility increases exponentially in Toluene and Chlorobenzene, making them ideal for recrystallization when paired with cooling.
Experimental Protocol: Gravimetric Solubility Determination
As exact literature values for this specific intermediate can vary by batch, researchers must establish a self-validating solubility curve. Use the following gravimetric protocol to determine the saturation point (
Workflow Diagram
Figure 1: Step-by-step gravimetric workflow for determining precise solubility limits.
Step-by-Step Methodology
-
Preparation: Pre-weigh a clean, dry borosilicate glass vial (
). -
Saturation: Add 9-Bromo-7H-benzo[c]fluoren-7-one to a separate vessel containing the target solvent until solid persists (supersaturation).
-
Equilibration: Stir the suspension at the target temperature (e.g., 25°C) for 24 hours. Critical: Ensure temperature stability to avoid super-saturation errors.
-
Filtration: Syringe-filter the supernatant using a 0.45 µm PTFE filter (compatible with organic solvents) into the pre-weighed vial. Record the exact volume of filtrate added (
). -
Evaporation: Remove the solvent using a gentle nitrogen stream or vacuum oven.
-
Measurement: Dry the residue until the mass stabilizes. Weigh the vial (
). -
Calculation:
Applications in Synthesis & Purification
The solubility profile dictates the operational boundaries for chemical processing.
A. Reaction Solvent Selection
For metal-catalyzed cross-coupling (e.g., reacting the Br-site):
-
Recommended: Toluene or 1,4-Dioxane .
-
Reasoning: These solvents provide high solubility at elevated temperatures (80-110°C) required for catalyst activation, without coordinating too strongly to the metal center (unlike DMF/DMSO which can poison certain catalysts).
B. Purification via Recrystallization
Recrystallization is the most effective method to remove brominated by-products.
Solvent System Logic:
-
Single Solvent: Chlorobenzene . Dissolves well at reflux, crystallizes upon cooling.
-
Binary System: DCM / Hexane or Toluene / Heptane .
-
Dissolve crude material in minimal DCM/Toluene (Good Solvent).
-
Slowly add Hexane/Heptane (Anti-Solvent) until turbidity appears.
-
Cool gradually to 4°C.
-
Decision Tree for Solvent Selection
Figure 2: Strategic decision tree for selecting the optimal solvent based on process requirements.
Safety & Handling (SDS Summary)
-
Hazards: 9-Bromo-7H-benzo[c]fluoren-7-one is an organobromine compound. It may act as a skin and eye irritant.[4][5]
-
Solvent Hazards:
-
Chlorinated Solvents (DCM, CHCl3): Use in a fume hood; avoid inhalation (potential carcinogens).
-
Toluene/Hexane: Flammable; keep away from ignition sources.
-
-
Waste Disposal: All solutions containing this compound must be disposed of as Halogenated Organic Waste .
References
-
PubChem. (n.d.). 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link](Note: Used as a structural analog reference for physicochemical properties).
-
Organic Syntheses. (1987). 9-Bromo-9-phenylfluorene. Org. Synth. 1987, 65, 203. Retrieved March 6, 2026, from [Link](Reference for brominated fluorene handling and solubility).
-
NIST Chemistry WebBook. (n.d.). 7H-Benzo[c]fluoren-7-one. National Institute of Standards and Technology.[6] Retrieved March 6, 2026, from [Link].
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- 3. Product Name: 9-Bromo-benzo[c]fluoren-7-one CAS: 1121545-04-7 [lingzhiyuechem.com]
- 4. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | 1198396-46-1 [sigmaaldrich.com]
- 5. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | C19H15Br | CID 77231394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7H-Benzo[c]fluorene-7-one [webbook.nist.gov]
Engineering the Optoelectronic and Pharmacological Landscape: A Technical Guide to the HOMO-LUMO Energy Levels of 9-Bromo-7H-benzo[c]fluoren-7-one Derivatives
As a Senior Application Scientist, I frequently encounter molecular scaffolds that serve as the foundational building blocks for next-generation technologies. Among these, 9-Bromo-7H-benzo[c]fluoren-7-one (CAS No.: 1121545-04-7)[1] stands out as a highly versatile precursor. Its rigid, extended
This whitepaper provides an in-depth technical analysis of how functionalizing this core scaffold modulates its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. By understanding the causality behind structural modifications, researchers can rationally design derivatives with precisely tuned bandgaps (
Structural Causality: The Benzo[c]fluorene Core
The molecular architecture of 9-Bromo-7H-benzo[c]fluoren-7-one offers two highly specific, orthogonal sites for chemical modification, each serving a distinct purpose in energy level engineering:
-
The C7 Ketone (Steric Engineering): The carbonyl group at the 7-position is highly electrophilic. Nucleophilic attack followed by acid-catalyzed dehydration allows for spiro-annulation (e.g., forming spiro[benzo[c]fluorene-7,9'-fluorene] or SBFF). Causally, this introduces a strictly orthogonal fluorene moiety. This 3D steric bulk physically separates adjacent molecules in the solid state, drastically reducing intermolecular
stacking. This prevents the formation of excimers—transient bimolecular complexes that lower the excited state energy and cause undesirable red-shifting, thereby preserving deep-blue color purity[2]. -
The C9 Bromide (Electronic Engineering): The bromine atom lies along the primary axis of the extended
-conjugation of the benzo[c]fluorene system. Palladium-catalyzed Suzuki-Miyaura cross-coupling at this site allows for the direct modulation of the electron density. Electron-donating groups (EDGs) destabilize the HOMO (pushing it higher), while electron-withdrawing groups (EWGs) stabilize the LUMO (pulling it lower)[2].
Workflow for the design and validation of 9-Bromo-7H-benzo[c]fluoren-7-one derivatives.
Theoretical Framework: DFT and Frontier Molecular Orbitals
Before committing to bench synthesis, computational modeling using Density Functional Theory (DFT) is mandatory. The standard protocol utilizes the B3LYP functional with a 6-31G* or 6-311G(d,p) basis set to predict the spatial distribution and energy of the frontier molecular orbitals[2][3].
In 9-Bromo-7H-benzo[c]fluoren-7-one derivatives, the HOMO is typically delocalized across the electron-rich fluorene backbone, dictating the hole-transporting capabilities. Conversely, the LUMO is often localized near electron-deficient regions (such as the ketone or introduced EWGs), dictating electron-accepting properties. A precise HOMO-LUMO gap of ~3.0 to 3.5 eV is required for deep-blue fluorescent host materials to ensure effective energy transfer to the dopant without reverse energy leakage[2].
Self-Validating Experimental Methodologies
To translate theoretical models into physical materials, the following field-proven protocols are utilized.
Protocol 1: Synthesis of 9-Aryl-Spiro[benzo[c]fluorene-7,9'-fluorene] Derivatives
This two-step protocol leverages orthogonal reactivity to build the SBFF core and subsequently tune its electronic properties[2].
-
Lithiation and Spiro-formation: In a flame-dried flask under argon, dissolve 2-bromobiphenyl in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise. The low temperature prevents unwanted side reactions during the halogen-lithium exchange.
-
Nucleophilic Addition: Slowly add 9-bromo-7H-benzo[c]fluoren-7-one to the lithiated mixture. Allow it to warm to room temperature, forming a tertiary alcohol intermediate.
-
Ring Closure: Treat the intermediate with a mixture of glacial acetic acid and concentrated HCl under reflux. The acidic environment drives the dehydration and subsequent electrophilic aromatic substitution, closing the spiro-ring to yield the 9-bromo-SBFF intermediate.
-
Suzuki-Miyaura Cross-Coupling: Combine the 9-bromo-SBFF intermediate with a selected arylboronic acid (e.g., 10-phenylanthracene-9-yl boronic acid) in a biphasic system (toluene/ethanol/water). Add K₂CO₃ (base) and Pd(PPh₃)₄ (catalyst). Reflux for 12-24 hours.
-
Purification: Extract with dichloromethane, dry over MgSO₄, and purify via silica gel column chromatography to isolate the target derivative.
Protocol 2: Electrochemical Determination of HOMO-LUMO Levels
This protocol is a self-validating system; the inclusion of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple ensures that any drift in the Ag/Ag⁺ reference electrode is mathematically normalized.
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed acetonitrile.
-
Cell Assembly: Set up a three-electrode cyclic voltammetry (CV) cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode.
-
Calibration: Add a trace amount of ferrocene to the blank electrolyte and scan to determine the half-wave potential of the Fc/Fc⁺ couple (
). -
Measurement: Dissolve the synthesized derivative in the electrolyte. Scan the potential at 50 mV/s to record the onset oxidation (
) and reduction ( ) potentials relative to the reference. -
Calculation:
- eV
- eV
Quantitative Data Analysis
The table below summarizes the optoelectronic properties of key derivatives synthesized from the 9-Bromo-7H-benzo[c]fluoren-7-one core. Notice how the substitution at the 9-position directly impacts the bandgap.
| Derivative / Compound | HOMO (eV) | LUMO (eV) | Bandgap ( | Primary Application |
| 9-Phenyl-SBFF (BH-4P) | -5.84 | -2.39 | 3.45 | Deep-Blue OLED Host[2] |
| 5,9-Diphenyl-SBFF (BH-6DP) | -5.78 | -2.35 | 3.43 | Deep-Blue OLED Host[2] |
| 9-(10-Phenylanthracene-9-yl)SBFF | -5.33 | -2.19 | 3.14 | Blue OLED Host[2] |
Data synthesized from quantum chemical calculations and CV measurements of spirobenzofluorene derivatives[2].
Energy level alignment of SBFF-based host materials in a standard OLED device architecture.
Pharmacological Implications: Beyond Optoelectronics
While predominantly recognized in materials science, the 7H-benzo[c]fluoren-7-one scaffold exhibits significant biological activity. The HOMO-LUMO gap is a critical parameter here as well; a smaller gap suggests higher polarizability and chemical reactivity, lowering the activation energy required for enzymatic oxidation[4].
For instance, Benfluron, a related 7H-benzo[c]fluoren-7-one derivative, undergoes extensive hepatic metabolism. The benzo[c]fluorene core acts as a substrate for multiple cytochrome P450 isoforms—specifically CYP1A, CYP3A, and CYP2E1—leading to hydroxylation at the 9-position[4]. The spatial distribution of the LUMO density dictates these sites of nucleophilic and oxidative enzymatic attack. Understanding the electronic structure of the 9-Bromo precursor allows drug development professionals to predict metabolic liabilities and design sterically hindered or electronically deactivated derivatives to improve pharmacokinetic half-lives.
Conclusion
The 9-Bromo-7H-benzo[c]fluoren-7-one molecule is a highly privileged scaffold. By treating the C7 ketone as a site for steric engineering (spiro-annulation) and the C9 bromide as a site for electronic tuning (cross-coupling), scientists can precisely engineer the HOMO-LUMO energy levels. Whether the goal is achieving a 3.45 eV bandgap for deep-blue OLED host materials or modulating the LUMO density to alter CYP450 metabolism, mastering the structure-property relationships of this core is essential for advanced molecular design.
References
1.1 - Sigma-Aldrich Product Catalog for 9-Bromo-7H-benzo[c]fluoren-7-one 2. 2 - ResearchGate 3. 4 - Benchchem 4.3 - Macromolecules - ACS Publications
Sources
Technical Guide: Thermal Stability & Characterization of 9-Bromo-7H-benzo[c]fluoren-7-one
[1]
CAS: 1121545-04-7 Formula: C₁₇H₉BrO Molecular Weight: 309.16 g/mol Structure Class: Halogenated Polycyclic Aromatic Ketone[1][2][3]
Executive Technical Summary
9-Bromo-7H-benzo[c]fluoren-7-one exhibits a high degree of thermal resilience characteristic of fused tricyclic aromatic ketones.[1] With a confirmed melting point range of 189–193 °C , the compound maintains structural integrity well above standard processing temperatures for organic semiconductors. Its stability is derived from the rigid benzo[c]fluorene core, where the carbonyl bridge (C-7) and bromine substituent (C-9) contribute to strong intermolecular
Key Application Insight: Researchers utilizing this compound as an intermediate for OLED materials or photoinitiators must account for its high crystallinity.[1] While thermally stable, the compound requires precise heating protocols to avoid sublimation prior to melting in high-vacuum deposition systems.[1]
Physicochemical & Thermal Data Profile
The following data consolidates experimental values with structurally modeled estimates where direct literature is proprietary.
| Property | Value / Range | Confidence | Source / Method |
| Melting Point ( | 189 – 193 °C | High (Exp.)[1] | Lit. [1], DSC Protocol |
| Boiling Point ( | ~480 – 500 °C | Medium (Pred.) | ACD/Labs Model (760 mmHg) |
| Decomposition ( | > 310 °C | High (Est.) | Analog comparison (Fluorenone) |
| Flash Point | > 220 °C | Medium (Pred.)[1] | Closed Cup Estimate |
| Density | 1.5 ± 0.1 g/cm³ | Medium (Pred.)[1] | Calculated |
| Solubility | Low (EtOH), High (CHCl₃, Toluene) | High (Exp.) | Structural Polarity |
Note on Decomposition: The parent scaffold, 7H-benzo[c]fluoren-7-one (CAS 6051-98-5), melts at 160–164 °C. The addition of the bromine atom at position 9 significantly enhances the lattice energy, raising the melting point by ~30 °C.[1]
Structural Stability Analysis
The thermal robustness of 9-Bromo-7H-benzo[c]fluoren-7-one is not accidental; it is a function of its electronic architecture.[1]
Mechanistic Drivers of Stability
-
Rigid Planarity: The benzo[c]fluorene backbone is strictly planar, maximizing surface area for Van der Waals forces.
-
Carbonyl Dipole: The C=O bond at position 7 creates a permanent dipole, locking molecules into a tight crystal lattice.
-
Halogen Bonding: The Bromine atom acts as a Lewis acid (sigma-hole), potentially forming halogen bonds with the carbonyl oxygen of neighboring molecules, further elevating the energy required for phase transition.
Visualization of Stability Factors
The following diagram illustrates the logical flow from molecular structure to observed macroscopic thermal properties.
Figure 1: Structural causality map linking molecular features to thermal stability outcomes.
Experimental Protocols for Validation
To ensure trustworthiness and reproducibility, the following self-validating protocols are recommended for verifying the thermal data of your specific batch.
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: To determine the precise melting onset and check for polymorphism.[1]
-
Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using an Indium standard (
, ). -
Sample Prep: Weigh 2–5 mg of the dried sample into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.[1]
-
Cycle 1 (History Erase): Heat from 40 °C to 210 °C at 10 °C/min. Rationale: Removes thermal history and solvent residues.[1]
-
Cooling: Cool to 40 °C at 10 °C/min.
-
Cycle 2 (Measurement): Heat from 40 °C to 220 °C at 5 °C/min.
-
Validation: The endothermic peak onset in Cycle 2 should align with 189–193 °C. A sharp peak (width < 2 °C) indicates high purity (>98%).[1]
Protocol B: Thermogravimetric Analysis (TGA)
Purpose: To define the "Safe Processing Window" before decomposition.[1]
-
Environment: Purge system with Nitrogen (
) at 50 mL/min. Critical: Oxygen traces can induce early oxidative degradation, skewing results. -
Ramp: Heat from 30 °C to 600 °C at 10 °C/min.
-
Data Extraction:
- : Temperature at 1% weight loss (Volatiles/Solvent limit).
- : Temperature at 5% weight loss (Onset of core decomposition).
-
Self-Check: If significant weight loss (>2%) occurs below 150 °C, the sample is solvated.[1] Dry in a vacuum oven at 80 °C for 6 hours and re-run.
Protocol C: HPLC Purity Check (Pre-Thermal)
Thermal data is meaningless without purity confirmation.
Handling & Storage Workflow
Given the compound's brominated aromatic nature, it is susceptible to slow photolytic dehalogenation if mishandled.
Figure 2: Lifecycle management for maintaining thermal integrity.
Storage Directive: Store in amber glass vials under inert gas (Argon/Nitrogen) at room temperature. While thermally stable, long-term exposure to UV light can induce radical formation at the C-Br bond, lowering the melting point over time (impurity depression).[1]
References
-
Lingzhiyue Chemical Technology. (2024).[1] Product Specification: 9-Bromo-benzo[c]fluoren-7-one (CAS 1121545-04-7).[1][2][3][5][6][7][8] Retrieved from [1]
-
Tokyo Chemical Industry (TCI). (2024).[1] Product Data: 7H-Benzo[c]fluoren-7-one (CAS 6051-98-5).[1][9] Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1] 7H-Benzo[c]fluoren-7-one Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: 9-Bromo-benzo[c]fluoren-7-one (CID 134305011).[1] National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. 7H-Benzo[c]fluorene-7-one [webbook.nist.gov]
- 2. 64356-33-8|5-Bromo-7H-benzo[c]fluoren-7-one|BLD Pharm [bldpharm.com]
- 3. 9-溴苯并[c]芴-7-酮 - CAS:1121545-04-7 - Derthon [en.derthon.com]
- 4. scispace.com [scispace.com]
- 5. 9-Bromo-benzo[c]fluoren-7-one | C17H9BrO | CID 134305011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Product Name: 9-Bromo-benzo[c]fluoren-7-one CAS: 1121545-04-7 [lingzhiyuechem.com]
- 7. 9-Bromo-7H-benzo[c]fluoren-7-one - CAS:1121545-04-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. dakenchem.com [dakenchem.com]
- 9. 7H-benzo[c]fluoren-7-one | 6051-98-5 [chemnet.com]
An In-depth Technical Guide to the Photophysical Properties of 9-Bromo-7H-benzo[c]fluoren-7-one
Introduction
9-Bromo-7H-benzo[c]fluoren-7-one is a polycyclic aromatic ketone that has garnered interest within the scientific community, particularly in the fields of materials science and drug development.[1] Its rigid, planar structure, a characteristic of the benzo[c]fluorene core, provides a robust scaffold for the development of novel organic materials.[2] The presence of a bromine atom and a carbonyl group introduces unique electronic and photophysical properties, making it a compelling subject for detailed investigation.[3][4]
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 9-Bromo-7H-benzo[c]fluoren-7-one. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related fluorenone derivatives and the well-established principles of photochemistry to present a scientifically grounded projection of its behavior.[5][6][7] This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and similar molecules.
Molecular Structure and Synthesis
The foundational structure of 7H-benzo[c]fluoren-7-one consists of a fluorene moiety fused with a benzene ring. The "c" designation indicates the specific isomer of the benzo-fusion. The addition of a bromine atom at the 9-position and a ketone at the 7-position completes the structure of the target molecule.
Proposed Synthesis:
A plausible synthetic route to 9-Bromo-7H-benzo[c]fluoren-7-one can be adapted from established methods for synthesizing similar brominated aromatic ketones and benzo[c]fluorene derivatives.[8][9] A potential pathway could involve the bromination of a suitable 7H-benzo[c]fluoren-7-one precursor.
Caption: Proposed synthetic route for 9-Bromo-7H-benzo[c]fluoren-7-one.
Anticipated Photophysical Properties
The photophysical properties of 9-Bromo-7H-benzo[c]fluoren-7-one are expected to be significantly influenced by the interplay between the extended π-conjugated system of the benzo[c]fluorene core and the electronic perturbations introduced by the carbonyl and bromo substituents.
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of 9-Bromo-7H-benzo[c]fluoren-7-one in a non-polar solvent is expected to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions.
-
π-π Transitions:* Strong absorption bands are anticipated in the ultraviolet region, arising from transitions within the extensive aromatic system. These are typically characterized by high molar extinction coefficients (ε).
-
n-π Transition:* A weaker, longer-wavelength absorption band is expected in the near-UV or visible region.[6] This transition originates from the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.
Solvent Effects (Solvatochromism):
The position of the absorption bands, particularly the n-π* transition, is likely to be sensitive to solvent polarity.
-
Non-polar to Polar Aprotic Solvents: A slight red shift (bathochromic shift) of the π-π* bands and a more pronounced blue shift (hypsochromic shift) of the n-π* band are expected with increasing solvent polarity. The blue shift of the n-π* transition is a hallmark of this type of transition and is due to the stabilization of the non-bonding ground state electrons by the polar solvent.
-
Protic Solvents: In protic solvents (e.g., alcohols), hydrogen bonding with the carbonyl group will further stabilize the ground state, leading to an even greater blue shift of the n-π* transition.
Steady-State Fluorescence Spectroscopy
The fluorescence properties of 9-Bromo-7H-benzo[c]fluoren-7-one are predicted to be heavily influenced by the "internal heavy-atom effect" of the bromine substituent.[3][4]
The Heavy-Atom Effect:
The presence of a heavy atom like bromine enhances spin-orbit coupling. This facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁).
Caption: Simplified Jablonski diagram illustrating the heavy-atom effect.
Consequences for Fluorescence:
-
Fluorescence Quenching: Due to the efficient ISC, the fluorescence quantum yield of 9-Bromo-7H-benzo[c]fluoren-7-one is expected to be low. The excited state population is rapidly funneled to the triplet state, reducing the population available for fluorescence emission.[4]
-
Phosphorescence: Conversely, the population of the triplet state will be significant, and the molecule may exhibit phosphorescence at low temperatures in a rigid matrix. Phosphorescence is a slow radiative decay from the triplet state to the ground state.
Expected Emission Characteristics:
Should fluorescence be observable, it would likely be a broad, featureless band in the visible region of the spectrum. The emission maximum is expected to show a red shift with increasing solvent polarity due to the stabilization of the more polar excited state.
Quantitative Photophysical Parameters (Anticipated)
The following table summarizes the anticipated photophysical parameters for 9-Bromo-7H-benzo[c]fluoren-7-one based on data from analogous compounds.
| Parameter | Anticipated Value/Trend | Rationale |
| Absorption Maxima (λabs) | ~350-450 nm | Based on the extended conjugation of the benzo[c]fluorene core and the presence of the carbonyl group.[6][7] |
| Molar Extinction Coefficient (ε) | High for π-π* transitions | Characteristic of allowed electronic transitions in aromatic systems. |
| Emission Maximum (λem) | Red-shifted relative to absorption | Stokes shift is expected. |
| Fluorescence Quantum Yield (ΦF) | Low (< 0.1) | Significant fluorescence quenching due to the heavy-atom effect of bromine enhancing ISC.[3][4] |
| Fluorescence Lifetime (τF) | Short (nanoseconds or less) | Rapid depopulation of the S₁ state via ISC. |
| Intersystem Crossing Rate (kISC) | High | A direct consequence of the heavy-atom effect.[10] |
Experimental Protocols for Photophysical Characterization
To experimentally validate the predicted photophysical properties of 9-Bromo-7H-benzo[c]fluoren-7-one, a series of standard spectroscopic techniques should be employed.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).
Methodology:
-
Prepare a stock solution of 9-Bromo-7H-benzo[c]fluoren-7-one of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the range of 0.1 to 1.0.
-
Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-600 nm).
-
The molar extinction coefficient can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and quantum yield (ΦF).
Methodology:
-
Prepare a dilute solution of the sample in the desired solvent (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at a wavelength corresponding to an absorption maximum.
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be used. The quantum yield of the sample can be calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τF).
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC) is the preferred method.
-
A pulsed light source (e.g., a laser diode or a picosecond laser) excites the sample.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
The resulting histogram of photon arrival times represents the fluorescence decay profile, which can be fitted to an exponential function to extract the lifetime.
Transient Absorption Spectroscopy
Objective: To observe the formation and decay of the triplet state.
Methodology:
-
A pump-probe setup is used. A short, intense laser pulse (the pump) excites the sample.
-
A second, weaker, broad-spectrum pulse (the probe) passes through the sample at a variable time delay after the pump pulse.
-
The change in absorbance of the probe beam is measured as a function of wavelength and time delay.
-
The appearance of new absorption bands that decay on a microsecond or longer timescale can be attributed to the triplet state.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 3. Intramolecular heavy-atom effect in the photophysics of organic molecules [ufn.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids - PMC [pmc.ncbi.nlm.nih.gov]
9-Bromo-7H-benzo[c]fluoren-7-one CAS number and safety data sheet
Part 1: Executive Summary & Chemical Identity
9-Bromo-7H-benzo[c]fluoren-7-one is a specialized organobromine intermediate primarily utilized in the synthesis of organic semiconductors, specifically for Organic Light-Emitting Diode (OLED) applications. Its fused tricyclic aromatic core, featuring a ketone bridge and a reactive bromine handle, makes it an ideal scaffold for constructing extended
Product Identification
| Parameter | Detail |
| CAS Number | 1121545-04-7 |
| IUPAC Name | 9-Bromo-7H-benzo[c]fluoren-7-one |
| Synonyms | 9-Bromobenzo[c]fluorenone; 9-Bromo-7-oxo-7H-benzo[c]fluorene |
| Molecular Formula | |
| Molecular Weight | 309.16 g/mol |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=C(C3=O)C=C(C=C4)Br |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Insoluble in water; Soluble in |
Structural Visualization
The following diagram illustrates the core structure and the specific locant of the bromine substituent on the benzo[c]fluorene framework.
Figure 1: Structural topology of 9-Bromo-7H-benzo[c]fluoren-7-one highlighting the reactive C-Br bond at position 9 and the carbonyl group at position 7.
Part 2: Synthesis & Technical Specifications
Synthesis Pathway
While specific industrial "recipes" are proprietary, the most chemically robust route to 1121545-04-7 involves the intramolecular cyclization of brominated biaryl carboxylic acids or the direct bromination of the parent benzo[c]fluorenone. The Intramolecular Friedel-Crafts Acylation is preferred for regiochemical purity.
Mechanistic Workflow (Predicted)
-
Precursor Formation: Suzuki coupling of 2-formylbenzeneboronic acid with 1-bromo-4-bromonaphthalene (selective) to form the biaryl aldehyde.
-
Oxidation: Conversion of the aldehyde to the carboxylic acid.
-
Ring Closure: Acid-mediated cyclization (using Polyphosphoric Acid or Methanesulfonic Acid) to form the central ketone bridge.
Figure 2: Proposed synthetic route ensuring regioselectivity of the bromine substituent.
Physical & Chemical Properties
Note: Experimental values for this specific CAS are limited in public literature. Data below represents consensus values for analogous halogenated benzo[c]fluorenones.
| Property | Value / Description |
| Physical State | Solid (Powder or Crystalline Needles) |
| Color | Yellow to bright Orange (due to extended conjugation) |
| Melting Point | Predicted: 160–185 °C (Higher than dimethyl derivative) |
| Purity Standard | Electronic Grade: >99.5% (HPLC); Synthesis Grade: >98% |
| Reactivity | Susceptible to Pd-catalyzed cross-coupling at C-9; Nucleophilic attack at C-7 (Carbonyl) |
Part 3: Safety Data Sheet (SDS) Summary
Hazard Classification (GHS-US/EU): Based on Structure-Activity Relationships (SAR) with 2,7-dibromofluorenone and related aromatic ketones.
Hazards Identification
-
Signal Word: WARNING
-
Pictograms:
(GHS07)[1]
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures
-
Prevention (P280): Wear nitrile gloves, safety goggles, and lab coat. Avoid breathing dust.
-
Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]
-
Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.
-
Disposal (P501): Dispose of contents to an approved waste disposal plant (Halogenated organic waste).
First Aid Protocols
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Part 4: Applications in Research
OLED Host Materials
The 9-bromo-benzo[c]fluorenone scaffold is a critical building block for "blue" and "green" host materials in OLEDs. The benzo[c] fusion extends the conjugation length compared to standard fluorenone, narrowing the bandgap and improving charge carrier mobility.
-
Protocol: The bromine atom is typically replaced with carbazole, triphenylamine, or other arylamines via Buchwald-Hartwig amination to create Hole Transport Materials (HTM).
Pharmaceutical Intermediates
Used as a core structure for developing DNA-intercalating agents. The planarity of the benzo[c]fluorenone system allows it to slide between DNA base pairs, making it a candidate for anti-tumor drug research.
References
-
J&K Scientific. (2024). Product Specification: 9-Bromo-7H-benzo[c]fluorene-7-one. Retrieved from
-
PubChem. (2024).[3] Compound Summary: 7H-Benzo[c]fluoren-7-one (Parent Structure). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet for Fluorenone Derivatives (Generic). Retrieved from
-
ChemicalBook. (2024). 9-Bromo-benzo[c]fluoren-7-one Suppliers and Properties. Retrieved from
-
NIST Chemistry WebBook. (2024). 7H-Benzo[c]fluorene-7-one. Retrieved from
Sources
Electronic Absorption Spectra of 9-Bromo-7H-benzo[c]fluoren-7-one
This guide provides an in-depth technical analysis of the electronic absorption spectra of 9-Bromo-7H-benzo[c]fluoren-7-one , a tetracyclic aromatic ketone used as a critical intermediate in the synthesis of photochromic naphthopyrans and organic semiconductors.
Technical Guide & Characterization Protocol
Executive Summary
9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7 / Parent CAS: 6051-98-5) is a fused tetracyclic chromophore.[1] Its electronic absorption profile is characterized by intense
Part 1: Molecular Architecture & Electronic Properties
Structural Framework
The core structure consists of a fluorenone skeleton fused with a benzene ring at the c-face. This extension of conjugation lowers the HOMO-LUMO gap compared to standard 9-fluorenone.
-
Auxochrome: Bromine atom at C9.
-
Electronic Effect: The bromine atom exerts a dual effect:
-
Inductive (-I): Withdraws electron density, stabilizing
orbitals. -
Mesomeric (+M): Donates electron density into the
-system via lone pair overlap, raising the HOMO energy and causing a redshift (bathochromic shift) in the absorption spectrum.
-
Predicted Spectral Characteristics
Based on the parent compound data (7H-benzo[c]fluoren-7-one,
| Transition Type | Wavelength Range ( | Molar Absorptivity ( | Characterization |
| Band I ( | 250 – 340 nm | High ( | Intense absorption due to allowed transitions within the extended aromatic system. |
| Band II (ICT / Mixed) | 350 – 400 nm | Medium ( | Charge transfer character enhanced by the fused benzene ring. |
| Band III ( | 425 – 440 nm | Low/Medium ( | The lowest energy transition. Forbidden by symmetry but observed due to vibronic coupling. Responsible for visible color. |
Part 2: Experimental Methodology (The Protocol)
Reagents and Sample Preparation
To ensure spectral integrity, purity must be verified prior to analysis. The synthesis typically involves the photobromination of indane derivatives followed by cyclization.
Protocol:
-
Solvent Selection: Use Spectroscopic Grade Ethanol (EtOH) for polar protic analysis and Cyclohexane for non-polar baseline.
-
Rationale: Ethanol stabilizes the polar excited states but may blue-shift
bands due to hydrogen bonding with the carbonyl oxygen.
-
-
Stock Solution: Prepare a
M stock solution in Dichloromethane (DCM) to ensure complete solubility. -
Working Solution: Dilute stock with the target solvent (EtOH) to a final concentration of
M.-
Validation: Absorbance at
must be between 0.2 and 0.8 A.U. to satisfy the Beer-Lambert Law.
-
Instrumental Parameters
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).
-
Scan Range: 200 nm – 600 nm.
-
Bandwidth: 1.0 nm (High resolution required for vibronic structure).
-
Baseline Correction: Auto-zero with pure solvent cuvettes prior to sample measurement.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to spectral validation.
Figure 1: Synthetic and analytical workflow for the characterization of 9-Bromo-7H-benzo[c]fluoren-7-one.
Part 3: Spectral Analysis & Interpretation
The Heavy Atom Effect
The presence of the bromine atom at position 9 is not merely structural; it fundamentally alters the photophysics of the molecule.
-
Spin-Orbit Coupling (SOC): Bromine (
) increases the magnitude of spin-orbit coupling compared to the parent hydrogen analogue. -
Consequence: This facilitates Intersystem Crossing (ISC) from the Singlet Excited State (
) to the Triplet State ( ). -
Observation: While the absorption spectrum shows a redshift, the fluorescence quantum yield is likely quenched, and phosphorescence may be observable at low temperatures (77 K).
Solvatochromism
The carbonyl group (
-
In Non-Polar Solvents (Hexane): The
transition appears at longer wavelengths (lower energy) because the ground state -electrons are not stabilized by hydrogen bonding. -
In Polar Protic Solvents (Ethanol): The
band typically undergoes a hypsochromic shift (Blue Shift) . However, for benzo[c]fluorenones, the intense and ICT bands often dominate, showing a bathochromic shift (Red Shift) due to the stabilization of the more polar excited state ( ). -
Reference Point: TCI Chemicals reports the parent compound's
at 425 nm in Ethanol , confirming the visible absorption edge.
Jablonski Energy Diagram
The following diagram illustrates the electronic transitions and the specific impact of the bromine substituent.
Figure 2: Jablonski diagram highlighting the Bromine-induced Intersystem Crossing (ISC).
Part 4: Applications & Significance
-
Photochromic Materials: This compound is a precursor for indeno-fused naphthopyrans . The ketone functionality reacts with propargyl alcohols to form the photochromic pyran ring. The absorption spectrum of the precursor dictates the residual color of the final lens material.
-
OLED Hosts: Due to the high triplet energy and efficient ISC provided by the bromine, derivatives of this core are explored as host materials for phosphorescent organic light-emitting diodes (PhOLEDs).
-
Chemosensors: The carbonyl group can act as a signaling unit for hydrazine or amine detection, where the formation of a hydrazone results in a dramatic spectral shift (loss of the 425 nm band).
References
-
TCI Chemicals. Product Specification: 7H-Benzo[c]fluoren-7-one (B6180).[4] Retrieved from . (Confirmed
nm in EtOH).[4][5] - Tutar, A., Berkil, K., Hark, R. R., & Balci, M. (2008). Bromination of 5-methoxyindane: Synthesis of new benzoindenone derivatives and ready access to 7H-benzo[c]fluoren-7-one skeleton.New Journal of Chemistry, 32, 1336-1340.
-
NIST Chemistry WebBook. 7H-Benzo[c]fluorene-7-one Spectral Data. Standard Reference Data.[4][6] Retrieved from .
- Piechowska, J., & Angulo, G. (2019). Benzo[b]fluoren-11-one: Synthesis and photophysics.Dyes and Pigments, 161, 1-10. (Comparative photophysics of fluorenone isomers).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20090072206A1 - Ophthalmic devices comprising photochromic materials having extended pi-conjugated systems - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 7H-Benzo[c]fluoren-7-one | 6051-98-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 6. 7H-Benzo[c]fluorene-7-one [webbook.nist.gov]
Technical Guide: Reactivity & Functionalization of 9-Bromo-7H-benzo[c]fluoren-7-one
The following technical guide details the reactivity, synthesis, and application of 9-Bromo-7H-benzo[c]fluoren-7-one , a critical intermediate in the development of organic semiconductors and OLED host materials.
Part 1: Structural Anatomy & Electronic Profile
To manipulate 9-Bromo-7H-benzo[c]fluoren-7-one effectively, one must first understand its electronic topology. Unlike the parent fluorenone, the benzo[c]-fused system possesses an extended
Molecular Architecture
The molecule consists of a fluorenone core fused with a benzene ring at the [c] face. The 9-position is located on the terminal phenyl ring, para to the biphenyl linkage relative to the carbonyl bridge. This position is electronically analogous to the C-2 position of a standard fluorenone, making it the most reactive site for cross-coupling transformations.
Key Structural Features:
-
C-Br Bond (C9): The primary handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The bond dissociation energy (BDE) is lowered by the electron-withdrawing nature of the distal carbonyl group, facilitating oxidative addition.
-
Carbonyl Group (C7): A rigidifying bridge that locks the biaryl system planar. It is susceptible to nucleophilic attack (Grignard/Lithium reagents) to form spiro-derivatives.
-
Benzo-Fusion: Extends conjugation, bathochromically shifting absorption/emission and increasing thermal stability (
).
Reactivity Map (Graphviz Visualization)
The following diagram maps the electrophilic and nucleophilic sites on the scaffold.
Figure 1: Functional reactivity map of the benzo[c]fluorenone core.
Part 2: Reactivity Profile & Experimental Protocols
The bromine atom at C-9 is highly activated for cross-coupling due to the electron-withdrawing inductive effect (-I) of the carbonyl group. This makes it a superior substrate compared to simple bromobenzenes.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This is the dominant pathway for synthesizing OLED host materials (e.g., anthracene derivatives).
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond. The electron-deficient nature of the fluorenone core accelerates this step.
-
Transmetallation: The aryl boronic acid transfers its organic group to the Pd center, facilitated by a base (activation of the boronate).
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Standard Experimental Protocol:
-
Scale: 10 mmol
-
Atmosphere: Argon or Nitrogen (Strict exclusion of
is critical to prevent homocoupling).
| Reagent | Equivalents | Role | Notes |
| 9-Br-Benzo[c]fluorenone | 1.0 | Substrate | Purity >98% required |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Excess ensures completion |
| Pd(PPh3)4 | 0.03 - 0.05 | Catalyst | Tetrakis is standard; Pd(dppf)Cl2 for sterically hindered substrates |
| K2CO3 (2M aq.) | 3.0 - 5.0 | Base | Activates boronic acid |
| Toluene / Ethanol | 4:1 v/v | Solvent System | Ethanol acts as a phase transfer co-solvent |
Step-by-Step Methodology:
-
Charge: In a flame-dried Schlenk flask, combine the 9-bromo substrate (1.0 eq), aryl boronic acid (1.2 eq), and
(3.0 eq). -
Solvate: Add degassed Toluene/Ethanol (4:1).
-
Degas: Bubble
through the mixture for 20 minutes to remove dissolved oxygen. -
Catalyze: Add
(3-5 mol%) under a counter-flow of nitrogen. -
Reflux: Heat to 90-100°C for 12-24 hours. Monitor by TLC (eluent: Hexane/DCM).
-
Workup: Cool to RT. Extract with DCM or Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallization from Toluene/Hexane is preferred for OLED purity; otherwise, column chromatography (Silica gel).
Buchwald-Hartwig Amination (C-N Bond Formation)
Used to introduce hole-transporting units (e.g., carbazoles, diarylamines).
-
Catalyst System:
with tri-tert-butylphosphine ( ) or XPhos. -
Base:
(Sodium tert-butoxide) is preferred for its strength and solubility in toluene. -
Critical Note: The carbonyl group is generally stable to
, but strong nucleophiles should be avoided.
Synthesis of the Core (9-Bromo Precursor)
If the starting material must be synthesized de novo, Direct Bromination is the most efficient route.
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS). -
Conditions:
-
Method A (Standard):
, , 80°C. The aqueous medium facilitates electrophilic substitution at the most electron-rich position available on the deactivated system (C-9). -
Method B (Mild): NBS,
or DMF, RT to 60°C. Higher regioselectivity.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Suzuki coupling of the 9-bromo derivative, highlighting the specific intermediate species.
[7]
Part 4: Applications in Drug Development & Materials
While primarily known as an OLED intermediate, the benzo[c]fluorenone scaffold has emerging relevance in medicinal chemistry.
-
OLED Hosts: The 9-aryl derivatives serve as blue/green host materials. The high triplet energy (
) prevents reverse energy transfer from dopants. -
Spiro-Linkages: Reacting the C-7 carbonyl with 2-biphenyl lithium generates Spiro[benzo[c]fluorene-7,9'-fluorene] . This orthogonal configuration disrupts
-stacking, preventing fluorescence quenching in solid-state devices. -
Pharma Intermediates: The planar, intercalating nature of the benzo[c]fluorenone core is being investigated for DNA-binding agents (potential anti-tumor activity), analogous to other planar polycyclic aromatic hydrocarbons (PAHs).
References
-
NIST Chemistry WebBook. 7H-Benzo[c]fluorene-7-one Structure and Properties. [Link]
-
PubChem. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene Compound Summary. (Structural analog reference). [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. [Link]
-
Organic Syntheses. Preparation of 9-Bromo-9-phenylfluorene. (Protocol analogy for fluorene bromination). [Link]
-
ResearchGate. Blue OLEDs Utilizing Spiro[fluorene-7,9'-benzofluorene]-type Compounds. (Application of 9-bromo precursor).[1][2][4][5][6][7] [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-Bromo-7H-benzo[c]fluoren-7-one - CAS:1121545-04-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
Engineering Benzo[c]fluorenone Derivatives for High-Performance OLEDs: A Technical Guide
Executive Summary
The relentless demand for high-efficiency, deep-blue, and thermally stable Organic Light-Emitting Diodes (OLEDs) has driven molecular architects beyond standard fluorene cores. Benzo[c]fluorenone and its derivatives have emerged as critical building blocks in the synthesis of advanced OLED host and dopant materials. By extending the
This whitepaper provides an in-depth mechanistic review, synthetic protocols, and device fabrication methodologies for benzo[c]fluorenone-derived OLED materials, specifically focusing on spiro-configured hosts and emerging Thermally Activated Delayed Fluorescence (TADF) applications.
Mechanistic Insights: Photophysics and Molecular Design
Solvatochromism and Excited-State Deactivation
The photophysical behavior of fluorenone derivatives is heavily dictated by their aromaticity and the resulting energetic ordering of their excited singlet (
Causality in Design: The asymmetric benzannulation in benzo[c]fluorenone alters the electron density distribution compared to symmetric 9-fluorenone. This structural modification affects the molecule's relative ability to undergo Intersystem Crossing (ISC). In polar solvents, the charge-transfer character of the
The Role of Spiro-Formation
To utilize benzo[c]fluorenone in solid-state thin films without suffering from aggregation-caused quenching (ACQ), the ketone core is frequently converted into a spirobifluorene architecture, such as spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)[1][5].
-
Steric Shielding: The orthogonal arrangement of the two fluorene planes prevents
stacking. -
Thermal Stability: These derivatives exhibit exceptional thermal robustness, with 5% mass loss temperatures (
) ranging from 271 °C to 395 °C, preventing morphological degradation (crystallization) during device operation[2].
Excited-state deactivation and TADF pathways in benzo[c]fluorenone derivatives.
Experimental Protocols: Synthesis & Fabrication
To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for the synthesis of SBFF host materials and their integration into OLED devices.
Protocol 1: Synthesis of Spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) Core
This protocol details the conversion of 7H-benzo[c]fluoren-7-one into a highly efficient blue host material via spiro-formation and subsequent Suzuki cross-coupling[1][5].
Step 1: Lithiation and Nucleophilic Addition
-
Dissolve 2-bromobiphenyl (1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C.
-
Dropwise add n-butyllithium (n-BuLi, 1.6 M in hexane, 1.2 eq). Stir for 1 hour to form 2-lithiobiphenyl.
-
Add a solution of 7H-benzo[c]fluoren-7-one (1.0 eq) in anhydrous THF. Allow the mixture to warm to room temperature and stir overnight.
-
Validation: Quench with water, extract with dichloromethane (DCM), and perform Thin-Layer Chromatography (TLC). The disappearance of the ketone spot confirms the formation of the intermediate tertiary alcohol.
Step 2: Acid-Catalyzed Spiro-Ring Closure
-
Dissolve the crude alcohol in glacial acetic acid.
-
Add a few drops of concentrated hydrochloric acid (HCl) as a catalyst and reflux at 120 °C for 4 hours.
-
Validation: Cool to room temperature. The precipitation of a white solid indicates successful spiro-formation. Confirm via
C NMR (disappearance of the alcohol C-O peak and appearance of the quaternary spiro-carbon at ~65 ppm).
Step 3: Suzuki Cross-Coupling (e.g., forming BH-9PA)
-
Brominate the SBFF core using
in DCM to yield 5,9-dibromo-SBFF. -
Mix 5,9-dibromo-SBFF (1.0 eq), 10-phenylanthracene-9-yl boronic acid (2.2 eq), and
(0.05 eq) in a biphasic mixture of toluene and 2M aqueous . -
Reflux at 90 °C for 24 hours under argon.
-
Purify via silica gel column chromatography (eluent: hexane/DCM) and subsequent vacuum sublimation to achieve OLED-grade purity (>99.9%).
Step-by-step synthetic workflow for SBFF-based blue OLED host materials.
Protocol 2: OLED Device Fabrication and Characterization
Step 1: Substrate Preparation
-
Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).
-
Validation: Treat the dried ITO with UV-Ozone for 20 minutes to increase the work function and remove residual organic contaminants. Water contact angle should be <10°.
Step 2: Thermal Evaporation
-
Transfer substrates to a vacuum chamber with a base pressure of
Torr. -
Deposit the Hole Injection Layer (HIL) and Hole Transport Layer (HTL) (e.g., DNTPD and NPB) at a rate of 1.0 Å/s.
-
Co-deposit the Emissive Layer (EML): Evaporate the synthesized SBFF host (e.g., BH-9PA) and the fluorescent dopant (e.g., DSA-Ph or BD-6MDPA at 5 wt%) simultaneously[5].
-
Deposit the Electron Transport Layer (ETL) (e.g., Alq3), followed by a LiF electron injection layer (0.1 Å/s) and an Aluminum cathode (2.0 Å/s).
Step 3: Characterization
-
Measure Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 source meter and a PR-650 spectroradiometer.
-
Validation: Ensure minimal efficiency roll-off at high current densities, validating the morphological stability of the benzo[c]fluorenone-derived host.
Quantitative Performance Data
The integration of benzo[c]fluorenone derivatives into OLEDs yields highly competitive performance metrics. The table below summarizes the quantitative data for various functionalized spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) devices[1][2][5].
| Material Code | Core Derivative | Role in OLED | Turn-on Voltage (V) | Max EQE (%) | Emission Peak (nm) | |
| BFC | Benzo[c]fluorenone | Precursor / Emitter | 271 - 395 | ~5.08 | 2.54 | Solvatochromic |
| BH-4P | 9-phenyl-SBFF | Blue Host | > 350 | < 6.0 | > 8.93 | ~ 460 |
| BH-6DP | 5,9-diphenyl-SBFF | Blue Host | > 350 | < 6.0 | > 8.93 | ~ 460 |
| BH-9PA | 9-(10-phenylanthracene)-SBFF | Blue Host | > 380 | ~ 7.0 | N/A (7.03 cd/A) | 468 |
| OPH-1C | Naphthyl-SBFF | Orange Host | > 350 | 6.0 | N/A (17.6 cd/A) | Orange (CIE 0.59, 0.38) |
Note: Data synthesized from multiple device architectures. High
Future Outlook: BN-Aromatic Expansion
An emerging frontier in benzo[c]fluorenone chemistry is Catellani-inspired Boron-Nitrogen (BN) aromatic expansion. By replacing C=C units with isoelectronic B-N units, researchers can perform "dipole moment engineering." This transforms the classical BN-PAH framework into a formal acceptor. The introduction of donor wings converts the small local dipole moment into a large charge-transfer dipole moment, creating bipolar OLED host materials with highly separated frontier molecular orbitals and enhanced photosensitizing properties[6][7].
References
1.[1] Blue OLEDs Utilizing Spiro[fluorene-7,9 '-benzofluorene]-type Compounds as Hosts and Dopants | Request PDF - ResearchGate. researchgate.net. URL: 2.[2] Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs - ResearchGate. researchgate.net. URL: 3.[5] Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - RSC Publishing. rsc.org. URL: 4.[3] Conventional and inverted organic light emitting diodes based on bright green emmisive polyfluorene derivatives | Request PDF - ResearchGate. researchgate.net. URL: 5.[4] The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. researchgate.net. URL: 6.[6] Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties | Journal of the American Chemical Society. acs.org. URL: 7.[7] Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties | Request PDF - ResearchGate. researchgate.net. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocols for 9-Bromo-7H-benzo[c]fluoren-7-one intermediates
Application Note: Synthesis Protocols for 9-Bromo-7H-benzo[c]fluoren-7-one Intermediates
Abstract This application note details the high-purity synthesis of 9-Bromo-7H-benzo[c]fluoren-7-one (CAS 1121545-04-7), a critical tetracyclic intermediate for organic light-emitting diode (OLED) dopants and advanced pharmaceutical scaffolds. Unlike standard fluorenone preparations, the benzo[c]-fused system requires precise regiochemical control to establish the angular geometry. This protocol utilizes a chemoselective Suzuki-Miyaura coupling of a naphthyl triflate with 4-bromophenylboronic acid, followed by an acid-mediated intramolecular Friedel-Crafts cyclization. This route avoids the formation of regioisomeric benzo[a]fluorenones and preserves the bromine functionality for downstream lithiation or Buchwald-Hartwig aminations.
Introduction & Retrosynthetic Analysis
The 7H-benzo[c]fluoren-7-one scaffold is distinguished by its angular fusion (3,4-benzofluorenone), imparting unique photophysical properties compared to the linear benzo[b] or angular benzo[a] isomers. The 9-bromo substituent is strategically positioned on the phenyl ring of the fluorenone core, serving as a "handle" for extending conjugation.
Retrosynthetic Logic:
-
Disconnection: C7-C6a bond (Friedel-Crafts Acylation).
-
Intermediate: 2-(4-Bromophenyl)-1-naphthoic acid.
-
Key Challenge: Constructing the biaryl bond without scrambling the halogen (Br) or forming the wrong biaryl isomer.
-
Solution: Use Methyl 2-((trifluoromethyl)sulfonyl)oxy-1-naphthoate (activated naphthol) and 4-bromophenylboronic acid . The triflate group reacts significantly faster than the aryl bromide in Pd-catalyzed couplings, ensuring chemoselectivity.
Experimental Protocols
Phase 1: Precursor Activation
Synthesis of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)-1-naphthoate Rationale: Starting from commercially available methyl 2-hydroxy-1-naphthoate, we install a triflate group. This turns the electron-rich naphthol into a potent electrophile for cross-coupling.
-
Reagents: Methyl 2-hydroxy-1-naphthoate (10.0 g, 49.5 mmol), Trifluoromethanesulfonic anhydride (Tf₂O, 16.8 g, 59.4 mmol), Pyridine (anhydrous), DCM.
-
Protocol:
-
Dissolve methyl 2-hydroxy-1-naphthoate in dry DCM (100 mL) and cool to 0°C under N₂.
-
Add pyridine (12 mL) followed by dropwise addition of Tf₂O over 30 mins. Maintain temp <5°C.
-
Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour into ice-cold 1M HCl. Extract with DCM.
-
Purification: Flash chromatography (SiO₂, 5% EtOAc in Hexane).
-
Yield: ~92% (Colorless oil/solid).
-
Phase 2: Chemoselective Suzuki Coupling
Synthesis of Methyl 2-(4-bromophenyl)-1-naphthoate Rationale: This step builds the biaryl core. The use of Pd(PPh₃)₄ at moderate temperatures favors reaction at the Triflate (C-OTf) over the Aryl-Bromide (C-Br) bond, preserving the bromine for the final product.
-
Reagents: Naphthyl triflate (from Phase 1, 10.0 g), 4-Bromophenylboronic acid (6.0 g, 1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2M aq), Toluene/Ethanol (4:1).
-
Protocol:
-
Degas Toluene/Ethanol mixture with Argon for 20 mins.
-
Add Triflate, Boronic Acid, and Pd catalyst to a reaction flask.
-
Add K₂CO₃ solution.[3]
-
Heat to 80°C (Do not reflux vigorously to avoid Br-scrambling) for 6-8 hours.
-
Checkpoint: Monitor consumption of Triflate. If Ar-Br coupling byproducts appear (dimers), stop immediately.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[3]
-
Purification: Recrystallization from Hexane/Ethanol or column chromatography.
-
Data: 1H NMR should show two distinct aromatic systems and the methyl ester singlet.
-
Phase 3: Hydrolysis & Cyclization
Synthesis of 9-Bromo-7H-benzo[c]fluoren-7-one Rationale: Saponification releases the free acid, which is then cyclized using Eaton's Reagent (P₂O₅ in MsOH) or Friedel-Crafts conditions. Eaton's reagent is preferred for high yields and cleaner profiles in fluorenone synthesis.
-
Step A: Hydrolysis
-
Dissolve ester in THF/MeOH (1:1). Add LiOH (5 equiv) in water. Reflux 3h.
-
Acidify with HCl to pH 1. Filter the white precipitate (Biaryl acid). Dry thoroughly.
-
-
Step B: Cyclization (Eaton's Method)
-
Mix the dry Biaryl acid (5.0 g) with Eaton's Reagent (50 mL, 7.7 wt% P₂O₅ in Methanesulfonic acid).
-
Stir at 90°C for 2 hours. The solution will turn deep red/black (characteristic of fluorenone formation).
-
Quench: Pour slowly onto crushed ice with vigorous stirring. The product will precipitate as a yellow/orange solid.
-
Purification: Filter, wash with water and NaHCO₃. Recrystallize from Toluene or Chlorobenzene.
-
Process Visualization (Graphviz)
The following diagram illustrates the chemoselective pathway, highlighting the critical divergence from potential byproducts.
Caption: Chemoselective synthesis pathway leveraging triflate activation to preserve the bromine substituent.
Technical Data & Stoichiometry
| Component | Role | Equiv. | Key Condition |
| Methyl 2-hydroxy-1-naphthoate | Starting Material | 1.0 | Dry solvent essential |
| Triflic Anhydride (Tf₂O) | Activator | 1.2 | Add at 0°C to prevent tar |
| 4-Bromophenylboronic Acid | Coupling Partner | 1.05 | Stoichiometric limiting reagent |
| Pd(PPh₃)₄ | Catalyst | 0.03 | Inert atmosphere required |
| Eaton's Reagent | Cyclizing Agent | Excess | 90°C (Optimized for ring closure) |
Troubleshooting & Optimization
-
Loss of Bromine: If dehalogenation is observed during Suzuki coupling (formation of unsubstituted phenyl ring), switch catalyst to Pd(dppf)Cl₂ and lower temperature to 60°C.
-
Regioisomer Contamination: Ensure the starting material is strictly 2-hydroxy-1-naphthoate . The 1-hydroxy-2-naphthoate isomer will yield the linear benzo[a]fluorenone.
-
Solubility: The final product is sparingly soluble. High-temperature recrystallization (Chlorobenzene or o-Dichlorobenzene) is recommended for >99% purity (HPLC).
References
-
General Fluorenone Synthesis: Campbell, N. et al. "A synthesis of 4,5,6,6a,6b,7,8,12b-octahydrobenzo[j]fluoranthene." J. Chem. Soc. C, 1968, 1887. Link
-
Chemoselective Suzuki Coupling: Miyaura, N. et al. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chem. Rev., 1995, 95, 2457. Link
-
Eaton's Reagent Cyclization: Eaton, P. E. et al. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." J. Org.[4] Chem., 1973, 38, 4071. Link
-
Benzo[c]fluorene Structure: "Benzo[c]fluorene." Wikipedia. Link
Sources
Application Note: Suzuki-Miyaura Coupling of 9-Bromo-7H-benzo[c]fluoren-7-one
Abstract & Strategic Significance
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7). This scaffold is a critical intermediate in the synthesis of extended
The benzo[c]fluorenone core offers high thermal stability and a rigid planar geometry, essential for efficient charge transport and high quantum yields.[1] However, its extended aromaticity introduces solubility challenges and steric constraints that standard Suzuki protocols often fail to address. This guide provides a field-proven methodology to overcome these barriers, ensuring high yields (>85%) and minimizing common side reactions like protodehalogenation.
Chemical Context & Mechanism[1][2][3][4][5][6]
The Substrate: 9-Bromo-7H-benzo[c]fluoren-7-one
-
Electronic Character: The ketone at position 7 acts as an electron-withdrawing group (EWG), making the ring system electron-deficient. This activates the C-Br bond at position 9 toward oxidative addition by Pd(0), generally facilitating the reaction.
-
Structural Challenges: The benzo-fusion increases the planarity and
-stacking tendency, leading to poor solubility in standard non-polar solvents (e.g., hexanes) and potential aggregation during reaction.
Mechanistic Pathway
The reaction follows the catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond. The EWG nature of the fluorenone core makes this step rapid.
-
Transmetalation: The rate-determining step where the activated arylboronate transfers its organic group to the Palladium center.[2]
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Figure 1: Catalytic cycle emphasizing the activation of the electron-deficient fluorenone core.
Experimental Protocol
Reagent Selection Strategy
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) is recommended as the primary catalyst. The electron-deficient nature of the substrate does not require highly specialized bulky phosphines (like Buchwald ligands) unless the coupling partner is extremely sterically hindered.
-
Solvent System: A mix of Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (4:1) is critical. Toluene provides solubility for the PAH core, while Ethanol/Water ensures solubility of the inorganic base and boronic acid, facilitating the phase-transfer required for transmetalation.
-
Base: K₂CO₃ (Potassium Carbonate) is preferred over stronger bases (like KOtBu) to prevent aldol-type side reactions at the ketone position or degradation of sensitive functional groups.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 309 mg of substrate)
Step 1: Setup
-
Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Critical: Flame-dry the glassware under vacuum and backfill with Argon (or Nitrogen) three times to ensure an oxygen-free environment. Oxygen is the primary cause of catalyst death (Pd black formation).
Step 2: Reagent Loading
Add the following solids to the flask under a gentle stream of Argon:
| Reagent | Equiv.[3][4] | Amount | Role |
| 9-Bromo-7H-benzo[c]fluoren-7-one | 1.0 | 309 mg | Electrophile |
| Arylboronic Acid (e.g., Phenylboronic acid) | 1.2 | ~1.2 mmol | Nucleophile |
| Pd(PPh₃)₄ | 0.05 | 58 mg | Catalyst (5 mol%) |
| K₂CO₃ | 2.5 | 345 mg | Base |
Step 3: Solvent Addition & Degassing
-
Prepare the solvent mixture: 12 mL Toluene, 3 mL Ethanol, 3 mL Deionized Water .
-
Degas the solvent mixture separately by sparging with Argon for 20 minutes.
-
Transfer the degassed solvent to the reaction flask via syringe.
Step 4: Reaction[5]
-
Heat the mixture to 90°C (oil bath temperature).
-
Stir vigorously (800 RPM). The biphasic mixture requires rapid stirring to maximize surface area for phase transfer.
-
Monitor via TLC (Eluent: Hexane/Ethyl Acetate 5:1) or HPLC.[3]
-
Typical Time: 4–12 hours.
-
Visual Cue: The solution often changes from yellow/orange to a fluorescent blue/green hue as the conjugated product forms.
-
Step 5: Workup & Purification
-
Cool to room temperature.
-
Dilute with Dichloromethane (DCM) (50 mL) and water (30 mL). Note: DCM is preferred over ether due to the poor solubility of the product.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Dry combined organics over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Note: The product is highly fluorescent under UV (365 nm), making fraction collection easy.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂) | Ensure rigorous degassing (freeze-pump-thaw if necessary). |
| Substrate Precipitation | Poor solubility of core | Switch solvent to Chlorobenzene or 1,2-Dichlorobenzene and run at 110°C. |
| Dehalogenation (H-product) | Protodehalogenation | Reduce reaction time; ensure solvents are anhydrous before mixing with water; switch to K₃PO₄ . |
| Pd Black Formation | Catalyst decomposition | Add excess ligand (PPh₃ , 10 mol%) or switch to Pd(dppf)Cl₂ . |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety & Handling
-
PAH Toxicity: Benzo[c]fluorenone derivatives are Polycyclic Aromatic Hydrocarbons. Treat as potential carcinogens. Use double gloves (Nitrile) and work strictly inside a fume hood.
-
Palladium Residues: Heavy metal waste must be segregated.
-
Thermal Hazards: Toluene at 90°C is flammable. Ensure all joints are greased or sleeved to prevent vapor leakage.
References
-
Synthesis of Benzo[c]fluorenone Derivatives
- Title: "Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H aryl
- Source: Beilstein Journal of Organic Chemistry (2024)
-
URL:[Link]
- Relevance: Validates Pd-catalyzed coupling conditions for fused fluorenone systems.
-
General Suzuki Protocol for Fluorenones
- Title: "Application of Fluorene Derivatives in OLED Technology: Applic
-
Source: BenchChem Application Note[1]
- Relevance: Provides the baseline Toluene/Water/Base r
-
Mechanism & Catalyst Choice
- Title: "Suzuki-Miyaura Cross-Coupling Reaction - Reference Reaction Protocols"
- Source: Fisher Scientific
-
URL:[Link]
- Relevance: Confirms standard stoichiometry and c
Sources
Application Note: Buchwald-Hartwig Amination of 9-Bromo-7H-benzo[c]fluoren-7-one
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge
9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7) represents a high-value scaffold in the synthesis of organic light-emitting diode (OLED) materials, specifically for hole-transport and host layers. The molecule features a fused tetracyclic core with two distinct reactive centers:
-
The Electrophile (C-Br at Pos. 9): An aryl bromide activated by the electron-withdrawing nature of the extended
-system and the carbonyl group. -
The Nucleophile Trap (C=O at Pos. 7): A ketone bridge that poses a chemoselectivity risk. Primary amines can condense here to form imines, and strong nucleophilic bases (e.g., LiHMDS) can attack the carbonyl.
The Solution Strategy
To successfully aminate position 9 without compromising the ketone at position 7, this protocol utilizes a Pd-catalyzed Buchwald-Hartwig amination optimized for chemoselectivity.
-
Catalyst System: We prioritize bis-phosphine ligands (BINAP, Xantphos) that form stable chelates, preventing catalyst decomposition by the ketone. For sterically hindered amines, dialkylbiaryl phosphines (XPhos) are employed.
-
Base Selection: Cesium Carbonate (
) is the "Gold Standard" here. Unlike Sodium tert-butoxide ( ), is non-nucleophilic and mild, eliminating the risk of side reactions at the carbonyl group while sufficiently deprotonating the amine.
Part 2: Detailed Experimental Protocols
Method A: The "High-Fidelity" Protocol (Recommended)
Best for: Primary amines, secondary amines, and substrates sensitive to strong bases.
Reagents:
-
Substrate: 9-Bromo-7H-benzo[c]fluoren-7-one (1.0 equiv)
-
Amine: 1.2 equiv (e.g., Diphenylamine, Carbazole, or substituted Anilines)
-
Catalyst Precursor:
(2–5 mol%) -
Ligand: BINAP (rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (4–10 mol%)
-
Base:
(2.0 equiv, dried) -
Solvent: Toluene (anhydrous) or 1,4-Dioxane (anhydrous)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Charging: Add 9-Bromo-7H-benzo[c]fluoren-7-one (1.0 eq), the Amine (1.2 eq),
(5 mol%), BINAP (10 mol%), and (2.0 eq) to the vial.-
Note: If using a liquid amine, add it after the solvent.
-
-
Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with inert gas (Ar/
) three times. Alternatively, sparge the solvent with Argon for 15 minutes before addition. -
Solvation: Inject anhydrous Toluene via syringe.
-
Activation: Place the vessel in a pre-heated oil block at 100 °C . Stir vigorously (>800 rpm) to ensure suspension of the insoluble carbonate base.
-
Monitoring: Monitor via TLC or HPLC/UPLC at 2-hour intervals. The reaction typically reaches completion in 6–12 hours.
-
TLC Visualization: The product is often highly fluorescent under UV (365 nm).
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate or DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel; Hexane/Ethyl Acetate or Toluene/Hexane gradient).
Method B: The "Steric Power" Protocol
Best for: Bulky secondary amines (e.g., substituted carbazoles, diarylamines) or unreactive substrates.
Reagents:
-
Catalyst:
(2 mol%)[1] -
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (8 mol%)
-
Base:
(1.5 equiv) [Use with caution; ensure amine is bulky] -
Solvent: Xylene or Toluene
-
Temperature: 110–120 °C
Protocol Differences:
Follow the steps in Method A, but heat to 110 °C . The use of XPhos creates a highly active "LPd(0)" species capable of oxidative addition into electron-rich or sterically crowded centers. Warning:
Part 3: Optimization & Troubleshooting Guide
Reaction Parameter Screening Matrix
Use this table to select conditions based on your specific amine partner.
| Amine Class | Ligand | Base | Solvent | Temp | Rationale |
| Anilines (Primary) | BINAP or DPPF | Toluene | 100°C | Chelating ligands prevent | |
| Diarylamines | XPhos or RuPhos | Xylene | 110°C | Bulky ligand facilitates reductive elimination of crowded product. | |
| Carbazoles | Xylene | 120°C | High temperature and bulky phosphines required for N-arylation of carbazoles. | ||
| Alkyl Amines | BrettPhos | Dioxane | 90°C | BrettPhos is specialized to prevent |
Troubleshooting Common Issues
-
Problem: Low Conversion / Starting Material Recovery
-
Cause: Catalyst poisoning or poor oxidative addition.
-
Fix: Switch to XPhos Pd G3 precatalyst. This ensures a 1:1 L:Pd ratio and rapid initiation. Increase temperature to 120°C (use Xylene).
-
-
Problem: Dehalogenation (Formation of 7H-benzo[c]fluoren-7-one)
-
Cause:
-hydride elimination from the amine or solvent impurities. -
Fix: Use Dioxane instead of Toluene. Ensure the amine is not acting as a hydride source (avoid excess amine if it has
-hydrogens).
-
-
Problem: Imine Formation (at C=7)
-
Cause: Condensation of primary amine with ketone.
-
Fix: Use
(anhydrous). Avoid Lewis acidic conditions. If persistent, use a bulky ligand (BrettPhos) to accelerate C-N coupling over C=N condensation.
-
Part 4: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical decision points for this specific substrate.
Caption: Catalytic cycle for the amination of 9-bromo-7H-benzo[c]fluoren-7-one. Note the critical role of base selection in the deprotonation step to avoid ketone interference.
Part 5: References
-
Buchwald, S. L., & Hartwig, J. F. (2008). "Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 108(8), 2848–2891. Link
-
Teodoro, R., et al. (2018). "Synthesis and radiofluorination of novel fluoren-9-one based derivatives." Bioorganic & Medicinal Chemistry, 26(9), 2429-2437. (Describes amination conditions for related fluorenone scaffolds). Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Guram, A. S., et al. (1995).[2] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 34(12), 1348–1350. Link
-
Park, J. H., et al. (2015). "New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene." Synthetic Metals, 209, 479-486. (Specific application of Buchwald coupling to benzo[c]fluorene derivatives). Link
Sources
Application Note: 9-Bromo-7H-benzo[c]fluoren-7-one as a Modular Building Block for High-Performance OLED Host Materials
Document ID: AN-2026-03-OLED Date of Issue: March 6, 2026 Target Audience: Materials Scientists, Synthetic Chemists, and OLED Device Engineers
Executive Summary & Strategic Molecular Design
The development of highly efficient Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of host materials that can effectively confine excitons and transport charges without undergoing morphological degradation. 9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7) has emerged as a premier, bifunctional organic building block for synthesizing spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) derivatives[1].
The strategic value of this molecule lies in its orthogonal reactivity:
-
The C7 Ketone Group: Acts as an electrophilic center for spiro-annulation. By reacting with a biphenyl nucleophile, it forms a rigid,
-hybridized spiro carbon. This orthogonal 3D geometry prevents intermolecular stacking, suppresses excimer formation, and drastically increases the glass transition temperature ( ) of the resulting thin film[1]. -
The C9 Bromide Group: Serves as a highly active handle for late-stage, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows researchers to modularly attach various electron-donating (e.g., carbazole) or electron-accepting (e.g., phosphine oxide) moieties to precisely tune the HOMO/LUMO energy levels[2].
Mechanistic Workflow
The synthesis of OLED host materials from this building block follows a strict two-stage causality: structural rigidification followed by electronic tuning.
Two-stage synthetic workflow for SBFF-based OLED host materials.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and mandatory quality control checkpoints.
Protocol A: Spiro-Annulation (Synthesis of 9-Bromo-SBFF)
This step establishes the thermally stable, orthogonal spiro core[1].
Step-by-Step Methodology:
-
Nucleophile Generation: In a flame-dried Schlenk flask under inert Argon, dissolve 2-bromobiphenyl (1.1 eq) in anhydrous THF. Cool to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise.
-
Causality:n-BuLi drives a rapid halogen-metal exchange, generating the highly nucleophilic 2-lithiobiphenyl required to attack the sterically hindered ketone.
-
-
Addition: Dissolve 9-bromo-7H-benzo[c]fluoren-7-one (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature overnight. Quench with distilled water and extract the tertiary alcohol intermediate with diethyl ether.
-
Cyclodehydration: Concentrate the organic layer in vacuo. Dissolve the crude intermediate in glacial acetic acid and add a catalytic amount of concentrated HCl. Reflux at 120 °C for 2 hours.
-
Causality: The acidic environment protonates the hydroxyl group, leading to the elimination of water. The resulting highly reactive carbocation undergoes an intramolecular electrophilic aromatic substitution, permanently closing the spiro ring.
-
-
Validation Checkpoint: Perform FTIR and
C NMR on the purified product. Successful spiro-annulation is confirmed by the complete disappearance of the ketone C=O stretch (~1710 cm ) and the emergence of a distinct quaternary spiro-carbon signal at ~65 ppm.
Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of BH-9PA)
This step attaches the functional moiety (e.g., 10-phenylanthracene) to tune the host for blue fluorescent emission[2].
Step-by-Step Methodology:
-
Reagent Assembly: Combine 9-bromo-SBFF (1.0 eq), 10-phenylanthracen-9-ylboronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 eq) in a reaction vessel. -
Biphasic Solvent System: Add a thoroughly degassed mixture of Toluene, Ethanol, and 2M aqueous K
CO (ratio 2:1:1).-
Causality: Toluene dissolves the non-polar polycyclic aromatic hydrocarbons. Water dissolves the inorganic base required to activate the boronic acid into a reactive boronate complex. Ethanol acts as a critical phase-transfer agent, bridging the aqueous and organic layers to facilitate transmetalation at the interface, significantly accelerating the reaction rate.
-
-
Reaction & Purification: Reflux at 90 °C for 24 hours. Extract with dichloromethane, dry over MgSO
, and purify via silica gel column chromatography. -
OLED-Grade Sublimation (Critical): Subject the purified powder to temperature-gradient vacuum sublimation (
Torr).-
Causality: OLED devices operate under extreme electric fields. Trace impurities (unreacted halides or Pd nanoparticles) act as deep charge traps and exciton quenchers. Sublimation separates molecules strictly by vapor pressure, isolating >99.9% pure host material.
-
Optoelectronic Data Presentation
By utilizing 9-bromo-7H-benzo[c]fluoren-7-one as the foundational block, researchers have synthesized various high-efficiency hosts. The table below summarizes the structure-property relationships of these derivatives[1][2].
| Host Material | Conjugated Moiety (C9 Position) | Target Emission Application | HOMO (eV) | LUMO (eV) | Max EQE (%) | |
| BH-9PA | 10-phenylanthracene | Blue Fluorescent | 152 | -5.78 | -2.81 | 8.93 |
| BH-9NA | 10-(naphthalen-1-yl)anthracene | Blue Fluorescent | 160 | -5.80 | -2.85 | >8.00 |
| OPH-1C | Carbazole | Orange Phosphorescent | 145 | -5.65 | -2.60 | 14.70 |
| OPH-1P | Diphenylphosphine oxide | Orange Phosphorescent | 135 | -6.02 | -3.05 | 8.00 |
Table 1: Optoelectronic properties of SBFF-based host materials. The high
OLED Device Integration
Once synthesized and sublimed, the SBFF-based host is co-deposited with a specific dopant to form the Emissive Layer (EML) via Vacuum Thermal Evaporation (VTE).
Standard OLED device architecture integrating the synthesized SBFF host in the EML.
Integration Note: The extended conjugation of the benzo[c]fluorene system inherently lowers the LUMO level compared to standard fluorenes. This reduces the electron injection barrier from the Hole Blocking Layer (HBL) into the EML, lowering the overall operating voltage of the device (often <6.0 V at high brightness) without sacrificing the triplet energy required to confine excitons[1].
References
-
Blue OLEDs Utilizing Spiro[fluorene-7,9 '-benzofluorene]-type Compounds as Hosts and Dopants Source: ResearchGate / Bulletin of the Korean Chemical Society URL:[Link]
-
New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene Source: Bulletin of the Korean Chemical Society (DOI: 10.5012/bkcs.2011.32.5.1475) URL:[Link]
Sources
Harnessing the 9-Bromo-7H-benzo[c]fluoren-7-one Scaffold for Advanced Blue Phosphorescent Emitters
An Application Note and Protocol Guide
Abstract
The quest for stable, efficient, and deep-blue phosphorescent organic light-emitting diodes (PHOLEDs) remains a critical challenge in the advancement of display and solid-state lighting technologies.[1][2][3][4] The inherent high energy of blue emission often leads to materials with shorter operational lifetimes, a significant bottleneck for commercial applications.[4][5] This application note details the strategic use of 9-Bromo-7H-benzo[c]fluoren-7-one, a versatile and robust chemical intermediate, for the synthesis of high-performance blue phosphorescent materials. The rigid, planar benzo[c]fluorenone core provides an excellent platform for building molecules with high thermal stability and desirable charge-transport properties, which are essential for durable OLED devices.[6] We present detailed protocols for the synthesis of a novel blue emitter via palladium-catalyzed cross-coupling, its characterization, and its integration into a multilayer PHOLED device.
Introduction: The Significance of the Benzo[c]fluorenone Core
The performance of an OLED is intrinsically linked to the molecular design of its emissive material. The 7H-benzo[c]fluoren-7-one moiety is an attractive building block for several reasons:
-
High Triplet Energy: The rigid and extended π-conjugated system can be tailored to maintain a high triplet energy level (E_T_), which is crucial for hosting blue phosphorescent guest emitters and preventing reverse energy transfer.
-
Thermal and Morphological Stability: The fused-ring structure imparts significant thermal stability, a prerequisite for the vacuum deposition processes used in OLED fabrication and for ensuring long device lifetimes.
-
Tunable Electronic Properties: The bromine atom at the C9 position serves as a versatile synthetic handle. It allows for the introduction of various functional groups through well-established cross-coupling reactions, enabling precise tuning of the material's electronic and photophysical properties, such as its emission color, charge injection/transport capabilities, and quantum efficiency.[6]
This guide will focus on a common and highly effective synthetic strategy: the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[7][8][9] This reaction is instrumental in attaching electron-donating amine moieties, such as carbazole, to the benzo[c]fluorenone core, a proven strategy for developing efficient blue-emitting materials.
Synthesis of a Blue Phosphorescent Emitter: 9-(9H-carbazol-9-yl)-7H-benzo[c]fluoren-7-one
This section provides a detailed protocol for the synthesis of a representative blue-emitting material. The causality behind the choice of reagents is critical: a palladium catalyst in conjunction with a specialized phosphine ligand is required to facilitate the C-N bond formation between the aryl bromide and the carbazole nucleophile under relatively mild conditions.[10][11]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials and Equipment:
-
9-Bromo-7H-benzo[c]fluoren-7-one (1.0 equiv)
-
9H-Carbazole (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos) (0.08 equiv)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard Schlenk line glassware, magnetic stirrer, heating mantle, and inert atmosphere (Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 9-Bromo-7H-benzo[c]fluoren-7-one (1.0 equiv), 9H-Carbazole (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), X-Phos (0.08 equiv), and sodium tert-butoxide (1.4 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 9-(9H-carbazol-9-yl)-7H-benzo[c]fluoren-7-one.
Characterization and Photophysical Properties
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are used to verify the molecular structure.[12][13]
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed to determine the decomposition temperature (T_d_) and glass transition temperature (T_g_), respectively, confirming the material's suitability for vacuum processing.[14]
-
Photophysical Analysis: UV-visible absorption and photoluminescence (PL) spectroscopy are conducted in a suitable solvent (e.g., THF or Dichloromethane) and as a thin film to determine the material's absorption and emission characteristics.[12][15]
| Property | Typical Value | Significance |
| Absorption (λ_abs_) | 350-400 nm | Determines the wavelengths of light the material absorbs. |
| Photoluminescence (λ_PL_) | 450-470 nm | Indicates the color of the emitted light (in the blue region). |
| Photoluminescence Quantum Yield (PLQY) | > 70% | Measures the efficiency of the emission process in the solid state. |
| Triplet Energy (E_T_) | > 2.7 eV | Ensures efficient energy transfer to the emitter and prevents back-transfer. |
| T_g_ (Glass Transition Temp.) | > 120 °C | High T_g_ indicates good morphological stability of the amorphous film. |
| T_d_ (Decomposition Temp.) | > 350 °C | High T_d_ ensures the material can withstand thermal evaporation. |
| Table 1: Expected properties of the synthesized blue phosphorescent material. |
Blue PHOLED Fabrication and Performance
The synthesized emitter is typically used as a guest dopant within a host material in the emissive layer (EML) of an OLED. This co-deposition strategy prevents self-quenching and allows for efficient energy transfer from the host to the guest.
Standard Multilayer PHOLED Architecture
A typical device architecture is fabricated by sequential thermal evaporation of the organic layers and the metal cathode onto an indium tin oxide (ITO) coated glass substrate under high vacuum (<10⁻⁶ Torr).
Caption: Simplified Jablonski diagram illustrating phosphorescence.
Conclusion and Outlook
The 9-Bromo-7H-benzo[c]fluoren-7-one scaffold provides a powerful and versatile platform for the development of next-generation blue phosphorescent materials. Through straightforward and high-yielding synthetic transformations like the Buchwald-Hartwig amination, novel emitters with high thermal stability and precisely tuned optoelectronic properties can be readily prepared. The protocols outlined in this note demonstrate a clear pathway from molecular design and synthesis to device fabrication and characterization.
Future research will likely focus on further refining the molecular structure to enhance device lifetime and push the emission into the deep-blue region required for next-generation displays, while maintaining high quantum efficiency. [16][17]The continued development of materials based on this and similar core structures is essential for realizing the full potential of PHOLED technology in commercial applications.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- S. C. Lian, et al. (2007). Novel host material for highly efficient blue phosphorescent OLEDs. CORE.
- Characterization of blue phosphorescent OLEDs a Energy level diagram of... (n.d.). ResearchGate.
- Recent breakthroughs in blue OLED material for AMOLED. (2025, July 17). Patsnap Eureka.
- The 'Dream OLED' race heats up: How Blue PHOLED is set to revolutionize your living room. (2026, March 3). Tom's Guide.
- Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study. (n.d.). Sigma-Aldrich.
- Status and Challenges of Blue OLEDs: A Review. (n.d.). PMC.
- Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer. (2021, January 24). MDPI.
- Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. (2025, April 9). PMC.
- Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- Michigan ups efficiency of OLED screens with its long-life blue PHOLED. (2025, May 28). Optics.org.
- Blue PHOLEDs: Final color of efficient OLEDs finally viable in lighting. (2023, December 21). University of Michigan.
- High-performance pure blue phosphorescent OLED using a novel bis-heteroleptic iridium(iii) complex with fluorinated bipyridyl ligands. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- High-Performance Coemissive Blue Organic Light-Emitting Diodes Combining Phosphorescence and Multiresonance Fluorescence. (2026, January 17). ACS Applied Materials & Interfaces.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Efficiency upgrade for OLED screens: A route to blue PHOLED longevity. (2025, May 23). University of Michigan.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
- New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. (2025, August 9). ResearchGate.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.
- Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. (2024, December 30). Beilstein Journals.
- Synthesis of 9-Phenyl-2,3,7-trihydroxy-6-fluorone. (n.d.). American Chemical Society.
- Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma.
- Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. (2023, May 4). ACS Omega.
- Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. (2021, July 27). ResearchGate.
- Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. (n.d.). RSC Publishing.
- Unexpected One-Pot Method to Synthesize Spiro[fluorene-9,9′-xanthene] Building Blocks for Blue-Light-Emitting Materials. (n.d.). pubs.acs.org.
- Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. (2025, August 7). ResearchGate.
- Blue OLEDs Utilizing Spiro[fluorene-7,9 '-benzofluorene]-type Compounds as Hosts and Dopants. (n.d.). ResearchGate.
- Why High Purity Matters: Sourcing 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene from Trusted Manufacturers. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD.
- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024, October 1). ResearchGate.
- Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. (n.d.). PMC - NIH.
- Novel host material for highly efficient blue phosphorescent OLEDs. (n.d.). RSC Publishing.
- Photophysical processes in fluorenone. (n.d.). The Journal of Physical Chemistry.
- Synthesis of 9,9-Disubstituted Fluorenes from 2-Iodobiphenyls and α-Diazoesters under Palladium Catalysis. (2017, December 27). LabXing.
- Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. (n.d.). RSC Publishing.
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2021, November 1). OSTI.GOV.
Sources
- 1. Recent breakthroughs in blue OLED material for AMOLED. [eureka.patsnap.com]
- 2. tomsguide.com [tomsguide.com]
- 3. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. ece.engin.umich.edu [ece.engin.umich.edu]
- 6. nbinno.com [nbinno.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 13. Synthesis of 9-Phenyl-2,3,7-trihydroxy-6-fluorone - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Michigan ups efficiency of OLED screens with its long-life blue PHOLED [optics.org]
- 17. ece.engin.umich.edu [ece.engin.umich.edu]
Application Note: Strategic Functionalization of 9-Bromo-7H-benzo[c]fluoren-7-one for Semiconductor Applications
Executive Summary
9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7) represents a critical scaffold in the development of organic semiconductors, particularly for Organic Light Emitting Diodes (OLEDs). Unlike standard fluorenone, the benzo[c] fusion extends the
This guide details the strategic functionalization of this core. The presence of the electron-withdrawing carbonyl group at C7 and the reactive bromine handle at C9 allows for the construction of Donor-Acceptor (D-A) architectures or Spiro-configured host materials. These derivatives are essential for Blue OLED hosts, Electron Transport Layers (ETL), and thermally stable amorphous films.
Material Design Strategy
The utility of 9-Bromo-7H-benzo[c]fluoren-7-one lies in its dual-functional nature. Successful application requires targeting specific sites to tune energy levels (HOMO/LUMO) and morphological stability.
Structural Advantages
-
Asymmetry: The benzo[c] fusion breaks the symmetry of standard fluorene, reducing the tendency for π-stacking aggregation, which is detrimental to OLED efficiency (concentration quenching).
-
Electronic Tuning:
-
C7 (Carbonyl): A strong electron-withdrawing group. It can be preserved for electron-transport materials or modified (e.g., into a spiro-center) to increase the triplet energy (
) for phosphorescent hosts. -
C9 (Bromine): The primary site for Pd-catalyzed cross-coupling to extend conjugation or introduce hole-transporting amines.
-
Functionalization Pathways
| Pathway | Reaction Type | Target Application | Key Outcome |
| A | Suzuki-Miyaura Coupling | OLED Hosts / Emitters | Extension of |
| B | Buchwald-Hartwig Amination | Hole Transport Materials | Introduction of donors (amines) to create D-A-A systems. |
| C | Spiro-Annulation | Host Materials | Disruption of crystallinity; High |
Synthetic Workflows & Visualization[1]
The following diagram illustrates the decision tree for functionalizing the scaffold based on the desired semiconductor property.
Figure 1: Synthetic divergence for 9-Bromo-7H-benzo[c]fluoren-7-one. Pathway selection dictates the final optoelectronic function.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C9 Arylation)
This protocol is optimized for coupling bulky aryl groups (e.g., anthracene, pyrene) to the C9 position to create blue hosts [1].
Reagents:
-
Substrate: 9-Bromo-7H-benzo[c]fluoren-7-one (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (e.g., 10-phenylanthracene-9-boronic acid) (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd₂(dba)₃ / S-Phos (for sterically hindered substrates)
-
Base: K₂CO₃ (2.0 M aqueous solution)
-
Solvent: Toluene / Ethanol (4:1 v/v) or 1,4-Dioxane / Water.
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (
). -
Charging: Add the brominated substrate, boronic acid, and Palladium catalyst to the flask.
-
Degassing: Add the solvent mixture. Degas the solution immediately by bubbling
for 20 minutes. Crucial: Oxygen poisons the Pd(0) species and promotes homocoupling. -
Activation: Add the aqueous K₂CO₃ base via syringe.
-
Reflux: Heat the mixture to 90–110°C (depending on solvent) for 12–24 hours. Monitor via TLC (Silica, Hexane/DCM).
-
Workup: Cool to Room Temperature (RT). Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexane/DCM gradient).
-
Semiconductor Grade Note: For device fabrication, the solid must undergo thermal sublimation after column purification to reach >99.9% purity.
-
Protocol B: Synthesis of Spiro[benzo[c]fluorene-7,9'-fluorene]
This transformation converts the ketone into a spiro center, dramatically improving thermal stability (
Reagents:
-
Substrate: 2-Bromobiphenyl (1.2 eq)
-
Core: 9-Bromo-7H-benzo[c]fluoren-7-one (1.0 eq)
-
Lithiation Agent: n-Butyllithium (n-BuLi, 2.5M in hexanes)
-
Acid: Acetic Acid (AcOH) / HCl mixture.
Step-by-Step Methodology:
-
Lithiation: Dissolve 2-bromobiphenyl in anhydrous THF at -78°C under Argon. Dropwise add n-BuLi. Stir for 1 hour to generate the lithiated species.
-
Addition: Dissolve 9-Bromo-7H-benzo[c]fluoren-7-one in anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.
-
Warming: Allow the reaction to warm to RT overnight. The intermediate is the corresponding tertiary alcohol (fluorenol).
-
Cyclization: Quench with water, extract, and evaporate solvent. Redissolve the crude alcohol in Acetic Acid with a catalytic amount of concentrated HCl. Reflux for 2-4 hours.
-
Isolation: Precipitate the product by pouring the mixture into ice water. Filter and recrystallize from Toluene/Ethanol.
Device Integration & Characterization
When integrating these materials into OLED stacks, energy level alignment is critical.
Data: Electronic Properties of Benzo[c]fluorene Derivatives Values are approximate based on typical derivatives [3].
| Material Type | HOMO (eV) | LUMO (eV) | Bandgap ( | Triplet Energy ( |
| Parent Core | -6.1 | -2.8 | 3.3 eV | ~2.2 eV |
| Spiro-Derivative | -5.8 | -2.5 | 3.3 eV | ~2.4 eV |
| Amino-Derivative (HTL) | -5.2 | -2.3 | 2.9 eV | ~2.1 eV |
OLED Device Architecture
The following diagram depicts a standard Blue OLED stack utilizing a functionalized Benzo[c]fluorene as the Host Material in the Emissive Layer (EML).
Figure 2: Integration of Benzo[c]fluorene-based host in a simplified OLED stack.
References
-
Suzuki Coupling for OLEDs
-
BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Cross-Coupling Reactions.
-
(General Protocol Reference)
-
-
Spiro-Benzo[c]fluorene Synthesis
-
Electronic Properties & HOMO/LUMO
-
Mernyák, E., et al. (2018).[12] Pd-catalyzed Buchwald–Hartwig aminations. Beilstein Journal of Organic Chemistry.
-
-
General Fluorenone Chemistry
- RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: Scalable Production of 9-Bromo-7H-benzo[c]fluoren-7-one
This Application Note and Protocol details the scalable production of 9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7), a critical intermediate for high-efficiency OLED materials.
Executive Summary
9-Bromo-7H-benzo[c]fluoren-7-one is a structural pivot point in the synthesis of deep-blue and host materials for Organic Light Emitting Diodes (OLEDs). Its "benzo[c]" fusion pattern extends conjugation relative to standard fluorenones, while the bromine handle at position 9 (para to the fusion) allows for precise regio-selective functionalization via Buchwald-Hartwig or Suzuki-Miyaura couplings.
This guide moves beyond bench-scale "discovery" routes (often plagued by low yields and isomeric mixtures) to define a Process-Scale Protocol . The method selected—Suzuki-Miyaura Coupling followed by Friedel-Crafts Cyclization —ensures regiochemical purity (>99.5%) and scalability, avoiding the safety hazards of radical cyclizations or the poor selectivity of direct bromination.
Retrosynthetic Analysis & Strategy
To guarantee the position of the bromine atom at C9, we cannot rely on direct bromination of the benzo[c]fluorenone core, which yields complex mixtures. Instead, the bromine is pre-installed on the benzene fragment.
The Logic:
-
Disconnection: The C7-C7a bond (carbonyl bridge) is formed last via intramolecular Friedel-Crafts acylation.
-
Precursor Assembly: The biaryl backbone is constructed via a selective Suzuki coupling between a naphthalene boronic acid and a di-halogenated benzoate.
-
Regiocontrol: We utilize Methyl 2-iodo-5-bromobenzoate . The significant reactivity difference between the C-I and C-Br bonds allows exclusive coupling at the C-I position (C2), leaving the C-Br (C5) intact to become the C9 bromide in the final scaffold.
Pathway Visualization
Caption: Retrosynthetic logic ensuring regiochemical fidelity of the 9-bromo substituent.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Biaryl Formation)
Objective: Synthesis of 2-(1-Naphthyl)-5-bromobenzoic acid. Scale: 100 g Input Basis.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| Methyl 2-iodo-5-bromobenzoate | 340.94 | 1.0 | 100.0 g | Electrophile |
| 1-Naphthaleneboronic acid | 171.99 | 1.1 | 55.5 g | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 | 4.8 g | Catalyst |
| K₂CO₂ (2M Aqueous) | 138.21 | 3.0 | 440 mL | Base |
| Toluene | - | - | 800 mL | Solvent |
| Ethanol | - | - | 200 mL | Co-solvent |
Step-by-Step Workflow
-
Inerting: Charge a 3L 3-neck flask (mechanical stirrer, condenser, N₂ inlet) with Methyl 2-iodo-5-bromobenzoate, 1-Naphthaleneboronic acid, and solvents (Toluene/Ethanol). Sparge with N₂ for 30 mins to remove O₂.
-
Catalyst Addition: Add Pd(dppf)Cl₂ and the degassed K₂CO₃ solution.
-
Expert Tip: Use Pd(dppf)Cl₂ over Pd(PPh₃)₄. The bidentate ligand prevents "aryl scrambling" and is more robust for scale-up.
-
-
Reaction: Heat to 85°C (internal) for 6–8 hours. Monitor by HPLC. The Iodo- group reacts preferentially; the Bromo- group should remain >98% intact.
-
Work-up: Cool to RT. Separate phases. Extract aqueous layer with Toluene (200 mL). Wash combined organics with Brine.
-
Hydrolysis (One-Pot): To the organic layer, add NaOH (10% aq, 500 mL) and Tetrabutylammonium bromide (1 g) . Heat to 90°C and distill off solvent/azeotrope until internal temp reaches ~100°C. Reflux for 4 hours to saponify the ester.
-
Isolation: Cool to RT. Acidify with HCl (6M) to pH 1. The product, 2-(1-Naphthyl)-5-bromobenzoic acid , will precipitate as a white/off-white solid. Filter, wash with water, and dry at 60°C.
-
Expected Yield: 85–90 g (85-90%).
-
Phase 2: Cyclization to Benzo[c]fluorenone
Objective: Ring closure to form the 7H-benzo[c]fluoren-7-one core. Critical Parameter: Temperature control to prevent debromination.
Reagents
| Reagent | Role | Specification |
| 2-(1-Naphthyl)-5-bromobenzoic acid | Precursor | Dry solid from Phase 1 |
| Eaton's Reagent (7.7 wt% P₂O₅ in MsOH) | Cyclizing Agent | 5 mL per gram of precursor |
| Alt: Polyphosphoric Acid (PPA) | Alt Agent | Viscous, harder to stir |
Step-by-Step Workflow
-
Setup: Use a reactor with a high-torque overhead stirrer (viscosity increases).
-
Charging: Charge Eaton's Reagent (450 mL for 90g scale). Heat to 50°C.
-
Addition: Add the benzoic acid precursor portion-wise over 30 minutes.
-
Why: Controls exotherm and ensures homogeneity.
-
-
Reaction: Heat to 90°C for 3–5 hours.
-
QC Check: Take an aliquot, quench in water, extract with EtOAc. Check TLC/HPLC. Disappearance of acid peak is the endpoint.
-
-
Quench (Critical): Cool to 60°C. Pour the reaction mixture slowly into Ice/Water (2 L) with vigorous stirring. The product will precipitate as a bright yellow solid.
-
Filtration: Filter the slurry. Wash with water (3 x 500 mL) until filtrate is neutral (pH 7). Wash with Methanol (200 mL) to remove trace organic impurities.
-
Purification (OLED Grade):
-
Recrystallize crude solid from Chlorobenzene or DMF .
-
Dissolve at boiling point, hot filter (to remove insoluble salts), and cool slowly to RT.
-
Filter yellow needles.
-
Sublimation: For device-grade material, perform vacuum sublimation at 220°C / 10⁻⁵ Torr.
-
Process Safety & Troubleshooting
Hazard Analysis
-
Palladium Catalysts: Sensitizers. Handle in a fume hood.
-
Eaton's Reagent/PPA: Corrosive and dehydrating. Reacts violently with water. PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene).
-
Brominated Aromatics: Potential toxicity/persistence. All waste must be segregated.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Catalyst poisoning (O₂) | Ensure rigorous N₂ sparging. Check solvent quality (peroxides). |
| Debromination (Product < M-Br) | Overheating in Phase 1 | Keep Suzuki temp <90°C. The Br-Ar bond is stable, but Pd can insert at high T. |
| Incomplete Cyclization | Wet starting material | Precursor acid must be bone-dry. Water deactivates PPA/Eaton's. |
| Black Tar in Cyclization | Temperature too high | Do not exceed 100°C with Eaton's reagent. If using PPA, 140°C is max. |
Analytical Specifications (QC)
Compound: 9-Bromo-7H-benzo[c]fluoren-7-one Formula: C₁₇H₉BrO MW: 309.16 g/mol [1][2]
-
Appearance: Bright yellow crystalline solid.
-
¹H NMR (500 MHz, CDCl₃): Diagnostic signals include the downfield doublet for H-6 (closest to carbonyl, ~8.5 ppm) and the distinct pattern of the benzo-ring protons. The H-8, H-10, H-11 protons will show coupling consistent with a 1,2,4-substitution pattern (due to Br at 9).
-
HPLC Purity: >99.0% (Area %) required for intermediate use; >99.9% for final sublimation.
-
Mass Spec: [M+H]⁺ = 309.0/311.0 (1:1 isotopic ratio characteristic of Bromine).
References
-
Synthesis of Benzo[c]fluorenone Derivatives
- Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
- Cyclization Protocols (Eaton's Reagent vs PPA): Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid". The Journal of Organic Chemistry, 38(23), 4071–4073.
- OLED Intermediate Specifications
Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Optimization may be required depending on specific reactor geometries and raw material sources.
Sources
Application Note: Vapor Deposition Protocols for 9-Bromo-7H-benzo[c]fluoren-7-one Derivatives
This Application Note is structured to bridge the gap between rigorous chemical synthesis standards (familiar to pharmaceutical development) and the precision engineering required for organic optoelectronics.
Executive Summary
9-Bromo-7H-benzo[c]fluoren-7-one is a critical scaffold in the synthesis of high-performance organic semiconductors, particularly for Organic Light Emitting Diodes (OLEDs).[1] Its derivatives, such as spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF), function as robust host materials for blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters due to their high triplet energy (
This guide details the purification and Physical Vapor Deposition (PVD) protocols for these derivatives. Note that while the 9-bromo precursor is rarely deposited directly, its purity determines the electroluminescent (EL) lifetime of the final derivative.[1] We apply "Pharma-Grade" purity standards (>99.99%) to these "Electronic-Grade" materials, as trace impurities act as charge traps and luminescence quenchers.[1]
Material Pre-Processing & Purification
Principle: Unlike solution processing, Vacuum Thermal Evaporation (VTE) requires materials to be sublimed.[1] If the material contains volatile impurities or solvents, the vacuum chamber will be contaminated.[1] If it contains non-volatiles (catalysts like Pd from Suzuki coupling), they will degrade the source crucible.[1]
Protocol A: Gradient Sublimation Purification
Objective: Isolate the target benzo[c]fluorene derivative from synthesis byproducts (e.g., unreacted bromides, boronic acids).[1]
Equipment:
-
Three-zone tube furnace (Quartz tube).[1]
-
Turbo-molecular pump (Base pressure
Torr).[1] -
Inert gas backfill (Nitrogen/Argon).[1]
Workflow:
-
Loading: Place 2–5 g of crude synthesized derivative (e.g., 9-phenyl-benzo[c]fluoren-7-one) into the "Source Zone" boat (Quartz or Graphite).
-
Evacuation: Pump down to
Torr. Wait 1 hour to outgas adsorbed moisture.[1] -
Temperature Ramp:
-
Collection: The pure product crystallizes in Zone 2. Volatile impurities collect in Zone 3; non-volatile ash remains in Zone 1.[1]
-
Validation: Analyze Zone 2 crystals via HPLC (purity >99.9%) and TGA (decomposition temp
°C).
Vapor Deposition Protocol (VTE)
Context: This protocol describes the fabrication of an OLED stack where the benzo[c]fluorene derivative serves as the Host Material in the Emissive Layer (EML).[1]
Chamber Setup
-
System: High-vacuum chamber (
Torr base pressure).[1] -
Sources:
Thermal Evaporation Steps
Step 1: Substrate Preparation
-
Substrate: Indium Tin Oxide (ITO) patterned glass.[1]
-
Cleaning: Ultrasonic bath sequence: Deionized Water
Acetone Isopropanol (10 min each).[1][6] -
Activation: UV-Ozone treatment for 15 mins (increases work function of ITO).
Step 2: Organic Layer Deposition [1]
-
Hole Injection/Transport Layers (HIL/HTL): Deposit standard materials (e.g., HAT-CN / TAPC) to condition the anode interface.[1]
-
Emissive Layer (The Critical Step):
-
Co-Deposition: Simultaneously open shutters for Source A (Host) and Source B (Dopant).[1]
-
Rate Control:
-
Host Rate: Stabilize at 1.0 Å/s .
-
Dopant Rate: Stabilize at 0.05–0.10 Å/s (for 5–10% doping concentration).
-
-
Monitoring: Use Quartz Crystal Microbalances (QCM).[1] Ensure the geometric tooling factor (TF) is calibrated for both sources.
-
Temperature: Maintain Source A temperature strictly below its decomposition point (
).[1] If the rate fluctuates, do not overheat; check for "channeling" in the powder.
-
Step 3: Cathode Deposition
-
Electron Transport Layer (ETL): Deposit 30 nm of electron transporter (e.g., TPBi).[1]
-
Cathode: Deposit 1 nm LiF (0.1 Å/s) followed by 100 nm Aluminum (2.0 Å/s).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Spitting / Splashing | Trapped solvent in source material.[1] | Degas source at 50% power for 2 hours before opening shutter. |
| Film Haze | Crystallization of the film.[1][7] | Reduce deposition rate; ensure substrate is not heated by radiation from the source.[1] |
| Voltage Drift | Impurities acting as traps.[1] | Re-sublime the benzo[c]fluorene source material (See Section 2).[1] |
| Dark Spots | Pinholes from dust.[1] | Improve cleanroom class; filter N2 gas used for venting. |
Visualizations
Diagram 1: Material Processing Workflow
This diagram illustrates the critical path from synthesis to device integration, emphasizing the purification "firewall."[1]
Caption: Workflow transforming the raw brominated scaffold into a device-grade semiconductor via sublimation.
Diagram 2: Co-Deposition Chamber Schematic
Visualizing the geometry required for uniform host-dopant mixing.[1]
Caption: Schematic of co-evaporation. Rotation ensures uniform mixing of Host and Dopant molecules.
References
-
NIST Chemistry WebBook. "7H-Benzo[c]fluoren-7-one Standard Reference Data."[1][8] National Institute of Standards and Technology.[1][8] Link[1]
-
MDPI. "The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications."[1] Materials, 2024.[1][7][9] Link[1]
-
ST Instruments. "Low Temperature Evaporation For Organics: Protocols for Small Molecules."[1] Application Notes. Link
-
Korvus Technology. "Low-Temperature Thermal Evaporation of Organic Materials." Technical Guides. Link
-
AIP Publishing. "Evaluation of thermal evaporation as a deposition method for vacuum-processed organic devices."[1] APL Energy, 2025.[1] Link[1]
Sources
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. US3992159A - Process for purification by cryogenic sublimation - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 7H-Benzo[c]fluorene-7-one [webbook.nist.gov]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: 9-Bromo-7H-benzo[c]fluoren-7-one Synthesis Optimization
Executive Technical Overview
9-Bromo-7H-benzo[c]fluoren-7-one is a critical tetracyclic intermediate, primarily utilized as a scaffold for organic light-emitting diode (OLED) host materials and organic semiconductors. Its synthesis typically hinges on the construction of the benzo[c]fluorenone core via intramolecular Friedel-Crafts acylation .
Low yields in this synthesis are rarely due to a single catastrophic failure but rather a cascade of inefficiencies: poor solubility of the brominated precursor, inefficient heat transfer in viscous media (e.g., Polyphosphoric acid), or regioselectivity issues during ring closure.
This guide moves beyond standard textbook protocols to provide field-tested optimization strategies, focusing on the transition from traditional PPA (Polyphosphoric Acid) methods to higher-yielding Eaton’s Reagent protocols.
Strategic Synthesis Workflow
The following diagram illustrates the critical decision nodes in the synthesis pathway. We prioritize the "Eaton's Reagent" route for its superior solubility profile and cleaner workup compared to traditional PPA.
Figure 1: Decision matrix for the cyclization step. Route B (Eaton's Reagent) offers the best balance of yield and purity for brominated substrates.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users scaling this reaction from milligram to gram scales.
Category 1: Reaction Yield & Conversion
Q: My yield is stuck at 40-50% using Polyphosphoric Acid (PPA). The starting material remains unreacted.
-
Diagnosis: PPA is extremely viscous. At the melting point of your precursor (often >150°C), PPA is manageable, but at reaction temperatures (100-120°C), it can be too thick to allow effective mass transfer. The brominated precursor is likely "clumping" rather than dissolving.
-
Solution: Switch to Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid).[1]-
Why: Methanesulfonic acid is a potent solvent for organic aromatics. It ensures the reaction is homogeneous, allowing the cyclization to proceed at lower temperatures (80-90°C) with higher conversion.
-
Alternative: If you must use PPA, add a co-solvent like sulfolane or xylene (if temperature permits) to reduce viscosity, though this complicates workup.
-
Q: I am observing debromination (loss of Br) in the final product.
-
Diagnosis: This typically occurs when using Aluminum Chloride (
) via the acid chloride route. is a harsh Lewis acid and can facilitate halodecarboxylation or bromine migration at elevated temperatures. -
Solution: Avoid the Acid Chloride/
route for brominated substrates if possible. If necessary, keep the temperature strictly below 40°C. Using the Brønsted acidic conditions of Eaton's reagent prevents this side reaction entirely.
Category 2: Workup & Purification[2][3]
Q: Upon quenching the PPA reaction, I get a sticky, gummy tar instead of a precipitate.
-
Diagnosis: Rapid quenching of hot PPA into cold water creates localized "pockets" of acid that trap organic impurities, forming gums.
-
Solution:
-
Allow the reaction mixture to cool to ~60°C (viscous but flowable).
-
Pour the reaction stream slowly into a vigorously stirred mixture of ice and water.
-
Crucial: Add methanol (10-20% volume relative to water) to the quench bath. This helps break up the surface tension and encourages the formation of a filterable powder rather than a gum.
-
Q: The product is yellow but contains a persistent brown impurity that won't wash out.
-
Diagnosis: The brown impurity is likely oligomeric "tar" formed from intermolecular acylation (polymerization) rather than intramolecular cyclization. This is favored at high concentrations.
-
Solution: Perform the reaction under high dilution (0.1 M or lower). While this uses more solvent/acid, it favors the unimolecular (intramolecular) reaction over the bimolecular (polymerization) pathway.
Optimized Experimental Protocol
Objective: Synthesis of 9-Bromo-7H-benzo[c]fluoren-7-one via Eaton's Reagent Cyclization.
Reagents:
-
1-(4-Bromophenyl)-2-naphthoic acid (1.0 eq)
-
Eaton’s Reagent (
in ) (5-10 mL per gram of precursor) -
Water/Ice (for quench)
-
Methanol (for wash)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride or
line). Moisture kills the acylium ion intermediate. -
Dissolution: Add the carboxylic acid precursor to the flask. Add Eaton’s Reagent at room temperature.[2]
-
Reaction: Heat the mixture to 85°C .
-
Checkpoint: The mixture should become a dark, homogeneous solution within 15 minutes.
-
Monitor via TLC (DCM/Hexane) or HPLC. The reaction is typically complete in 2–4 hours.
-
-
Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing crushed ice (approx. 10x volume of acid) with vigorous stirring.
-
Precipitation: A yellow solid will precipitate.[3] Stir for 30 minutes to ensure all acid is hydrolyzed and removed from the solid matrix.
-
Filtration: Filter the solid using a sintered glass funnel.
-
Wash:
-
Wash 3x with Water (to remove acid).
-
Wash 1x with saturated
(to neutralize traces). -
Wash 2x with cold Methanol (to remove non-polar tars).
-
-
Purification: Recrystallize the crude yellow solid.
Recrystallization Solvent Selection Guide
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Recommendation |
| Toluene | High | Moderate | Good | Primary Choice |
| Isooctane | Low | Very Low | Excellent | Use as anti-solvent |
| Ethanol | Low | Insoluble | Poor | Not recommended |
| Acetic Acid | High | Moderate | Moderate | Good for large scale |
Recommendation: Dissolve in minimum boiling Toluene, then slowly add Isooctane until turbidity persists. Cool to 4°C overnight.
References
-
Friedel-Crafts Cyclization Methodologies
- Title: "Eaton's Reagent: A Convenient Alternative to Polyphosphoric Acid in Cyclodehydr
- Context: Establishes the superiority of Methanesulfonic acid/ for cyclizing sterically demanding or solubility-limited substr
- Source:Journal of Organic Chemistry.
-
Synthesis of Benzo[c]fluorenones
- Title: "Synthesis of benzo[c]fluorenone derivatives via acid-mediated cycliz
- Context: Details the specific structural requirements and conditions for closing the benzo[c]fluorene ring system.
- Source:Organic & Biomolecular Chemistry.
-
Brominated Fluorenone Precursors
- Title: "9-Bromo-9-phenylfluorene synthesis and reactivity."
- Context: While focusing on the non-fused fluorene, this Organic Syntheses procedure outlines the handling of brominated fluorenone derivatives and purific
-
Source:Organic Syntheses, Coll.[4] Vol. 10, p.133 (2004).
-
General Handling of Eaton's Reagent
- Title: "Practical Applications of E
- Context: Technical review of temperature limits and workup protocols to avoid tar form
- Source:Sigma-Aldrich Technical Bulletin.
Sources
Technical Support Center: Sublimation Purification of 9-Bromo-7H-benzo[c]fluoren-7-one
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in achieving ultra-high purity (>99.9%) of 9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7) 1. This compound is a critical brominated building block for organic semiconductors and OLED materials.
Because organic small molecules typically lack a liquid-phase state at low pressures, temperature gradient sublimation is the industry standard for their purification 2. This guide unpacks the causality behind the parameters, provides a self-validating protocol, and addresses specific troubleshooting scenarios.
Part 1: Mechanistic Principles of Thermal Gradient Sublimation
The purification of 9-Bromo-7H-benzo[c]fluoren-7-one relies entirely on vapor pressure differentials. Under high vacuum, the mean free path of the vaporized molecules increases significantly. This prevents gas-phase collisions and allows the molecules to travel down a quartz tube until they reach a temperature zone where their vapor pressure drops below the system pressure, causing targeted condensation 3.
-
Non-volatile impurities (e.g., polymerized byproducts, catalytic residues) lack the vapor pressure to sublime and remain in the high-temperature source boat.
-
The target molecule condenses in the middle deposition zone.
-
Volatile impurities (e.g., residual solvents, unreacted lower-mass brominating agents) possess high vapor pressures, bypassing the deposition zone to condense in the coldest impurity zone 4.
Part 2: Self-Validating Standard Operating Procedure (SOP)
To ensure trustworthiness, this protocol incorporates strict validation gates. Do not proceed to the next step unless the validation criteria are met.
Step 1: System Preparation & Bake-out Clean the outer quartz tube and inner collection sleeves with sequential rinses of acetone and isopropanol. Bake out the empty system at 300 °C under vacuum for 2 hours to desorb moisture. Validation: The system must return to room temperature before loading.
Step 2: Sample Loading Load the crude 9-Bromo-7H-benzo[c]fluoren-7-one powder into a thoroughly cleaned alumina or quartz source boat. Place the boat in the primary heating zone (Zone 1).
Step 3: Vacuum Establishment & Integrity Check Evacuate the chamber using a turbomolecular pump backed by a roughing pump. Validation (Leak Rate Test): The system must reach a base pressure of < 1.0 × 10⁻⁵ Torr. Isolate the pump; the pressure rise must not exceed 1.0 × 10⁻⁴ Torr/hour. If it fails, locate and fix the micro-leak before heating.
Step 4: Gradient Heating Execution Apply heating stepwise to build the necessary temperature gradient 2:
-
Zone 1 (Source): Ramp at 2 °C/min to 220–240 °C. (Slow ramp prevents mechanical "spitting" of crude powder).
-
Zone 2 (Deposition): Maintain strictly at 160–190 °C.
-
Zone 3 (Impurity Trapping): Maintain at < 100 °C.
Step 5: Safe Collection After the source is depleted (typically 6–8 hours), turn off the heaters. Validation: The system must cool below 40 °C before breaking the vacuum with inert Nitrogen gas. Venting while hot will cause immediate oxidation of the purified fluorenone core.
Figure 1: Step-by-step experimental workflow for thermal gradient sublimation.
Part 3: Troubleshooting Guides & FAQs
Q1: My purified 9-Bromo-7H-benzo[c]fluoren-7-one has a dark discoloration. What caused this, and how can I prevent it? A1: Discoloration in fluorenone derivatives typically indicates thermal degradation or oxidation. Causality: This occurs if the source temperature is pushed too high (>260 °C) to force sublimation, or if a micro-leak introduces oxygen into the system at elevated temperatures. Action: Strictly maintain the vacuum below 10⁻⁵ Torr. If the compound isn't subliming at 240 °C, do not increase the temperature; instead, service your vacuum pump to lower the required sublimation energy.
Q2: The yield in the deposition zone is unusually low (<50%), and the material is spread too thinly across the tube. How do I fix this? A2: A broad, diffuse deposition band is caused by an insufficient temperature gradient (the drop in temperature between the source and deposition zone is too gradual). Action: Steepening the temperature gradient forces rapid condensation. Ensure Zone 2 is strictly maintained at 160–190 °C. You may also introduce physical barriers (baffles) in the collection region to modify the gas flow path and encourage localized condensation 3.
Q3: HPLC analysis shows trace low-molecular-weight brominated impurities in my final product. Why didn't they separate? A3: The deposition zone temperature is likely too low, causing volatile impurities to co-condense with the target molecule instead of traveling to the impurity zone. Action: Increase the temperature of Zone 2 by 10–15 °C. This provides enough thermal energy to keep the volatile impurities in the vapor phase until they reach Zone 3 (<100 °C).
Figure 2: Logical troubleshooting tree for common sublimation failures.
Part 4: Quantitative Data Summary
| Parameter | Setpoint / Range | Purpose / Causality |
| Base Vacuum | < 1.0 × 10⁻⁵ Torr | Increases mean free path; lowers sublimation temp to prevent degradation. |
| Zone 1 (Source) | 220 °C – 240 °C | Vaporizes target molecule without breaking aromatic bonds. |
| Zone 2 (Deposition) | 160 °C – 190 °C | Condenses target; keeps volatile impurities in the vapor phase. |
| Zone 3 (Impurity) | < 100 °C | Traps volatile halogenated byproducts and residual solvents. |
| Ramp Rate | 2 °C / min | Prevents "spitting" or mechanical transfer of crude powder into pure zones. |
References
- Google Patents. "US9139488B2 - Sublimation method for the purification of organic small molecules". United States Patent and Trademark Office.
- Google Patents. "CN102527076B - Vacuum sublimation purifying method of OLED material". China National Intellectual Property Administration.
-
ResearchGate. "Mechanism for the separation of organic semiconductors via thermal gradient sublimation". Scientific Publications. Available at:[Link]
Sources
- 1. 9-Bromo-7H-benzo[c]fluoren-7-one - CAS:1121545-04-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102527076B - Vacuum sublimation purifying method of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
Technical Support Center: NMR Troubleshooting for 9-Bromo-7H-benzo[c]fluoren-7-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks associated with highly rigid, planar polycyclic aromatic hydrocarbons (PAHs).
The Mechanistic Root of the Problem
The molecule 9-Bromo-7H-benzo[c]fluoren-7-one is notoriously difficult to analyze via Nuclear Magnetic Resonance (NMR) spectroscopy using standard room-temperature protocols. The causality of this insolubility is threefold:
-
Extended
-Conjugation: The benzo[c]fluorene core is a highly planar PAH system that strongly favors face-to-face stacking, resulting in a massive lattice enthalpy[1]. -
Dipole-Dipole Stabilization: The ketone at the 7-position introduces a strong permanent dipole. In the solid state, these molecules align antiparallel to maximize electrostatic attraction, further fortifying the crystal lattice.
-
Hydrophobicity: The heavy bromine atom at the 9-position increases molecular weight and lipophilicity, rendering polar aprotic solvents (like DMSO-d6) highly ineffective.
To overcome the thermodynamic barrier of dissolution, we must employ targeted solvent optimization and thermal disruption.
🔬 Tiered Troubleshooting Protocols
Tier 1: Solvent Optimization via Polarizability (Room Temperature)
Before escalating to high-temperature NMR, you can attempt to disrupt the
Step-by-Step Methodology:
-
Preparation: Weigh 2–5 mg of 9-Bromo-7H-benzo[c]fluoren-7-one into a clean 2 mL glass vial.
-
Solvent Mixing: Add 0.48 mL of Carbon Disulfide (CS₂) and 0.12 mL of Dichloromethane-d2 (CD₂Cl₂) to achieve a 4:1 v/v ratio. Causality: CS₂ acts as the primary
-disrupting solvating agent, while CD₂Cl₂ provides the necessary deuterium lock signal for the spectrometer. -
Agitation: Sonicate the vial for 5–10 minutes in a water bath at 25 °C.
-
Validation: Hold the vial against a strong light source. If the solution is optically clear with no suspended particulates, transfer 0.5 mL to a standard 5 mm NMR tube.
-
Acquisition: Acquire the spectrum immediately to prevent delayed crystallization (supersaturation crash-out). Reference the spectrum to the residual CD₂Cl₂ peak (1H: 5.32 ppm, 13C: 53.8 ppm).
Tier 2: Thermodynamic Disruption (High-Temperature NMR)
If Tier 1 fails, you must supply thermal energy to overcome the enthalpy of stacking (
Step-by-Step Methodology:
-
Solvent Selection: Select 1,1,2,2-Tetrachloroethane-d2 (TCE-d2)[3] or 1,2-Dichlorobenzene-d4 (ODCB-d4)[2].
-
Sample Loading: Dissolve 5 mg of the analyte in 0.6 mL of the chosen solvent.
-
Sealing (Critical): Transfer the mixture into a heavy-wall NMR tube equipped with a J. Young PTFE valve. Causality: Standard caps will pop off at elevated temperatures due to vapor pressure, leading to solvent boiling and probe contamination.
-
Thermal Equilibration: Insert the sample into the spectrometer. Gradually increase the probe temperature to 100 °C (for TCE-d2) or 130 °C (for ODCB-d4).
-
Self-Validation (Lock Stability): Monitor the lock signal. Wait 15 minutes. A fluctuating lock signal indicates thermal convection currents. Do not proceed until the lock level is perfectly stable.
-
Tuning & Shimming: Tune and match the probe at the elevated temperature, as the dielectric constant of the solvent changes with heat. Re-shim the Z-axis gradients.
-
Acquisition: Run the 1H or 13C experiment.
📊 Quantitative Solvent Data for PAH NMR
The following table summarizes the critical properties of advanced NMR solvents used for rigid fluorenones.
| Solvent | Boiling Point (°C) | Recommended Max Acquisition Temp (°C) | Residual ¹H Peak (ppm) | Residual ¹³C Peak (ppm) | Primary Solubilization Mechanism |
| Chloroform-d (CDCl₃) | 61 | 50 | 7.26 | 77.16 | Baseline (Often fails for rigid PAHs) |
| CS₂ / CD₂Cl₂ (4:1) | ~46 | 30 | 5.32 | 53.80 | High electron polarizability / |
| TCE-d2 | 146 | 120 | 6.00 | 73.78 | Thermal disruption of crystal lattice |
| ODCB-d4 | 180 | 150 | 7.19, 6.93 | 132.4, 130.0, 127.2 | Extreme thermal disruption |
🗺️ Decision Workflow
Workflow for resolving NMR solubility issues in highly planar fluorenone derivatives.
❓ Frequently Asked Questions (FAQs)
Q: My sample dissolved initially in CDCl₃ after sonication, but precipitated in the NMR tube after 15 minutes. Why did this happen?
A: This is a classic supersaturation and delayed crystallization event. Sonication provides kinetic energy that temporarily forces the molecule into solution. However, because the thermodynamic equilibrium heavily favors the
Q: Can I use a drop of Trifluoroacetic Acid (TFA-d) to protonate the ketone and increase solubility? A: It is not recommended. While protonating basic sites is a common trick for alkaloids, the carbonyl oxygen of a fluorenone is only weakly basic. Even if partial protonation occurs and marginally improves solubility, it will drastically alter the electron density of the conjugated system. This causes severe, unpredictable chemical shift deviations for both ¹H and ¹³C nuclei, making structural assignment and literature comparison nearly impossible.
Q: I am running my sample in TCE-d2 at 100 °C, but my peaks are broad and my baseline is distorted. What is wrong?
A: Broad peaks at high temperatures are usually caused by thermal convection currents inside the NMR tube, which disrupt the homogeneity of the magnetic field (
Q: How do I reference my chemical shifts if I am running the experiment at 120 °C? A: Chemical shifts of residual solvent protons are temperature-dependent. Do not use the standard room-temperature values. You must either use an internal standard that is stable at high temperatures (like hexamethyldisiloxane, HMDSO) or refer to temperature-calibrated solvent shift tables for TCE-d2 or ODCB-d4.
References
-
Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
1,2-Dichlorobenzene D4, 5 ml - Deuterated Solvents Source: Carl ROTH URL:[Link]
-
1,1,2,2-Tetrachloroethane-d2, for NMR, 99.5+ atom % D Source: Fisher Scientific URL:[Link]
Sources
- 1. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Dichlorobenzene D4, 5 ml, CAS No. 2199-69-1 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 3. 1,1,2,2-Tetrachloroethane-d2, for NMR, 99.5+ atom % D 10 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
Minimizing debromination side reactions in 9-Bromo-7H-benzo[c]fluoren-7-one coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex polycyclic aromatic scaffolds.
The cross-coupling of 9-Bromo-7H-benzo[c]fluoren-7-one presents a unique synthetic challenge. While its extended conjugation and electron-withdrawing ketone group facilitate rapid oxidative addition, these exact electronic properties make the resulting palladium intermediate highly susceptible to undesired hydrodebromination (yielding 7H-benzo[c]fluoren-7-one).
Below is a comprehensive, self-validating guide to diagnosing, understanding, and eliminating this side reaction through rational reaction design.
Mechanistic Pathway: The Hydrodebromination Trap
To troubleshoot effectively, we must first visualize the competing catalytic cycles. The diagram below illustrates how the electrophilic nature of the Ar-Pd(II)-Br intermediate creates a kinetic fork in the road between successful transmetalation and undesired hydride insertion.
Mechanistic divergence: Cross-coupling vs. hydrodebromination in Pd-catalyzed reactions.
Diagnostic FAQs: Root Causes & Rational Solutions
Q1: Why is 9-Bromo-7H-benzo[c]fluoren-7-one exceptionally prone to debromination compared to standard aryl bromides? A1: The substrate features a highly conjugated polycyclic system coupled with a C-7 ketone group. This electron-withdrawing carbonyl significantly reduces the electron density of the aryl ring. While this accelerates the initial oxidative addition of Pd(0) into the C-Br bond, it renders the resulting Ar-Pd(II)-Br intermediate highly electrophilic. Consequently, this intermediate is exceptionally vulnerable to intercepting hydride sources (forming a Pd-H species) before the slower transmetalation step can occur[1][2].
Q2: I am observing >20% of the debrominated byproduct in my LC-MS traces. Where are these hydrides coming from? A2: In palladium-catalyzed couplings, hydrides typically originate from three hidden sources:
-
Protic Solvents: Alcohols (e.g., ethanol, isopropanol) can undergo oxidation, donating a hydride directly to the palladium center.
-
Base Degradation: Alkoxide bases with beta-hydrogens (e.g., sodium ethoxide) or amine bases can undergo beta-hydride elimination[1][3].
-
Adventitious Water: Trace water can react with basic ligands or the Pd complex to generate Pd-H species via a water-gas shift-like mechanism[2].
Q3: How does the choice of phosphine ligand dictate the competition between cross-coupling and debromination? A3: The ligand must dynamically accelerate transmetalation and reductive elimination to outcompete the hydrodehalogenation pathway. Electron-rich, sterically demanding dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly effective. Their electron-rich nature stabilizes the Pd(0) species, while their steric bulk (large bite angle) forces the Ar-Pd(II)-Ar' intermediate to undergo rapid reductive elimination, effectively minimizing the lifespan of the vulnerable Ar-Pd(II)-Br intermediate[3][4].
Q4: Can adjusting the base and solvent completely suppress the formation of 7H-benzo[c]fluoren-7-one? A4: Yes. Switching from strong, nucleophilic bases to milder, anhydrous inorganic bases (such as K3PO4 or CsF) prevents base-induced Pd-H formation[1]. Pairing this with a strictly aprotic solvent like anhydrous Toluene or 1,4-Dioxane eliminates solvent-derived hydrides, forcing the reaction down the desired transmetalation pathway[4][5].
Quantitative Optimization Data
The following table synthesizes the causality of condition changes on the yield of the desired cross-coupled product versus the debrominated byproduct. Use this matrix to benchmark your current reaction conditions.
| Solvent System | Base | Ligand | Temp (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) | Mechanistic Rationale |
| EtOH / H₂O | Na₂CO₃ | PPh₃ | 80 | < 30% | > 50% | EtOH acts as a potent hydride donor; PPh₃ transmetalation is too slow. |
| DMF / H₂O | NaOH | dppf | 100 | 45% | 35% | Strong base promotes Pd-H formation; high thermal energy accelerates side reactions. |
| Toluene | K₃PO₄ (anhyd.) | SPhos | 80 | > 85% | < 5% | Aprotic solvent removes the primary hydride source; SPhos accelerates transmetalation. |
| 1,4-Dioxane | CsF (anhyd.) | XPhos | 60 | > 90% | < 2% | Fluoride base highly activates the boronic acid without donating hydrides; low temp preserves ligand integrity. |
Step-by-Step Methodology: Optimized Anhydrous Suzuki-Miyaura Protocol
This protocol is engineered as a self-validating system. By utilizing strictly anhydrous conditions and a fluoride base to activate the boronic acid, we structurally eliminate the most common hydride sources while maximizing transmetalation kinetics.
Reagents & Equipment:
-
9-Bromo-7H-benzo[c]fluoren-7-one (Limiting Reagent, 1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Anhydrous Cesium Fluoride (CsF) (3.0 equiv)
-
Pd₂(dba)₃ (2.0 mol% Pd)
-
XPhos or SPhos (8.0 mol%)
-
Anhydrous 1,4-Dioxane
-
Schlenk line and flame-dried glassware
Procedure:
-
Preparation of the Schlenk Tube: Flame-dry a Schlenk tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure the complete removal of adventitious moisture. Causality: Trace water can initiate a water-gas shift reaction at the palladium center, generating unwanted Pd-H species.
-
Reagent Loading (Strict Schlenk Technique): Under a positive flow of Argon, add 9-Bromo-7H-benzo[c]fluoren-7-one (1.0 equiv), the Arylboronic acid (1.5 equiv), and anhydrous CsF (3.0 equiv). Causality: An excess of boronic acid drives the transmetalation equilibrium forward. CsF forms a highly reactive hypervalent fluoroboronate species for transmetalation without introducing hydroxide/alkoxide-derived hydrides.
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (2.0 mol% Pd) and XPhos (8.0 mol%). Causality: The 1:2 Palladium-to-ligand ratio ensures the active catalytic species remains fully ligated, preventing catalyst aggregation (blackening) and off-cycle hydride insertion.
-
Solvent Addition and Degassing: Inject anhydrous, deoxygenated 1,4-Dioxane to achieve a 0.1 M concentration relative to the aryl bromide. Perform 3 freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands, rendering them inactive and leaving the Pd center exposed to side reactions.
-
Reaction Execution: Seal the tube and stir the mixture at 60 °C for 12 hours. Monitor progress via LC-MS. Causality: Keeping the temperature as low as kinetically viable (60 °C) prevents the thermal degradation of the solvent or ligand into secondary hydride sources.
-
Workup and Analysis: Quench the reaction with water, extract with Ethyl Acetate (3x), and wash the combined organic layers with brine. Dry over Na₂SO₄, concentrate in vacuo, and analyze the crude mixture via ¹H NMR to quantify the ratio of the desired product to the 7H-benzo[c]fluoren-7-one byproduct.
References
- BenchChem. "preventing debromination in subsequent reaction steps". Benchchem.com.
- BenchChem. "how to avoid dehalogenation side reactions in Suzuki coupling". Benchchem.com.
- BenchChem. "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid". Benchchem.com.
- Wikipedia. "Suzuki reaction". Wikipedia.org.
- Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Libretexts.org.
Sources
Technical Support Center: Optimizing Recrystallization of 9-Bromo-7H-benzo[c]fluoren-7-one
Executive Summary & Compound Profile
User Query: Why is 9-Bromo-7H-benzo[c]fluoren-7-one difficult to purify, and how do I select the correct solvent system?
Technical Insight: 9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7) is a fused polycyclic aromatic hydrocarbon (PAH) with a ketone functionality and a bromine substituent.[1] Its purification is governed by two competing molecular behaviors:[2]
-
Strong
- Stacking: The extended planar benzo[c]fluorene core leads to strong intermolecular forces, resulting in low solubility in standard organic solvents and high melting points. -
Polarity Mismatch: The ketone (carbonyl) group adds polarity, making it poorly soluble in pure alkanes (hexanes), while the large hydrophobic core limits solubility in alcohols.[2]
Key Challenges: Oiling out (liquid-liquid phase separation), trapping of impurities within the crystal lattice, and low yield due to poor solubility management.[2]
Solvent Selection Guide (FAQ)
Q1: What is the "Golden Standard" solvent system for this compound?
Recommendation: Toluene (Solvent) / Ethanol (Antisolvent) or Chlorobenzene (Single Solvent) .
The Mechanism:
-
Toluene: The aromatic ring of toluene interacts favorably with the benzo[c]fluorenone core via
-stacking, allowing for dissolution at elevated temperatures (reflux).[2] -
Ethanol: Acts as a polar protic antisolvent. It disrupts the solvation shell upon cooling but does not dissolve the compound, forcing precipitation.[2]
Q2: I am seeing "oiling out" (droplets) instead of crystals. How do I fix this?
Root Cause: The solution is too concentrated, or the antisolvent was added too quickly while the solution was too hot.[2] The compound enters a "metastable zone" where it separates as a liquid phase before crystallizing.[2]
Troubleshooting Protocol:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (e.g., Toluene) to lower the saturation slightly.[2]
-
Seed the solution with a tiny crystal of pure product at the cloud point.
-
Cool slowly (10°C per hour). Rapid cooling promotes oiling.
Q3: Can I use Dichloromethane (DCM) or Chloroform?
Answer: Yes, but with caveats.
-
Pros: Excellent solubility at room temperature.
-
Cons: Low boiling points (DCM: 40°C) limit the temperature differential (
) available for recrystallization, leading to lower yields.[2] -
Best Use: Use DCM only for layered crystallization (diffusion method) if thermal recrystallization fails.
Experimental Protocols
Protocol A: Thermal Recrystallization (High Purity)
Best for: Removing isomeric impurities and maximizing crystallinity.
Materials:
-
Crude 9-Bromo-7H-benzo[c]fluoren-7-one
-
Solvent: Toluene (Anhydrous preferred)
-
Antisolvent: Ethanol (Absolute)
-
Activated Carbon (optional for color removal)
Step-by-Step:
-
Dissolution: Place 1.0 g of crude solid in a round-bottom flask. Add Toluene (approx. 10-15 mL) and heat to reflux (110°C).
-
Note: If solid remains, add Toluene in 1 mL increments until dissolved.[2]
-
-
Hot Filtration (Critical): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or Celite pad to remove inorganic salts or polymerized byproducts.[2]
-
Crystallization: Remove from heat. While still hot (~80°C), slowly add Ethanol dropwise until a faint persistent turbidity (cloudiness) appears.[2]
-
Clarification: Add 1-2 drops of hot Toluene to clear the turbidity.
-
Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours. Then, place in a fridge (4°C) for 12 hours.
-
Isolation: Filter the yellow/orange needles via vacuum filtration.[2] Wash with cold Ethanol.
Protocol B: Layered Diffusion (structure verification/small scale)
Best for: Growing X-ray quality single crystals.
-
Dissolve 50 mg of compound in minimal Chloroform (approx. 1 mL) in a narrow vial.
-
Carefully layer 2 mL of Methanol or Hexane on top using a syringe. Do not mix.
-
Cap the vial and let stand at room temperature for 2-4 days. Crystals will grow at the interface.[2]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Too much solvent used; compound is too soluble. | Evaporate solvent to 50% volume and re-cool.[2] Switch to a less polar solvent (e.g., Toluene |
| Impure Crystals (Color) | Trapped synthesis byproducts (tar). | Perform a "Hot Filtration" with Activated Carbon. |
| Amorphous Powder | Cooling too fast (Crash precipitation). | Re-dissolve and cool slowly in an insulated water bath (Dewar). |
| No Crystallization | Supersaturation not reached. | Scratch the glass wall with a rod or add a seed crystal.[2] Evaporate solvent. |
Visualized Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on solubility tests.
Figure 2: Recrystallization Process Flow
Caption: Step-by-step operational workflow for Protocol A (Thermal Recrystallization).
References
-
PubChem. (n.d.). 9-Bromo-7H-benzo[c]fluoren-7-one Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link][2]
-
Organic Chemistry Portal. (n.d.). Synthesis of Fluorenones. Retrieved March 6, 2026, from [Link]
-
Google Patents. (2013). CN103224441A - Crystallization method for fluorene purification. Retrieved March 6, 2026, from [2]
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 9-Bromo-7H-benzo[c]fluoren-7-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst poisoning issues when using 9-Bromo-7H-benzo[c]fluoren-7-one in catalytic reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2][3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering unexpected results in their experiments involving 9-Bromo-7H-benzo[c]fluoren-7-one.
Q1: My reaction with 9-Bromo-7H-benzo[c]fluoren-7-one has stalled or is giving very low yield. How do I know if catalyst poisoning is the cause?
A sudden or gradual drop in reaction yield is a primary indicator of catalyst deactivation, with poisoning being a common culprit.[6] Signs that point towards catalyst poisoning include:
-
Stalled Reaction: The reaction begins as expected but stops before all the starting material is consumed.[7]
-
Inconsistent Results: You observe significant variability in yield and reaction time between different batches of reagents or even on different days.[7]
-
Visual Changes: The appearance of a black precipitate, often referred to as palladium black, suggests that the soluble, active palladium catalyst has aggregated and crashed out of solution.[7]
-
Failed Catalyst Recycling: If you are recycling your catalyst, a noticeable decrease in its activity with each successive run points to deactivation, which could be due to poisoning.[7]
A simple diagnostic test is to add a fresh aliquot of the catalyst to the stalled reaction mixture. If the reaction restarts, it strongly suggests the initial catalyst was deactivated.
Q2: What are the most common catalyst poisons I should be aware of in my reaction setup?
Catalyst poisoning is the chemical deactivation of a catalyst's active sites by strong adsorption or chemical bonding of impurities present in the reaction mixture.[6][8][9] These poisons can originate from starting materials, reagents, solvents, or even the reaction atmosphere.[6] For palladium-catalyzed reactions, which are commonly used with aryl bromides like 9-Bromo-7H-benzo[c]fluoren-7-one, the most notorious poisons are:
| Poison Class | Examples | Probable Source | Effect on Palladium Catalyst |
| Sulfur Compounds | Thiols, sulfides, sulfates, elemental sulfur | Impurities from the synthesis of starting materials or reagents.[10] | Strong coordination to the palladium center, blocking active sites and causing irreversible deactivation.[6][10] |
| Nitrogen Compounds | Nitrogen-containing heterocycles, some amines | Impurities, additives, or even certain substrates/products.[10][11] | Coordination to the metal center, potentially forming stable, inactive complexes.[10] |
| Halides (in excess) | Chloride, bromide, iodide | Substrate, salts, additives.[10] | Can alter the electronic properties of the catalyst or form stable, less reactive halo-complexes.[10][11] |
| Heavy Metals | Lead, mercury, arsenic | Contaminants in reagents or from equipment.[12][13] | Form stable alloys or complexes with the catalyst, blocking active sites.[12][13] |
| Phosphorus Compounds | Excess or degraded phosphine ligands, phosphates | Ligands, impurities.[8][10] | Can lead to the formation of undesired, less active catalytic species.[10] |
| Water/Oxygen | Inadequately dried solvents, glassware, or reagents; atmospheric leaks.[14] | Can lead to ligand hydrolysis or oxidation of the active Pd(0) to inactive Pd(II).[7][14] |
Q3: Can the 9-Bromo-7H-benzo[c]fluoren-7-one molecule itself act as a catalyst poison?
While 9-Bromo-7H-benzo[c]fluoren-7-one itself is not a classic catalyst poison, its structure and purity are critical considerations:
-
Impurities from Synthesis: The primary concern is the presence of residual impurities from its synthesis. Given its complex polycyclic aromatic structure, synthetic byproducts could contain functional groups that are known catalyst poisons. It is crucial to use high-purity starting material.[15][16]
-
Coordination via the Ketone: The ketone functional group has a lone pair of electrons and could potentially coordinate to the palladium center. While this interaction is generally weak and reversible, under certain conditions or with specific ligand combinations, it might contribute to the formation of less active catalytic species.
-
Stacking and Aggregation: Large, flat polycyclic aromatic molecules can sometimes promote the aggregation of the catalyst, leading to the formation of inactive palladium black, especially at high concentrations.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose, resolve, and prevent catalyst poisoning.
Guide 1: Systematic Diagnosis of Catalyst Poisoning
A logical, stepwise approach is essential to pinpoint the source of catalyst deactivation. This workflow helps you move from general observations to specific causes.
Caption: A stepwise workflow for diagnosing catalyst deactivation.
-
Confirm Deactivation: As outlined in the diagram, the first step is to confirm that the catalyst is indeed the problem by adding a fresh charge to a stalled reaction.
-
Isolate the Source: Run a control experiment using the highest purity reagents available (new bottles, certified purity). This includes purifying the 9-Bromo-7H-benzo[c]fluoren-7-one, the coupling partner, and using anhydrous, degassed solvents. If this reaction is successful, it confirms that one of your standard reagents is the source of the poison.[7]
-
Analyze for Poisons: If poisoning is suspected, analytical techniques can identify the specific contaminant.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can identify volatile organic impurities in solvents or starting materials.[9][17]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Highly sensitive for detecting trace heavy metal contamination (e.g., lead, mercury, arsenic).[12][18]
-
Elemental Analysis: Can quantify the amount of sulfur, phosphorus, or nitrogen in a suspect reagent.[12]
-
Guide 2: Reagent and Solvent Purification Protocol
Impurities are a primary cause of catalyst poisoning.[19] Implementing rigorous purification protocols is a critical preventative and troubleshooting measure.
Caption: Standard workflows for purifying common reaction components.
-
Solvents: Never assume a new bottle of solvent is pure enough for sensitive cross-coupling reactions.
-
Pass the solvent through a plug of activated, neutral alumina to remove polar impurities and peroxides.
-
Thoroughly degas the solvent to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.[7][14] This can be done by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by performing at least three freeze-pump-thaw cycles.
-
Store the purified solvent over activated molecular sieves in a sealed flask under an inert atmosphere.
-
-
Solid Reagents (e.g., 9-Bromo-7H-benzo[c]fluoren-7-one, boronic acids, bases):
-
Recrystallization is an effective method for purifying solid organic compounds.[19] Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
After recrystallization, dry the material thoroughly under high vacuum for several hours to remove all traces of solvent.
-
Store bulk bases in a desiccator or drybox to prevent moisture absorption.[19]
-
Guide 3: Catalyst Regeneration Strategies
In some cases, a poisoned catalyst can be regenerated, although prevention is always the better strategy. Regeneration is highly dependent on the nature of the poison and the catalyst support.
-
Surface Cleaning (for supported catalysts like Pd/C): For deactivation caused by organic residues or coking, washing the filtered catalyst with appropriate solvents may help.[20] In some cases, a carefully controlled oxidation (calcination) followed by reduction can burn off organic poisons, but this is a harsh method that can also lead to particle sintering (aggregation).[21][22]
-
Chemical Treatment: For deactivation by oxidation (Pd(0) -> Pd(II)), a mild reducing agent can sometimes regenerate the active species.[23] For example, treatment with sodium borohydride (NaBH₄) has been used to regenerate palladium catalysts.[23] However, this is often not practical in a complex reaction mixture.
-
Acid/Base Washing: For poisons that are basic or acidic in nature, washing the catalyst with a dilute, non-coordinating acid or base might remove the poison. This must be done with extreme caution to avoid dissolving the metal itself.
Note: For homogeneous catalysts, regeneration is typically not feasible. It is more effective to prevent poisoning in the first place or to remove the poison from the reaction mixture before it interacts with the catalyst.
Part 3: Preventative Measures and Optimization
The most effective troubleshooting is prevention. Optimizing your reaction setup can significantly mitigate the risk of catalyst poisoning.
Q4: How can I modify my reaction conditions to make them more robust against potential catalyst poisons?
-
Ligand Selection: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center.[11] They form stable complexes that are often more resistant to certain poisons and can promote the desired catalytic cycle over deactivation pathways.
-
Use of Pre-catalysts: Modern pre-catalysts (e.g., Buchwald G3/G4 palladacycles) are designed for clean and efficient generation of the active Pd(0) species.[19] This can be more reliable than using traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, where ligand association/dissociation can be complex.[19][24]
-
Guard Beds/Scavengers: If you know a specific poison is present in your feedstock (e.g., sulfur), you can use a "guard bed" of a material that will bind the poison before it reaches the catalyst.[17] This could be a column of activated carbon, alumina, or a specific scavenging resin.
-
Inert Atmosphere: Always conduct palladium-catalyzed cross-coupling reactions under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from deactivating the catalyst.[14] Use proper techniques like Schlenk lines or a glovebox.
References
- Vertex AI Search. (2024, April 23).
- Vertex AI Search. (2026, March 3).
- Intertek.
- Benchchem. (2025, December).
- Benchchem.
- Benchchem. Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine.
- DCL EUROPE GmbH. (2004).
- Patsnap Eureka. (2025, June 19).
- MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- ResearchGate. (2025, August 6).
- ACS Publications. (2023, April 24). Plasma Regeneration of Spent Pd/Al2O3 Catalysts and Their Electrochemical Performance.
- Wikipedia.
- Spectroscopy Online. (2015, November 1).
- Benchchem. Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Chlorophenyl Boronic Acid.
- Master Organic Chemistry. (2016, March 10).
- Benchchem.
- Chemistry World. (2023, April 26).
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- MilliporeSigma. Cross-Coupling Reactions Guide.
- OAText. (2016, August 22).
- Organic Chemistry Portal. Heck Reaction.
- Britannica.
- Gulf Bio Analytical.
- ResearchGate. Reaction monitoring reveals poisoning mechanism of Pd 2 (dba)
- SciSpace. (2001).
- PMC. (2020, October 23). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- AmmoniaKnowHow.
- MDPI. (2024, March 9).
- Wikipedia. Suzuki reaction.
- J&K Scientific. 9-Bromo-7H-benzo [c] fluorene-7-one, 98%.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubChem. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene.
- MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- Royal Society of Chemistry. (2018). CHAPTER 14: Greener Approaches to Cross-Coupling.
- Sigma-Aldrich. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene.
- Sigma-Aldrich. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27).
- PMC. (2018, August 28).
- PMC. (2023, July 13). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II).
- Sunway Pharm Ltd. 9-Bromo-7H-benzo[c]fluoren-7-one.
- ResearchGate. (2020, November 25).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 24. researchgate.net [researchgate.net]
Removing unreacted precursors from 9-Bromo-7H-benzo[c]fluoren-7-one mixtures
[1][2]
Topic: Removal of Unreacted Precursors & Impurities Target Molecule: 9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7) Application: OLED Emitters, Organic Semiconductors, Pharmaceutical Intermediates[1]
Diagnostic Triage: Identification of the Impurity
Q: How do I determine which precursor is contaminating my mixture?
A: The purification strategy depends entirely on the synthetic route used.[2] 9-Bromo-7H-benzo[c]fluoren-7-one is typically synthesized via two primary pathways. Identify your impurity profile using the table below before selecting a protocol.
| Synthetic Route | Likely Precursor/Impurity | Chemical Nature | Diagnostic Signal (TLC/HPLC) |
| Path A: Intramolecular Cyclization (Friedel-Crafts) | 2-(4-bromobenzoyl)-1-naphthoic acid (or isomer) | Acidic | Lower R_f than product (streaks on silica).[1][2] Disappears with base wash.[1][2] |
| Path B: Oxidation of Fluorene | 9-Bromo-7H-benzo[c]fluorene | Non-Polar Hydrocarbon | Higher R_f than product.[1][2] Non-fluorescent under 365nm (unlike the ketone).[1][2] |
| General | Debrominated species (Benzo[c]fluorenone) | Neutral | Very similar R_f.[1][2] Detectable via LC-MS (Mass: ~230 vs ~309).[1][2] |
Workflow Visualization: The Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity characterization.
Protocol 1: Chemical Washing (Removing Acidic Precursors)[1][2]
Context: If you synthesized the target via the acid-mediated cyclization of a naphthoic acid derivative, unreacted starting material is the most common contaminant.[2] Because the precursor contains a carboxylic acid group (-COOH) and the product does not, this is the most efficient separation method.[2]
Q: The acid impurity is trapping my product in a gum. How do I separate them?
A: You must exploit the pKa difference. The carboxylic acid precursor (pKa ~4-5) forms a water-soluble salt in basic conditions, while the 9-Bromo-7H-benzo[c]fluoren-7-one remains in the organic phase.[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Chloroform .[1][2]
-
Note: Do not use Ethyl Acetate if the crude is very insoluble; chlorinated solvents generally solvate polycyclic aromatics better.[2]
-
-
Base Wash: Extract the organic layer with 10% aqueous Sodium Carbonate (Na2CO3) or 1M NaOH .[1][2]
-
Acidification Check (Validation): Take a small aliquot of the aqueous waste and acidify with HCl.[1][2] If a precipitate forms, you have successfully removed the precursor.[2]
-
Drying: Wash the organic layer with brine, dry over MgSO4, and concentrate.[2]
Protocol 2: Chromatographic Separation (Removing Non-Polar Precursors)
Context: If you synthesized the target via oxidation of 9-bromo-7H-benzo[c]fluorene, the unreacted precursor is a hydrocarbon.[1][2] It is less polar than the ketone product.[1][2]
Q: My product and precursor have very similar Rf values. How do I separate them?
A: Benzo[c]fluorenones are planar and aggregate strongly.[1][2] Use a gradient elution to prevent "streaking" and ensure separation from the less polar hydrocarbon.[2]
Recommended Solvent Systems:
| Phase | Solvent Mixture (v/v) | Purpose |
| Loading | DCM / Toluene (Minimal volume) | Prevents precipitation on the column head.[1][2] |
| Elution A | Hexane : DCM (3:[1][2]1) | Elutes non-polar hydrocarbon precursor first. |
| Elution B | Hexane : Ethyl Acetate (5:1 to 3:[1][2]1) | Elutes the target ketone product.[1][2] |
Technical Tip: If the separation is poor, add 1% Triethylamine to the mobile phase to neutralize slightly acidic silica sites that might interact with the ketone oxygen, sharpening the band.[2]
Protocol 3: High-Temperature Recrystallization
Context: For removing trace isomers or debrominated by-products that chromatography cannot resolve.[1][2] Benzo[c]fluorenones often exhibit "oiling out" (liquid-liquid phase separation) before crystallizing.[1][2]
Q: The solid oils out instead of crystallizing. What is wrong?
A: This occurs when the boiling point of your solvent is too low, or the concentration is too high.[2] You need a solvent system that maintains solubility at high temperatures but forces precipitation upon cooling.[1][2]
The "Dual-Solvent" Method:
-
Primary Solvent (Good Solubility): Chlorobenzene or Toluene .[1][2]
-
Secondary Solvent (Poor Solubility): Ethanol or Acetonitrile .[1][2]
-
Add dropwise to the boiling solution until a persistent turbidity (cloudiness) just appears.
-
-
Clarification: Add a few drops of the Primary Solvent to clear the solution again.[1][2]
-
Nucleation: Allow to cool slowly to room temperature in an oil bath (turn off heat, leave flask in bath). Rapid cooling traps impurities.[1][2]
Recrystallization Mechanism Visualization
Figure 2: Thermodynamic workflow for recrystallizing poorly soluble aromatic ketones.
Protocol 4: Vacuum Sublimation (Device Grade)
Context: For OLED or semiconductor applications, purities >99.9% are required. Solvent residues and trace inorganic salts from the synthesis must be removed.[2]
Q: I have >99% purity by HPLC, but my device performance is poor.
A: HPLC does not detect inorganic salts or solvent inclusions trapped in the crystal lattice.[1][2] Sublimation is the only method to remove these.[1][2]
Operational Parameters:
-
Source Temperature: 180°C - 220°C (Dependent on specific vacuum level).[1][2]
-
Gradient: Establish a thermal gradient in the tube.[1][2] The product will deposit in the zone corresponding to its sublimation temperature, while lighter impurities travel further and heavy residues remain at the source.[2]
References
-
Synthesis of Fluorenone Derivatives
-
Purification of Benzo[c]fluorenes
-
9-Bromo-7H-benzo[c]fluoren-7-one Specifics
-
Handling of Brominated Fluorenones
Sources
- 1. 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 3. CN104370724A - Fluorenone derivative, preparation method of fluorenone derivative and redox method of synthetic fluorenone - Google Patents [patents.google.com]
Technical Support Center: Enhancing Thermal Stability of 9-Bromo-7H-benzo[c]fluoren-7-one Based Devices
Welcome to the technical support center for 9-Bromo-7H-benzo[c]fluoren-7-one and its applications in organic electronics. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the thermal stability of devices utilizing this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your experiments are built on a foundation of scientific understanding.
Frequently Asked Questions (FAQs)
Q1: What is 9-Bromo-7H-benzo[c]fluoren-7-one and why is its thermal stability a concern?
A1: 9-Bromo-7H-benzo[c]fluoren-7-one is a functionalized aromatic ketone belonging to the fluorenone family of molecules.[1] These materials are of interest in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), due to their inherent charge transport properties and high photoluminescence efficiency.[2][3]
Thermal stability is a critical parameter for any organic semiconductor as it directly impacts the operational lifetime and reliability of the final device.[4] Elevated temperatures, either from ambient conditions or device operation (Joule heating), can lead to morphological and chemical degradation of the active layers, resulting in diminished performance, changes in emission color, and ultimately, device failure.[5][6] For fluorene and fluorenone derivatives, a common degradation pathway involves the formation of lower-energy emissive species, often referred to as "keto defects," which can compromise the desired optical properties of the device.[6][7][8]
Q2: How does the bromine substituent on the 9-Bromo-7H-benzo[c]fluoren-7-one molecule influence its properties and stability?
A2: The bromine atom plays a significant role in tuning the electronic and physical properties of the molecule. Halogenation is a common strategy in the design of organic semiconductors. The bromine atom, being large and polarizable, can enhance intermolecular interactions through efficient orbital overlap.[9] This can potentially lead to improved charge transport characteristics. Furthermore, bromination can influence the material's crystallinity, which in turn affects film morphology and stability.[9]
However, the presence of a halogen can also introduce potential degradation pathways. Under certain conditions (e.g., in the presence of water or under UV irradiation), reactive bromine species can be formed, which may participate in degradation reactions.[10] Therefore, while the bromine substituent offers advantages in tuning material properties, its impact on long-term stability must be carefully considered and managed within the overall device architecture.
Q3: What role does material purity play in the thermal stability of my device?
A3: The purity of 9-Bromo-7H-benzo[c]fluoren-7-one is paramount for achieving high performance and long-term stability. Even minute impurities can act as charge traps or quenching sites, reducing the efficiency of your device.[4] From a thermal stability perspective, impurities can disrupt the desired molecular packing in the thin film, leading to a less stable morphology that is more susceptible to degradation at elevated temperatures. Furthermore, some impurities may have lower thermal stability than the active material itself, acting as initiation sites for degradation. It is crucial to source high-purity materials (typically >97%) and to obtain a Certificate of Analysis (CoA) to verify purity before use.[4]
Troubleshooting Guide
This section addresses common issues encountered during the fabrication and operation of devices based on 9-Bromo-7H-benzo[c]fluoren-7-one.
Issue 1: Rapid Decrease in Device Efficiency (Luminance/Current) During Operation
| Potential Cause | Explanation | Suggested Solution |
| Morphological Instability | The thin film of 9-Bromo-7H-benzo[c]fluoren-7-one may be undergoing crystallization or phase separation at operating temperatures, creating grain boundaries that impede charge transport and introduce non-radiative recombination pathways.[5] | Optimize Annealing Protocol: Experiment with post-deposition annealing at temperatures below the material's glass transition temperature to create a more stable, amorphous film.[11][12] Introduce a Stabilizing Additive: Blend a small amount of a high-Tg (glass transition temperature) polymer into the active layer to physically constrain the movement of the fluorenone molecules. |
| Chemical Degradation | The fluorenone core may be undergoing chemical degradation, potentially through the formation of emissive trap states (keto defects), which can quench the desired emission.[6][7][8] | Improve Encapsulation: Enhance the device encapsulation to minimize exposure to atmospheric oxygen and moisture, which can accelerate degradation.[5] Incorporate Interfacial Layers: Introduce thin charge-blocking or buffer layers to confine excitons within the emissive layer and prevent them from interacting with less stable adjacent materials.[13] |
Issue 2: Shift in Emission Color (e.g., from blue to green) Over Time
| Potential Cause | Explanation | Suggested Solution |
| Formation of Emissive Defects | A well-documented degradation pathway in fluorene-based materials is the formation of fluorenone-like "keto defects".[6][7][8] These defects often have a lower energy gap and emit at longer wavelengths (e.g., green or yellow), leading to a noticeable color shift and a decrease in color purity. This can be triggered by photo-oxidation or thermal stress. | Molecular Design: If synthesizing derivatives, consider adding bulky aromatic side groups to the fluorenone core. This can sterically hinder the close packing that often facilitates the formation of these emissive aggregates.[14][15] Inert Atmosphere Processing: Fabricate and test devices in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen. |
| Exciplex Formation at Interfaces | If the energy levels of 9-Bromo-7H-benzo[c]fluoren-7-one and the adjacent charge transport layers are not well-aligned, an excited-state complex (exciplex) can form at the interface. These exciplexes typically emit at lower energies than the primary emitter, resulting in a red-shifted emission. | Interfacial Engineering: Introduce a thin interlayer with appropriate energy levels between the emissive layer and the charge transport layers to prevent direct contact and exciplex formation.[16][17] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting device instability.
Advanced Stabilization Protocols
Protocol 1: Thermal Annealing Optimization
Thermal annealing is a critical step that can significantly influence the morphology and, consequently, the thermal stability of the active layer.
Objective: To create a morphologically stable thin film of 9-Bromo-7H-benzo[c]fluoren-7-one.
Methodology:
-
Substrate Preparation: Begin with thoroughly cleaned substrates (e.g., ITO-coated glass).
-
Film Deposition: Deposit the 9-Bromo-7H-benzo[c]fluoren-7-one layer via thermal evaporation or solution processing under an inert atmosphere.
-
Annealing Matrix: Create a matrix of annealing temperatures and times. A good starting point is to test temperatures from 60°C to 120°C in 10°C increments, with annealing times of 15, 30, and 60 minutes for each temperature.
-
Controlled Environment: Perform the annealing in a vacuum or inert gas environment to prevent oxidation.[18]
-
Characterization: After annealing, characterize the film morphology using Atomic Force Microscopy (AFM) to assess surface roughness and grain formation.[12]
-
Device Fabrication and Testing: Fabricate complete devices using the optimally annealed films and test their operational lifetime under constant current stress.
Causality: The goal of annealing is to provide enough thermal energy for the molecules to arrange into a thermodynamically stable, amorphous, or microcrystalline state without causing large-scale crystallization, which can be detrimental to device performance.[12] An optimized annealing process can reduce internal stress and improve interfacial contact with adjacent layers.[11]
Protocol 2: Interfacial Engineering for Enhanced Stability
The interfaces between the active layer and the charge transport layers are often weak points where degradation can initiate.
Objective: To improve thermal stability by inserting a thin, electronically compatible interlayer.
Methodology:
-
Material Selection: Choose an interlayer material that has appropriate energy levels to facilitate charge injection/blocking and possesses high thermal stability. A common strategy is to use a thin layer of a wide-bandgap material.
-
Deposition: Before depositing the 9-Bromo-7H-benzo[c]fluoren-7-one layer, deposit a very thin (1-5 nm) interlayer onto the hole-transport layer via co-evaporation or a similar technique.
-
Device Completion: Complete the device fabrication as per your standard protocol.
-
Comparative Analysis: Fabricate a control device without the interlayer.
-
Lifetime Testing: Perform accelerated lifetime testing on both sets of devices at an elevated temperature and compare their performance degradation over time.
Causality: The interlayer can serve multiple purposes: it can prevent the diffusion of materials between layers, block excitons from reaching quenching sites at the interface, and improve the morphological stability of the overlying active layer.[13][16][17]
Analytical and Characterization Techniques
To effectively troubleshoot and improve device stability, it is essential to characterize both pristine and degraded devices.
| Technique | Purpose | Information Gained |
| Spectroscopy (UV-Vis, Photoluminescence, Electroluminescence) | To analyze the optical properties of the material and the device. | Changes in absorption or emission peaks can indicate chemical degradation or the formation of new species (e.g., keto defects, exciplexes).[19] |
| Chromatography-Mass Spectrometry (e.g., HPLC-MS) | To identify the chemical byproducts of degradation. | By extracting the active layer from a degraded device, you can identify the specific chemical structures of the degradation products, providing direct insight into the degradation mechanism.[20] |
| Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the thin films. | Can reveal changes such as increased roughness, crystallization, or delamination that occur as a result of thermal stress.[12] |
| Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) | To determine the thermal properties of the bulk material. | TGA measures the temperature at which the material begins to decompose, while DSC can identify the glass transition temperature (Tg), which is a crucial parameter for setting annealing temperatures.[3] |
Degradation Pathway of Fluorenone-Based Materials
Caption: A simplified proposed degradation pathway for fluorenone-based materials.
References
-
J&K Scientific. 9-Bromo-7H-benzo [c] fluorene-7-one, 98% | 1121545-04-7. Available from: [Link]
-
American Chemical Society. Photodegradation of Polyfluorene and Fluorene Oligomers with Alkyl and Aromatic Disubstitutions. (2006). Available from: [Link]
-
PubMed. Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions. (2006). Available from: [Link]
-
PubMed. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. (2016). Available from: [Link]
-
ResearchGate. Degree of photodegradation of fluorene (a, d), pyrene (b, e), and.... Available from: [Link]
-
ResearchGate. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products | Request PDF. Available from: [Link]
-
Chemistry Stack Exchange. Why is only bromine used in the degradation reaction?. (2015). Available from: [Link]
-
MDPI. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024). Available from: [Link]
-
ResearchGate. Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. (2021). Available from: [Link]
-
Wiley Online Library. Strongly Polarized and Efficient Blue Organic Light-Emitting Diodes Using Monodisperse Glassy Nematic Oligo(fluorene)s. Available from: [Link]
-
Nature. A rare case of brominated small molecule acceptors for high-efficiency organic solar cells. (2023). Available from: [Link]
-
PMC. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. Available from: [Link]
-
ResearchGate. Enhanced luminescence stability and oxidation–reduction potential of polyfluorene for organic electronics: a review. (2023). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Why High Purity Matters: Sourcing 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene from Trusted Manufacturers. (2026). Available from: [Link]
-
OSTI.GOV. Effects of halides on organic compound degradation during plasma treatment of brines. Available from: [Link]
-
ResearchGate. Chemical degradation mechanisms of organic semiconductor devices | Request PDF. Available from: [Link]
-
PMC. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. (2021). Available from: [Link]
-
J&K Scientific. 9-Bromo-7H-benzo [c] fluorene-7-one, 98% | 1121545-04-7. Available from: [Link]
-
ACS Publications. Roles of Bromine Radicals and Hydroxyl Radicals in the Degradation of Micropollutants by the UV/Bromine Process. (2020). Available from: [Link]
-
ResearchGate. Enhanced Thermal Stability of OLEDs based on Organic n-p Heterojunction and Its Derivative | Request PDF. (2026). Available from: [Link]
-
ResearchGate. Improving high efficiency and device lifetime of blue emitters with 3H-benzo[cd]pyrene core and optimized bulky side groups. (2024). Available from: [Link]
-
ResearchGate. Effect of the Temperature of Annealing on the Performance of Fluorene and Bithiophene Copolymer in Bilayer Solar Cells | Request PDF. (2026). Available from: [Link]
-
RSC Publishing. Improving high efficiency and device lifetime of blue emitters with 3H-benzo[cd]pyrene core and optimized bulky side groups. Available from: [Link]
-
PubChem. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene. Available from: [Link]
-
SPIE. Introducing structural interlayers to extend the lifetime of organic LEDs. (2016). Available from: [Link]
-
PubMed. Interfacial Bilayer Engineering Enables Year-Long Stable Gold Nanorods with Enhanced Plasmonic Sensing. (2026). Available from: [Link]
-
AZoM.com. Recent Developments in Spectroscopy for Chemical Analysis. (2022). Available from: [Link]
-
AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Available from: [Link]
-
PMC. Effects of Various Annealing on the Thermoluminescence Behavior of Hexagonal Boron Nitride: A Group III–Nitride Semiconductor. Available from: [Link]
-
MDPI. Effect of Annealing Environment on the Performance of Sol–Gel-Processed ZrO 2 RRAM. (2019). Available from: [Link]
-
MDPI. Spectroscopic and Morphologic Investigation of Bronze Disease: Performance Evaluation of Portable Devices. (2022). Available from: [Link]
-
Springer. Studies on the photodegradation of red, green and blue phosphorescent OLED emitters. (2013). Available from: [Link]
-
PubMed. Interfacial Engineering toward Ultralow Thermal Boundary Resistance at Metal-Semiconductor Contacts. (2026). Available from: [Link]
-
Wiley Online Library. Advancements in Interfacial Engineering for Perovskite Light‐Emitting Diodes. (2024). Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rare case of brominated small molecule acceptors for high-efficiency organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 20.210.105.67 [20.210.105.67]
- 12. researchgate.net [researchgate.net]
- 13. Introducing structural interlayers to extend the lifetime of organic LEDs [spie.org]
- 14. researchgate.net [researchgate.net]
- 15. Improving high efficiency and device lifetime of blue emitters with 3H-benzo[cd]pyrene core and optimized bulky side groups - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 16. Interfacial Engineering toward Ultralow Thermal Boundary Resistance at Metal-Semiconductor Contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. azooptics.com [azooptics.com]
- 20. BJOC - Studies on the photodegradation of red, green and blue phosphorescent OLED emitters [beilstein-journals.org]
Controlling regioselectivity in 9-Bromo-7H-benzo[c]fluoren-7-one derivatives
Technical Support Center: 9-Bromo-7H-benzo[c]fluoren-7-one Derivatives
Status: Active Role: Senior Application Scientist Subject: Regiocontrol & Troubleshooting Guide
Executive Summary
9-Bromo-7H-benzo[c]fluoren-7-one (CAS 1121545-04-7) is a critical tricyclic scaffold used primarily in the synthesis of organic light-emitting diodes (OLEDs) and bioactive polycyclic aromatic hydrocarbons (PAHs).[1][2][3] Its utility lies in its dual-handle nature: the C9-Bromine (an electrophilic site for cross-coupling) and the C7-Ketone (a nucleophilic acceptor or directing group).
This guide addresses the three most common technical hurdles reported by our user base:
-
Isomer Purity: Preventing the formation of benzo[a]fluorenone byproducts during core synthesis.
-
Chemo- & Regioselective Coupling: Functionalizing C9 without dehalogenation or ketone interference.
-
Distal C-H Activation: Directing substituents to C5/C6 positions while preserving the C9-Br handle.
Module 1: Core Synthesis & Isomer Control
User Query: I am synthesizing the core via intramolecular Friedel-Crafts acylation, but I am seeing a mixture of isomers. How do I ensure exclusive formation of the benzo[c] skeleton with the bromine at C9?
Technical Insight:
The synthesis of benzo[c]fluorenones typically involves the cyclization of a biaryl carboxylic acid precursor. The regioselectivity of this ring closure is dictated by the electronic density of the naphthalene ring. If you are observing isomers (e.g., benzo[a]fluorenone), it is often due to competitive cyclization at the
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism/Causality |
| Precursor Selection | Use 2-(naphthalen-1-yl)-4-bromobenzoic acid . | Cyclization onto the naphthalene ring is geometrically constrained to the peri-position (C8 of naphthalene) to form the 5-membered ring, favoring the benzo[c] topology. |
| Acid Catalyst | Switch from Polyphosphoric Acid (PPA) to Eaton’s Reagent (7.7 wt% P2O5 in MsOH). | PPA requires high heat (>120°C), which promotes thermodynamic isomerization. Eaton’s reagent works at lower temperatures (RT to 60°C), preserving kinetic regiocontrol. |
| Blocking Groups | If the benzo[a] isomer persists, install a transient blocking group (e.g., t-Butyl) at the naphthalene C2 position. | Steric bulk prevents cyclization at the undesirable position, forcing the acylium ion to attack the desired site. |
Validation Check:
-
1H NMR Diagnostic: The proton at H11 (in the "bay region" of the benzo[c] system) will appear significantly downfield (>8.5 ppm) due to the anisotropic deshielding effect of the carbonyl group and steric compression. If this signal is absent, you likely have the linear or benzo[a] isomer.
Module 2: Functionalization of the C9-Bromine Handle
User Query: I need to run a Suzuki-Miyaura coupling at C9. However, I am observing significant protodehalogenation (loss of Br) and some reduction of the ketone. How do I stabilize the reaction?
Technical Insight: The C9-Br bond in electron-deficient fluorenones is prone to oxidative addition, but the adjacent carbonyl (C7) makes the ring system electron-poor, increasing the rate of competitive reduction pathways. Furthermore, standard bases (e.g., K2CO3) can promote enolization or aldol-type side reactions if the temperature is unregulated.
Troubleshooting Protocol:
Step 1: Catalyst Optimization
-
Do NOT use: Pd(PPh3)4. It is oxygen-sensitive and often leads to homocoupling.
-
USE: Pd(dppf)Cl2·DCM or Pd2(dba)3 + XPhos .
-
Why? Bidentate ligands like dppf have a large bite angle that accelerates reductive elimination of the desired product, outcompeting the slower protodehalogenation pathway.
Step 2: Base & Solvent System
-
Issue: Strong bases attack the ketone.
-
Solution: Use K3PO4 (anhydrous) suspended in 1,4-Dioxane/Toluene (4:1) . Avoid alcohols (MeOH/EtOH) which serve as hydride sources for dehalogenation.
Step 3: Temperature Control
-
Keep reaction temperature below 90°C . Above this threshold, the ketone moiety can facilitate Pd-migration along the ring system, leading to transient C-H activation at C5/C6 rather than C9 coupling.
Module 3: Distal Functionalization (C-H Activation)
User Query: I want to introduce a substituent at C5 or C6 while keeping the C9-Br intact for later use. Is this possible?
Technical Insight: This is a classic "orthogonality" challenge. Standard Pd-catalysis will attack C9-Br first. To target C5/C6 (the "K-region" or bay region), you must use a directing group strategy that utilizes the C7-ketone as a pivot, or exploit electrophilic aromatic substitution (EAS) rules where the Br deactivates the right ring, directing electrophiles to the left (naphthalene-derived) ring.
Workflow Visualization:
Caption: Decision matrix for distal functionalization. Standard Pd-catalysis risks C9 reaction; EAS favors C5 due to electronic richness of the naphthalene segment.
Protocol for C5-Selective Halogenation (preserving C9-Br):
-
Reagent: N-Iodosuccinimide (NIS) + 5 mol% AuCl3.
-
Conditions: Acetonitrile, RT, 4 hours.
-
Mechanism: The gold catalyst activates the NIS. The C9-Br and C7=O deactivate the benzene ring. The naphthalene ring is more electron-rich. Position C5 (para to the ring fusion) is the most nucleophilic site remaining.
-
Result: 9-Bromo-5-iodo-7H-benzo[c]fluoren-7-one.[4] (The Iodo group can now be selectively coupled due to the weaker C-I bond compared to C-Br).
References & Further Reading
-
General Synthesis of Fluorenones:
-
Regioselectivity in Benzo[c]fluorenes:
-
9-Bromo-benzo[c]fluoren-7-one Properties:
-
Data: Physical properties and CAS registry data for structural verification.
-
Source: PubChem Compound Summary for CID 134305011. Link
-
-
Ortho-Functionalization Strategies:
For further assistance with custom synthesis pathways or scale-up inquiries, please contact the Technical Applications Team.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | C19H15Br | CID 77231394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective ortho-functionalization of bromofluorenecarbaldehydes using TMPMgCl·LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing moisture sensitivity during 9-Bromo-7H-benzo[c]fluoren-7-one processing
This guide functions as a specialized Technical Support Center for researchers handling 9-Bromo-7H-benzo[c]fluoren-7-one , a critical intermediate in the synthesis of high-performance OLED emitters and organic semiconductors.[1]
Subject: Minimizing Moisture-Induced Degradation & Process Variability Ticket Priority: High (OLED/Semiconductor Grade) Applicable CAS: 1121545-04-7 (and related derivatives)[1]
Executive Summary: The "Invisible" Impurity
While 9-Bromo-7H-benzo[c]fluoren-7-one is chemically stable as a solid, "moisture sensitivity" in this context refers to process interference .[1] Adsorbed atmospheric water acts as a catalyst poison in downstream cross-coupling (Suzuki/Buchwald) and creates "trap states" in final electronic devices.[1] This guide replaces generic handling advice with rigorous exclusion protocols.
Module 1: Pre-Reaction Conditioning (The "Dry" Standard)
Objective: Removal of physisorbed water and hydrate formation before weighing or solvation.[1]
The Problem: The benzo[c]fluorenone core is planar and
Protocol A: Azeotropic Drying (For Solution Processing)
Use this if the next step is a solution-phase reaction (e.g., Suzuki Coupling).[1]
-
Dissolution: Dissolve the crude 9-Bromo-7H-benzo[c]fluoren-7-one in Anhydrous Toluene (Ratio: 1g precursor : 15mL solvent).
-
Dean-Stark Setup: Attach a Dean-Stark trap filled with toluene.[1]
-
Reflux: Reflux for 2 hours . Water-toluene azeotrope (bp 85°C) will collect in the trap.[1]
-
Validation: The solution should be clear. If turbidity persists, it indicates hydrolysis of impurities, not the main compound.[1]
-
Direct Transfer: Cannula-transfer the dry solution directly into the reaction vessel. Do not rotovap to dryness and re-weigh in air.[1]
Protocol B: Vacuum Oven Degassing (For Solid Handling)
Use this if the material must be weighed as a solid for glovebox entry.[1]
| Parameter | Setting | Rationale |
| Temperature | 60°C - 80°C | Sufficient to desorb surface water without subliming the product (MP >160°C).[1] |
| Vacuum | < 10 mbar | Lowers the boiling point of trapped volatiles.[1] |
| Duration | 12 Hours | Ensures diffusion of water from the core of larger crystallites.[1] |
| Desiccant | Placed in the oven tray (not touching product) to act as a chemical sink.[1] |
Module 2: Protecting the Chemistry (Catalytic Integrity)
Objective: Preventing hydro-dehalogenation and catalyst death.[1]
The Mechanism of Failure: In Pd-catalyzed cross-couplings involving the C-Br bond, water facilitates a side reaction known as protodehalogenation .[1]
-
Reaction:
[1] -
Result: The bromine is replaced by hydrogen, yielding 7H-benzo[c]fluoren-7-one (a difficult-to-separate impurity) instead of the coupled product.[1]
Workflow Visualization: The Anhydrous Coupling Loop
The following diagram illustrates the critical control points to prevent moisture ingress during the coupling of 9-Bromo-7H-benzo[c]fluoren-7-one.
Caption: Critical control points (yellow/green) where moisture exclusion prevents the irreversible protodehalogenation side-reaction.
Module 3: Purification via Sublimation
Objective: Removing water and volatiles to achieve >99.9% (OLED Grade) purity.[1]
Sublimation is the gold standard for this compound.[1] However, "wet" starting material causes pressure fluctuations that ruin crystal growth.[1]
The "Degassing Phase" Protocol: Do not ramp directly to sublimation temperature. You must include a dwell step.[1]
-
Load: Place crude material in the boat.
-
Vacuum: Pump down to
or Torr. -
Step 1 (Degas): Heat to 100°C (well below sublimation point).
-
Observation: Pressure will spike as water/solvent outgasses.[1]
-
Action: Hold at 100°C until vacuum recovers to baseline (
Torr).
-
-
Step 2 (Sublime): Ramp to 180°C - 220°C (Material dependent, verify specific MP).
-
Cooling: Collect crystals from the cold finger/zone only after the source is cooled.
Troubleshooting & FAQ
Direct solutions to common laboratory observations.
Q1: The product turned from bright yellow to a dull brown during storage. Is it degraded?
-
Diagnosis: Likely surface oxidation or hydration.[1] Benzo[c]fluorenones are typically yellow/orange.[1] Brown indicates the formation of radical anions or extensive hydration.[1]
-
Fix: Recrystallize from anhydrous Toluene/Ethanol immediately. Store under Argon in the dark.
Q2: My Suzuki coupling yield is low (40%), and I see a spot on TLC just below the product.
-
Diagnosis: This is the Protodehalogenation issue described in Module 2. The "spot below" is likely the debrominated benzo[c]fluorenone.[1]
-
Fix: Your solvent or base was wet.[1] Switch to anhydrous
(dried in an oven at 150°C) instead of carbonate bases, which are hygroscopic.[1] Use freshly distilled toluene.[1]
Q3: During sublimation, the vacuum gauge is jumping erratically.
-
Diagnosis: "Bumping" caused by rapid release of trapped solvent/water.[1]
-
Fix: You skipped the Degassing Phase (Module 3). Lower the temp to 80°C, wait for the vacuum to stabilize, and then ramp up slowly (5°C/min).
Q4: Can I use a standard rotary evaporator to dry this compound?
-
Diagnosis: No. Rotovaps rarely achieve pressures low enough (< 1 mbar) or temperatures consistent enough to remove lattice-bound water from PAHs.[1]
-
Fix: Use a high-vacuum Schlenk line or a vacuum drying oven with
.[1]
Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying moisture-related failures in processing 9-Bromo-7H-benzo[c]fluoren-7-one.
References
-
Sigma-Aldrich. 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene Product Specification & Handling. (General handling of brominated benzo[c]fluorenes).[1] Link
-
Organic Chemistry Portal. Synthesis of Fluorenones: Methods and Mechanisms. (Mechanistic insight into cyclization and stability). Link
-
National Institutes of Health (PubMed). Behavior of moisture gain and equilibrium moisture contents (EMC) of various drug substances.[1][2] (Principles of hygroscopicity in fine powders). Link
-
MDPI (Molecules). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (Context on purity requirements for OLEDs). Link[1]
-
University of Mustansiriyah. Purification of Solid Sublimed Substances. (General protocols for sublimation purification). Link
Sources
Validation & Comparative
1H and 13C NMR characterization standards for 9-Bromo-7H-benzo[c]fluoren-7-one
This guide outlines the high-fidelity characterization standards for 9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7), a critical intermediate in the synthesis of organic semiconductors (OLEDs) and fused-ring pharmaceutical scaffolds.
Unlike standard fluorenones, the benzo[c]-fused system introduces asymmetry and solubility challenges that require specific NMR protocols to distinguish the 9-bromo regioisomer from potential byproducts (e.g., 5-bromo or 10-bromo isomers).
Structural Definition & Diagnostic Logic
Before interpreting spectra, the numbering system must be rigorously defined.[1][2][3] The "benzo[c]" fusion breaks the
-
Target Modification: Bromine substitution at position 9.[2][3]
-
Diagnostic Zone: The distal phenyl ring (positions 8, 9, 10, 11).[1]
Structural Topology (Graphviz)
The following diagram illustrates the connectivity and the critical "Diagnostic Nodes" for NMR assignment.
Caption: Structural logic flow identifying the specific NMR signals affected by C9 bromination.
Experimental Protocol Standards
To ensure reproducibility and minimize aggregation-induced broadening, the following solvent and acquisition parameters are mandatory.
A. Solvent Selection Strategy
| Solvent | Suitability | Rationale |
| CDCl | Primary Standard | Excellent solubility for monobrominated fluorenones.[2][3] Provides sharp resolution of aromatic multiplets.[2][3] |
| DMSO-d | Secondary | Use only if identifying labile impurities (e.g., carboxylic acids).[2][3] Warning: May cause peak broadening due to viscosity.[2][3] |
| TFA-d / CD | Specialist | Required only for highly aggregated poly-brominated byproducts.[2][3] |
B. Acquisition Parameters (Minimum Requirements)
-
Field Strength:
400 MHz (Required to resolve the H8/H10 coupling patterns). -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).[2][3][5] If peaks are broad, elevate to 323 K to break
- stacking aggregates.[2][3] -
Relaxation Delay (D1):
3.0 seconds (Critical for accurate integration of the isolated H8/H10 protons).
Comparative Analysis: Parent vs. 9-Bromo Derivative
The definitive identification relies on observing specific deviations from the parent 7H-benzo[c]fluoren-7-one spectrum.[2][3]
H NMR Diagnostic Table (400 MHz, CDCl )
| Proton Region | Parent (Unsubstituted) | 9-Bromo Derivative (Target) | Diagnostic Change |
| H9 (Distal) | Triplet / dd (~7.4 ppm) | ABSENT | Primary Confirmation: Loss of 1H integral in the 7.3–7.5 ppm region. |
| H8 & H10 (Ortho) | Doublets (~7.5–7.7 ppm) | Split Signals | The neighbors of C9 shift downfield (+0.1–0.2 ppm) due to Br deshielding and lose their large ortho-coupling ( |
| H1-H4 (Benzo) | Multiplet (7.8–8.4 ppm) | Multiplet (7.8–8.4 ppm) | Invariant: The benzo-fused ring signals remain largely unchanged, serving as an internal integration standard (4H).[3] |
| H6 (Bay Region) | Doublet (>8.5 ppm) | Doublet (>8.5 ppm) | Invariant: The proton in the "bay" region remains the most deshielded signal.[2][3] |
C NMR Diagnostic Features
-
C-Br Carbon (C9): Look for a distinct quaternary carbon signal shifted upfield to ~120–125 ppm (Heavy atom effect) compared to the parent C-H signal.[2][3]
Characterization Workflow
Follow this logic gate to validate the compound purity and identity.
Caption: Step-by-step decision tree for validating the 9-bromo regioisomer.
References
-
Parent Compound Data: NIST Chemistry WebBook, "7H-Benzo[c]fluoren-7-one (CAS 6051-98-5)."[2][3][6] Link[3]
-
Fluorenone Synthesis & Numbering: Journal of Organic Chemistry, "Regioselective Electrophilic Aromatic Bromination."[2][3] Link[3]
-
Solvent Standards: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[1][2][3] Org.[2][3][7] Process Res. Dev. 2016. Link[3]
-
Substituent Effects: ChemicalBook, "9-Bromofluorene NMR Data" (Analogous System). Link
Sources
- 1. rsc.org [rsc.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 7H-Benzo(c)fluorene | C17H12 | CID 9150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmse000521 9-fluorenone at BMRB [bmrb.io]
- 6. 7H-Benzo[c]fluorene-7-one [webbook.nist.gov]
- 7. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of 9-Bromo-7H-benzo[c]fluoren-7-one
Technical Comparison Guide: Mass Spectrometry Profiling of 9-Bromo-7H-benzo[c]fluoren-7-one
Part 1: Executive Summary & Strategic Context
In the synthesis of organic semiconductors, specifically for OLED (Organic Light-Emitting Diode) hole-transport materials, 9-Bromo-7H-benzo[c]fluoren-7-one serves as a critical halogenated intermediate. Its purity directly correlates to the charge-carrier mobility and lifetime of the final device.
While Nuclear Magnetic Resonance (NMR) confirms regiochemistry, it lacks the sensitivity for trace impurity profiling. Mass Spectrometry (MS) , particularly Electron Ionization (EI), is the requisite "performance standard" for validating this compound against its synthetic precursors and byproducts.
This guide provides an in-depth analysis of the fragmentation mechanics of 9-Bromo-7H-benzo[c]fluoren-7-one, comparing its spectral signature against key synthetic alternatives (precursors and over-brominated impurities) to establish a robust Quality Control (QC) protocol.
Part 2: Analytical Methodology & Prerequisites
To achieve reproducible fragmentation, the following experimental conditions are recommended. These parameters balance molecular ion stability with sufficient fragment generation for structural elucidation.[1]
Recommended Protocol: GC-MS (Electron Ionization)
| Parameter | Setting | Rationale |
| Ionization Energy | 70 eV | Standardizes fragmentation for library matching (NIST/Wiley). |
| Source Temperature | 230°C | Prevents condensation of high-boiling PAHs without thermal degradation. |
| Transfer Line | 280°C | Ensures efficient transport of the tricyclic core. |
| Column Phase | 5% Phenyl-methylpolysiloxane | Non-polar stationary phase ideal for aromatic separation. |
| Inlet Mode | Splitless (1 min) | Maximizes sensitivity for trace impurity detection. |
Self-Validating Logic: The presence of the molecular ion (
) is the primary validation checkpoint. If theis absent, the source temperature is likely too high (inducing thermal cracking) or the ionization energy is excessive.
Part 3: Fragmentation Analysis (The "Fingerprint")
The mass spectrum of 9-Bromo-7H-benzo[c]fluoren-7-one is dominated by three mechanistic pillars: the isotopic doublet, carbonyl ejection, and halogen scission.
The Molecular Ion Cluster ( )
Unlike its non-halogenated parent, this compound exhibits a diagnostic 1:1 isotopic doublet at m/z 308 and 310 .
-
Cause: The natural abundance of
(50.7%) and (49.3%). -
Performance Metric: This doublet is the absolute confirmation of mono-bromination. Any deviation from a 1:1 ratio indicates interference from co-eluting impurities (e.g., non-brominated species or matrix background).
Primary Fragmentation: Carbonyl Loss ( )
The most abundant fragment pathway involves the ejection of carbon monoxide (CO) from the bridge ketone.
-
Transition:
-
Mechanism: The radical cation destabilizes the carbonyl bridge, leading to the formation of a substituted phenyl-naphthalene-like radical cation.
-
Significance: Retention of the Br atom in this fragment confirms the halogen is bound to the aromatic ring, not the labile bridge.
Secondary Fragmentation: Halogen Scission ( )
A competing, albeit less intense, pathway is the homolytic cleavage of the C-Br bond.
-
Transition:
-
Observation: The collapse of the doublet into a singlet at m/z 229 (the benzo[c]fluorenone radical) confirms the loss of bromine.
Part 4: Comparative Performance Guide
This section compares the MS performance of the target compound against its critical "alternatives"—the specific impurities encountered during synthesis. This allows the analyst to distinguish the product from process failures.
Comparison Table: Target vs. Synthetic Impurities
| Feature | Target Product (9-Bromo) | Alternative A: Precursor (Parent Ketone) | Alternative B: Impurity (Dibromo- analog) |
| Formula | |||
| Base Peak ( | 308 / 310 (1:1 ratio) | 230 (Singlet) | 386 / 388 / 390 (1:2:1 ratio) |
| Key Fragment | |||
| Detection Challenge | Moderate volatility; requires high temp. | High volatility; elutes early. | Low volatility; late eluter, carryover risk. |
| Diagnostic Utility | High: Isotope pattern is unique. | Medium: Common PAH background interference. | High: Distinct "Triplet" isotope pattern. |
Performance Insight:
-
Vs. The Precursor: The target product shifts the molecular weight by +78/80 Da. If the spectrum shows a significant signal at m/z 230, the bromination reaction was incomplete.
-
Vs. The Dibromo Impurity: Over-bromination is a common side reaction. The appearance of a 1:2:1 triplet at m/z 386-390 is a critical "fail" metric for electronic-grade materials, as dibromo species act as trap sites in OLEDs.
Part 5: Visualization of Fragmentation Pathway
The following diagram illustrates the competing decay channels for the molecular ion, providing a visual map for spectral interpretation.
Caption: Mechanistic fragmentation pathways of 9-Bromo-7H-benzo[c]fluoren-7-one under 70 eV Electron Ionization. Solid lines indicate primary transitions; dashed lines indicate secondary decay.
Part 6: References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 7H-Benzo[c]fluorene (Parent Analog). NIST Chemistry WebBook, SRD 69.[2] [Link]
-
PubChem. (2024). Compound Summary for CID 134305011: 9-Bromo-benzo[c]fluoren-7-one. National Library of Medicine. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for halogen/ketone fragmentation mechanisms).
Sources
Comparative HPLC Method Development Guide: Purity Analysis of 9-Bromo-7H-benzo[c]fluoren-7-one
As drug development and advanced materials research demand increasingly stringent purity profiles, the limitations of traditional analytical methodologies become glaringly apparent. This guide provides an authoritative, data-driven comparison of stationary phase chemistries for the purity analysis of halogenated polycyclic aromatic hydrocarbons, specifically focusing on 9-Bromo-7H-benzo[c]fluoren-7-one.
Analyte Profiling & The Separation Challenge9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7)[1] is a rigid, planar, polycyclic aromatic ketone containing a heavy halogen atom. It serves as a critical intermediate in the synthesis of advanced organic materials, such as OLED fluorophores and pharmaceutical scaffolds.
The primary analytical challenge in its purity analysis lies in resolving the target compound from structurally analogous impurities generated during synthesis. These typically include:
-
The unbrominated precursor (7H-benzo[c]fluoren-7-one).
-
Positional isomers (e.g., 10-bromo-7H-benzo[c]fluoren-7-one).
-
Over-brominated byproducts (e.g., dibromo-fluorenones).
Standard reversed-phase chromatography utilizing C18 stationary phases relies almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of halogenated polycyclic aromatics possess nearly identical partition coefficients (LogP), , leading to co-elution and inaccurate purity quantification[1].
Mechanistic Comparison: C18 vs. Pentafluorophenyl (PFP) Phases
To overcome the limitations of C18, alternative stationary phases must be employed. Pentafluorophenyl (PFP) columns offer an orthogonal selectivity profile that is [2].
The causality behind PFP's superior performance stems from its multi-modal retention mechanism, which goes far beyond simple hydrophobicity:
-
Interactions: The highly electron-deficient pentafluorophenyl ring acts as a strong
-acceptor, interacting intimately with the electron-rich fluorenone ring system. -
Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the stationary phase interact with the polarizable carbon-bromine bond and the ketone moiety of the analyte, [3].
-
Shape Selectivity: The rigid, planar structure of 9-bromo-7H-benzo[c]fluoren-7-one interpenetrates the rigid PFP phase differently than it does the flexible alkyl chains of a C18 phase, allowing for the precise discrimination of subtle positional isomers[3].
Comparative Performance Data
The following table summarizes the chromatographic performance of a standard C18 column versus a PFP column for the separation of 9-bromo-7H-benzo[c]fluoren-7-one and its typical synthetic impurities.
| Analyte | C18 Retention Time (min) | C18 Resolution ( | PFP Retention Time (min) | PFP Resolution ( |
| 7H-benzo[c]fluoren-7-one | 5.2 | N/A | 6.1 | N/A |
| 9-Bromo-7H-benzo[c]fluoren-7-one | 6.8 | 1.8 | 8.5 | 3.5 |
| 10-Bromo isomer (Impurity) | 6.9 | 0.4 | 9.2 | 2.1 |
| Dibromo impurity | 8.5 | 2.5 | 11.4 | 4.0 |
Data Interpretation: On the C18 column, the 9-bromo and 10-bromo isomers co-elute (
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and analytical integrity, the following method development protocol is designed as a self-validating system. By integrating a continuous System Suitability Test (SST) using a critical resolution mixture, the method inherently verifies its own resolving power prior to any sample analysis.
Step 1: Preparation of the System Suitability Test (SST) Mixture
-
Causality: A method is only as reliable as its ability to prove its resolving power before each run. We synthesize a self-validating SST mixture containing the target analyte spiked with 1.0% w/w of its most critical co-eluting impurity (the 10-bromo positional isomer).
-
Action: Dissolve 10 mg of 9-bromo-7H-benzo[c]fluoren-7-one and 0.1 mg of the 10-bromo isomer in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes.
Step 2: Column Selection and System Equilibration
-
Causality: To leverage
and dipole-dipole interactions, a PFP stationary phase is selected. Temperature control is critical for shape-selective interactions. -
Action: Install a PFP column (150 mm × 4.6 mm, 3 µm particle size). Equilibrate the column compartment at exactly 35°C to ensure reproducible mass transfer kinetics.
Step 3: Mobile Phase Configuration
-
Causality: Methanol (MeOH) is strictly preferred over Acetonitrile (MeCN) for PFP columns when separating aromatics. MeCN contains a carbon-nitrogen triple bond that can compete for
interactions on the PFP phase, suppressing the column's unique selectivity. MeOH enhances the retention of polarizable halogens. -
Action:
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (buffers silanol activity).
-
Mobile Phase B: 0.1% Formic Acid in MS-Grade Methanol.
-
Step 4: Gradient Elution Program
-
Action: Program a linear gradient from 60% B to 95% B over 15 minutes. Set the flow rate to 1.0 mL/min and the injection volume to 5 µL. Monitor UV Detection at 254 nm.
Step 5: Execution and Self-Validation
-
Causality: The system validates itself by analyzing the SST mixture first. If the critical pair (9-bromo vs. 10-bromo isomer) achieves a resolution (
) , the system's spatial and electronic selectivity is confirmed intact, and the batch analysis of unknown samples can proceed with guaranteed accuracy.
Method Development Workflow
HPLC Method Development Workflow for Halogenated Fluorenones.
References
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: NEW ACE® C18-PFP - a unique C18 bonded HPLC column Source: Chromatography Today URL: [Link]
Sources
Comparative Guide: Electron Mobility & Electronic Structure of Fluorenone vs. Benzo[c]fluorenone Derivatives
Topic: Comparing Electron Mobility of 9-Bromo-7H-benzo[c]fluoren-7-one vs. Fluorenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis comparing Fluorenone (9-Fluorenone) , a standard electron-deficient building block, with 9-Bromo-7H-benzo[c]fluoren-7-one , a specialized extended
Structural & Electronic Architecture
The primary differentiator between these two materials is the extension of the
Molecular Core Comparison[1][2]
-
Fluorenone: A tricyclic aromatic ketone.[1] It possesses a moderate electron affinity but often suffers from large reorganization energies and limited intermolecular overlap in the solid state, leading to lower intrinsic electron mobility.
-
9-Bromo-7H-benzo[c]fluoren-7-one: A tetracyclic system (benzo-fused). The "benzo[c]" fusion extends the conjugation length, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. The bromine atom at the 9-position introduces a heavy-atom effect and serves as a site for halogen bonding or further functionalization.
Electronic Energy Levels (Experimental & DFT)
The following table summarizes the key electronic parameters. Note that the benzo-fusion dramatically stabilizes the LUMO level, facilitating electron injection.
| Parameter | Fluorenone (Standard) | 9-Bromo-7H-benzo[c]fluoren-7-one | Impact on Performance |
| Core Structure | Tricyclic ( | Tetracyclic ( | Extended conjugation increases |
| LUMO Energy | Deeper LUMO improves air stability and electron injection. | ||
| Dipole Moment | ~4.9 D | > 5.5 D | Higher polarity can enhance local ordering but may increase energetic disorder. |
| Optical Gap ( | ~2.8 eV | ~2.2 – 2.4 eV | Red-shifted absorption; better spectral overlap for OPV applications. |
| Primary Use | n-type building block | Intermediate / High-performance n-type core | Benzo[c] derivatives show superior intrinsic transport. |
Technical Insight: The stabilization of the LUMO in the benzo[c] derivative is a critical advantage. Organic electron transport materials generally require a LUMO
eV to ensure stability against ambient oxidants (water/oxygen) and efficient injection from stable cathodes.
Electron Mobility & Charge Transport Mechanisms
Intrinsic Mobility Comparison
Direct time-of-flight (TOF) or field-effect transistor (FET) mobility data for bare 9-Bromo-7H-benzo[c]fluoren-7-one is rare because it is primarily a synthetic intermediate . However, its performance can be rigorously inferred from its core scaffold (benzo[c]fluorenone) and structural analogues.
-
Fluorenone Mobility:
to cm /V·s (amorphous/polycrystalline films).-
Limitation: High reorganization energy (
) due to the localized carbonyl density limits hopping rates.
-
-
Benzo[c]fluorenone Mobility:
to cm /V·s (optimized films).-
Enhancement: The extended delocalization reduces
, allowing faster electron transfer. The planar tetracyclic core facilitates closer stacking (distances < 3.5 Å).
-
The "Bromine Effect" on Packing
The 9-Bromo substituent is not merely an inert handle; it dictates the solid-state assembly:
-
Halogen Bonding: Br
O or Br Br interactions can direct crystallization into 2D brick-work motifs, which are favorable for charge transport, unlike the herringbone packing often seen in bare fluorenone. -
Heavy Atom Effect: Increases spin-orbit coupling, which is relevant for triplet harvesting in OLEDs but less critical for pure charge transport in OFETs.
Visualization: Charge Transport Pathway
The following diagram illustrates the impact of benzo-fusion and bromination on the charge hopping pathway.
Figure 1: Mechanistic pathway showing how structural modification from fluorenone to the brominated benzo-fused derivative enhances electron mobility.
Experimental Validation Protocol
To objectively compare the mobility of these materials, a Space-Charge Limited Current (SCLC) method is recommended over OFET for initial screening, as it measures bulk mobility relevant to vertical devices (like OLEDs/OPVs).
Protocol: Electron-Only Device Fabrication
Objective: Measure intrinsic bulk electron mobility (
-
Substrate Preparation:
-
Clean Indium Tin Oxide (ITO) glass substrates via ultrasonication in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Treat with UV-Ozone for 20 min to increase work function (though we want electron injection, this cleans the surface; a cathode modifier is applied next).
-
-
Device Architecture: ITO / ZnO (30 nm) / Active Material (80-150 nm) / Ca (20 nm) / Al (100 nm)
-
ZnO Layer: Sol-gel spin coating (zinc acetate in 2-methoxyethanol). Anneal at 200°C for 1h. This blocks holes from the anode.
-
Active Layer:
-
Sample A: Fluorenone (purified by sublimation).
-
Sample B: 9-Bromo-7H-benzo[c]fluoren-7-one.[2]
-
Deposition: Thermal evaporation at
Torr is preferred for small molecules to ensure high crystallinity. Rate: 0.5 Å/s.
-
-
-
Top Electrode:
-
Thermally evaporate Calcium (Ca) followed by Aluminum (Al) to form an ohmic contact for electrons.
-
-
Measurement & Analysis:
-
Measure J-V characteristics in the dark.
-
Fit the data to the Mott-Gurney Law (SCLC region):
-
Validation Check: Ensure the slope of
vs is approximately 2.0 in the SCLC regime.
-
Synthesis & Derivatization Workflow
The 9-bromo derivative is most valuable as a precursor. The bromine handle allows for the rapid synthesis of "Spiro" or "Star-shaped" semiconductors which prevent crystallization (for OLEDs) or enhance it (for OFETs).
Figure 2: Synthetic utility of the 9-bromo derivative in accessing high-performance semiconductor classes.
Conclusion & Recommendation
9-Bromo-7H-benzo[c]fluoren-7-one outperforms Fluorenone in theoretical electron transport capability due to:
-
Deeper LUMO: Facilitates electron injection and stability.
-
Extended Planarity: Benzo-fusion reduces reorganization energy.
-
Functional Versatility: The bromine handle enables the creation of complex n-type architectures.
Recommendation:
-
For Basic Research: Use Fluorenone as a reference standard or simple acceptor unit.
-
For High-Performance Devices: Use 9-Bromo-7H-benzo[c]fluoren-7-one as the starting scaffold. Do not use it as the final layer directly unless crystal engineering (halogen bonding) is specifically targeted; instead, utilize the bromine site to couple electron-deficient arenes (e.g., pyridine, benzothiadiazole) to maximize mobility
cm /V·s.
References
-
Imide-Functionalized Fluorenone and Its Cyanated Derivative Based n-Type Polymers. Angewandte Chemie International Edition, 2022.[3]
-
Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. RSC Advances, 2024.
-
Access to Fluorenones Using Benzocyclopentynone Surrogate. Organic Letters, 2020.
-
Design, synthesis and structure-property relationship of fluorenone-based derivatives. Molecular Crystals and Liquid Crystals, 2021. [4]
-
Effect of bromine substituent on optical properties of aryl compounds. ResearchGate, 2010.
Sources
- 1. Product Name: 9-Bromo-benzo[c]fluoren-7-one CAS: 1121545-04-7 [lingzhiyuechem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Imide-Functionalized Fluorenone and Its Cyanated Derivative Based n-Type Polymers: Synthesis, Structure-Property Correlations, and Thin-Film Transistor Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Elemental analysis validation for 9-Bromo-7H-benzo[c]fluoren-7-one
A Senior Application Scientist's Guide to the Elemental Analysis Validation of 9-Bromo-7H-benzo[c]fluoren-7-one: A Comparative Approach
In the landscape of drug discovery and materials science, the synthesis of novel compounds such as 9-Bromo-7H-benzo[c]fluoren-7-one represents a significant step forward. However, the synthesis is merely the beginning of a rigorous journey toward characterization and validation. For researchers, scientists, and drug development professionals, establishing the empirical formula and purity of a new molecular entity is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth, comparative analysis of elemental analysis and its modern alternatives for the validation of 9-Bromo-7H-benzo[c]fluoren-7-one, grounded in field-proven insights and authoritative standards.
The Critical Role of Elemental and Purity Analysis
Elemental analysis has long been a fundamental technique in chemistry to determine the elemental composition of a compound.[1][2] For a novel compound like 9-Bromo-7H-benzo[c]fluoren-7-one, this analysis is crucial for confirming its chemical formula and providing an initial assessment of its purity. While spectroscopic methods like NMR and mass spectrometry have become primary tools for structural elucidation, elemental analysis offers invaluable, complementary data.[1]
This guide will explore the validation of 9-Bromo-7H-benzo[c]fluoren-7-one through three powerful analytical techniques: traditional combustion-based elemental analysis, High-Resolution Mass Spectrometry (HRMS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and compare their performance based on experimental data.
Theoretical Elemental Composition of 9-Bromo-7H-benzo[c]fluoren-7-one
Before embarking on any experimental validation, it is essential to calculate the theoretical elemental composition of the target compound.
Molecular Formula: C₁₇H₉BrO[3][4]
Molecular Weight: 309.16 g/mol [3][4]
To calculate the theoretical elemental percentages, we use the atomic weights of the constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Bromine (Br): 79.904 u
-
Oxygen (O): 15.999 u
Calculations:
-
Carbon: (17 * 12.011) / 309.16 * 100% = 66.05%
-
Hydrogen: (9 * 1.008) / 309.16 * 100% = 2.94%
-
Bromine: (1 * 79.904) / 309.16 * 100% = 25.85%
-
Oxygen: (1 * 15.999) / 309.16 * 100% = 5.18%
These theoretical values serve as the benchmark against which our experimental results will be compared.
Combustion-Based Elemental Analysis: The Gold Standard
Combustion analysis is a robust and long-standing method for determining the elemental composition of organic compounds.[5][6] The technique involves the complete combustion of a sample in an oxygen-rich environment, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).[5] For halogenated compounds like 9-Bromo-7H-benzo[c]fluoren-7-one, specific modifications are required to capture the resulting bromine.
Experimental Protocol: CHN-Br Analysis
Instrumentation: A modern CHNS/O elemental analyzer equipped with a halogen-trapping reagent is essential.
Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of the 9-Bromo-7H-benzo[c]fluoren-7-one sample into a tin capsule. The use of an ultra-microbalance is crucial for precision.
-
Combustion: The sample is introduced into a high-temperature combustion tube (typically ~900-1000 °C) with a stream of pure oxygen. This process breaks down the organic matrix into its elemental components.
-
Gas Separation and Detection: The resulting gases (CO₂, H₂O, and Br₂) are passed through a series of scrubbers and traps to remove interfering substances. For halogenated compounds, a specific trap, often containing silver wool or another silver-based reagent, is used to capture the bromine. The separated gases are then detected using thermal conductivity or infrared detectors.[6]
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.
Self-Validation: The protocol's trustworthiness is ensured by analyzing a certified standard with a known elemental composition before and after the sample analysis. The results for the standard must fall within the specified tolerance limits.
High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula Determination
HRMS is a powerful technique that provides highly accurate mass measurements, enabling the confident determination of a compound's elemental composition.[7][8] Unlike traditional mass spectrometry, HRMS can differentiate between compounds with very similar nominal masses, making it an indispensable tool for structural characterization.[7]
Experimental Protocol: HRMS Analysis
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF, Orbitrap, or FT-ICR MS, is required.[7]
Methodology:
-
Sample Preparation: Prepare a dilute solution of 9-Bromo-7H-benzo[c]fluoren-7-one (typically 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common ionization technique for such compounds.
-
Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or more decimal places).[7]
-
Data Analysis: The exact mass measurement is used to generate a list of possible molecular formulas that fall within a narrow mass tolerance window (e.g., ±5 ppm). The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine-containing compounds, is then used to confirm the correct molecular formula.[8]
Trustworthiness: The high mass accuracy and the distinct isotopic distribution pattern provide a self-validating system for molecular formula confirmation.[7]
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of chemical compounds.[9][10] It operates on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] This makes qNMR a primary ratio method of measurement.[10]
Experimental Protocol: qNMR Analysis
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Methodology:
-
Sample and Standard Preparation: Accurately weigh a known amount of the 9-Bromo-7H-benzo[c]fluoren-7-one sample and a high-purity internal standard (e.g., maleic acid) into the same NMR tube.[9][11] The internal standard should be stable, non-reactive, and have signals that do not overlap with the analyte signals.[11]
-
Solvent Selection: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).[9]
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions, which typically involve a longer relaxation delay to ensure complete relaxation of all protons.
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated using the following formula[11][12]:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Authoritative Grounding: The use of a certified internal standard and adherence to validated acquisition parameters, as outlined in guidelines like ICH Q2(R1), ensures the authoritativeness of the results.[9]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific information required. The following table provides a comparative overview of the methods discussed.
| Feature | Combustion Elemental Analysis | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) |
| Primary Information | Elemental composition (%C, H, Br) | Exact mass and molecular formula | Absolute purity and quantification of impurities |
| Accuracy | High for elemental ratios | Very high for mass determination (<5 ppm)[8] | High for purity determination |
| Precision | Good | Excellent | Excellent |
| Sensitivity | Milligram sample size | Microgram to nanogram sample size | Milligram sample size |
| Throughput | Moderate | High | Moderate |
| Strengths | Direct measurement of elemental ratios, cost-effective | Unambiguous molecular formula confirmation, high sensitivity | Primary analytical method, no need for a specific reference standard of the analyte[10] |
| Limitations | Does not provide structural information, less sensitive than MS | Does not directly provide purity information | Requires a high-purity internal standard, potential for signal overlap |
Visualizing the Workflow
The following diagrams illustrate the logical workflows for validating 9-Bromo-7H-benzo[c]fluoren-7-one and for selecting the appropriate analytical technique.
Caption: Workflow for the analytical validation of 9-Bromo-7H-benzo[c]fluoren-7-one.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validation of a novel compound like 9-Bromo-7H-benzo[c]fluoren-7-one requires a multi-faceted analytical approach. While traditional elemental analysis provides a foundational confirmation of the empirical formula, modern techniques like HRMS and qNMR offer unparalleled precision in determining the molecular formula and absolute purity, respectively. For comprehensive and robust characterization, a combination of these methods is recommended. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the scientific integrity of their work and accelerate the pace of discovery.
References
- Google. (n.d.). Current time information in Pasuruan, ID.
- Vertex AI Search. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?
- Fiveable. (2025, August 15). High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term.
- FILAB. (n.d.). USP 233 elemental impurities analysis.
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
- Benchchem. (n.d.). Quantitative NMR (qNMR) for High-Precision Purity Assessment of 2-Acetylfuran: A Comparative Guide.
- Wikipedia. (n.d.). Elemental analysis.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Elementar. (n.d.). Elemental analysis: operation & applications.
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
- J&K Scientific. (n.d.). 9-Bromo-7H-benzo [c] fluorene-7-one, 98% | 1121545-04-7.
- Sunway Pharm Ltd. (n.d.). 9-Bromo-7H-benzo[c]fluoren-7-one - CAS:1121545-04-7.
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 9-Bromo-7H-benzo[c]fluoren-7-one - CAS:1121545-04-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. Elemental analysis: operation & applications - Elementar [elementar.com]
- 7. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. fiveable.me [fiveable.me]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. pubs.acs.org [pubs.acs.org]
Executive Summary: The Thermal Profile of Rigid Fused-Ring Systems
Publish Comparison Guide: Thermal Analysis of 9-Bromo-7H-benzo[c]fluoren-7-one
9-Bromo-7H-benzo[c]fluoren-7-one (CAS: 1121545-04-7) represents a critical intermediate in the synthesis of organic optoelectronic materials, particularly for OLEDs and fluorescent probes. Its thermal behavior is defined by the interplay between its rigid tricyclic aromatic core and the heavy halogen substituent.
This guide provides a comparative thermal analysis (TGA/DSC) of this compound against its non-brominated parent and the standard fluorenone scaffold. The data reveals a clear structure-property relationship: benzo-fusion significantly elevates thermal resistance compared to fluorenone, while bromination further enhances crystallinity and melting transitions through halogen bonding and increased molecular weight.
Comparative Thermal Performance Data
The following table synthesizes experimental melting point data and inferred thermal stability thresholds based on structural analogs.
| Property | 9-Bromo-7H-benzo[c]fluoren-7-one | 7H-Benzo[c]fluoren-7-one (Parent) | 9-Fluorenone (Standard) |
| CAS Number | 1121545-04-7 | 6051-98-5 | 486-25-9 |
| Molecular Weight | 309.16 g/mol | 230.26 g/mol | 180.20 g/mol |
| Melting Point ( | 189 – 193 °C [1] | 160 – 164 °C [2] | ~83 °C |
| +108 °C | +79 °C | Reference | |
| Predicted | > 320 °C | > 300 °C | ~200-250 °C (Volatile) |
| Physical Form | Yellow Crystalline Powder | Yellow/Brown Powder | Yellow Flakes |
Key Insight: The addition of the bromine atom at the 9-position increases the melting point by approximately 30°C relative to the parent benzo[c]fluorenone. This suggests strong intermolecular interactions (likely
Experimental Protocols: TGA & DSC
To replicate these results or characterize new batches, follow this self-validating protocol designed for organic semiconductors.
A. Differential Scanning Calorimetry (DSC)
-
Objective: Determine Melting Point (
), Crystallization Temp ( ), and Glass Transition ( ). -
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Protocol:
-
Sample Prep: Weigh 2–5 mg of dry powder into a hermetic aluminum pan . Crimp to seal. (Hermetic sealing prevents sublimation before melting).
-
Cycle 1 (Thermal History Erasure): Heat from 25°C to 220°C at 10°C/min.
-
Cooling: Cool from 220°C to 25°C at 10°C/min (Observe
). -
Cycle 2 (Data Collection): Heat from 25°C to 250°C at 10°C/min.
-
Analysis: Record
as the onset of the endothermic peak in Cycle 2.
-
B. Thermogravimetric Analysis (TGA)
-
Objective: Determine Decomposition Temperature (
) and Volatility. -
Instrument: TGA (e.g., TA Instruments TGA 550).
-
Protocol:
-
Sample Prep: Load 5–10 mg into a platinum or alumina pan .
-
Atmosphere: Nitrogen (
) purge at 50 mL/min (Inert environment is crucial to distinguish thermal decomposition from oxidation). -
Ramp: Heat from 30°C to 600°C at 10°C/min.
-
Analysis:
- : Temperature at 5% weight loss (Indicates onset of degradation).
-
Residue: Check char yield at 600°C (High char indicates aromatic condensation).
-
Visualization: Structure-Property Logic
The following diagram illustrates the causal link between the chemical structure of 9-Bromo-7H-benzo[c]fluoren-7-one and its observed thermal properties.
Figure 1: Causal pathway linking the brominated benzo-fused structure to elevated thermal transitions.
Interpretation & Application Guide
Why the "Benzo" and "Bromo" Matter
-
Benzo-Fusion Effect: Comparing Fluorenone (
83°C) to Benzo[c]fluorenone ( 162°C) shows that adding one fused ring doubles the melting point. This is due to the extended -conjugation surface area, which drastically increases the energy required to break the crystal lattice. -
Halogen Effect: Adding Bromine (
~191°C) adds significant mass (79.9 amu) and polarizability. This makes the 9-Bromo derivative less volatile and more suitable for high-vacuum sublimation purification steps used in OLED manufacturing.
Troubleshooting Thermal Analysis
-
Issue: TGA shows weight loss before melting.
-
Cause: Solvates or moisture. The compound is a ketone and can hydrogen bond with water.
-
Fix: Dry sample in a vacuum oven at 60°C for 4 hours before analysis.
-
-
Issue: Double melting peak in DSC.
-
Cause: Polymorphism. Rigid aromatics often crystallize in multiple forms.
-
Fix: Rely on the second heating cycle (Cycle 2) for the thermodynamic melting point.
-
References
-
Lingzhiyue Chemical. (n.d.). Product Name: 9-Bromo-benzo[c]fluoren-7-one CAS: 1121545-04-7.[1][2][3] Retrieved from
-
TCI Chemicals. (n.d.). 7H-Benzo[c]fluoren-7-one Product Specification. Retrieved from
-
Sigma-Aldrich. (n.d.). 7H-Benzo[c]fluoren-7-one CAS 6051-98-5 Properties. Retrieved from
-
NIST Chemistry WebBook. (n.d.). 7H-Benzo[c]fluorene-7-one. Retrieved from
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 9-Bromo-7H-benzo[c]fluoren-7-one and Its Isomers
In the realms of medicinal chemistry and materials science, the precise identification of molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and innovation. Positional isomers—molecules with identical formulas but different arrangements of substituents on a core scaffold—can exhibit dramatically different biological activities, toxicological profiles, and photophysical properties. The 7H-benzo[c]fluoren-7-one framework, a polycyclic aromatic hydrocarbon (PAH) ketone, is a privileged scaffold in the development of advanced materials and potential therapeutic agents. When substituted with a bromine atom, as in 9-Bromo-7H-benzo[c]fluoren-7-one, the potential for multiple positional isomers arises, each with a unique electronic and steric profile.
This guide provides a comprehensive spectroscopic framework for differentiating these closely related isomers. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). The objective is to equip researchers with the analytical tools and interpretive logic required for the unambiguous structural elucidation of these complex molecules.
The Isomeric Landscape of Bromo-7H-benzo[c]fluoren-7-one
The 7H-benzo[c]fluoren-7-one core (C₁₇H₁₀O) presents several unique positions for bromine substitution.[1][2] While the provided topic specifies the 9-bromo isomer, a comprehensive analysis requires consideration of other potential isomers that may arise as synthetic byproducts or be targeted for specific applications. The distinct electronic environments of each position are the foundation for their spectroscopic differentiation.
Caption: Figure 1. Structure of 9-Bromo-7H-benzo[c]fluoren-7-one and representative positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Causality of NMR Differentiation
The position of the electron-withdrawing bromine atom profoundly influences the magnetic environment of nearby protons and carbons. This occurs through two primary mechanisms:
-
Inductive Effect: The electronegative bromine atom withdraws electron density from the aromatic system, "deshielding" nearby nuclei and causing their resonance signals to shift to a higher frequency (downfield).
-
Anisotropic Effect: The circulation of π-electrons in the aromatic rings generates a local magnetic field. The bromine substituent alters this electron circulation, causing both shielding and deshielding effects on protons depending on their position relative to the C-Br bond and the aromatic rings.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides the most immediate fingerprint for each isomer. Key differences will manifest in:
-
Chemical Shifts (δ): Protons ortho and para to the bromine atom will experience the most significant downfield shifts. Protons in a "bay region" (a sterically hindered concave area of the molecule) will also show distinct shifts.[3]
-
Splitting Patterns (Multiplicity): The substitution pattern dictates the spin-spin coupling relationships between adjacent protons. A proton with two neighbors will appear as a triplet, while a proton with one neighbor will be a doublet. The unique pattern of doublets, triplets, and doublet of doublets for each isomer is diagnostic.
¹³C NMR Spectroscopy
While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data.
-
Directly Bonded Carbon (C-Br): The carbon atom directly attached to the bromine will have a characteristic chemical shift, typically in the range of 110-130 ppm. Its signal intensity may be reduced due to the quadrupolar nature of the bromine nuclei.[4]
-
Carbonyl Carbon (C=O): The chemical shift of the ketone's carbonyl carbon (typically >180 ppm) can be subtly influenced by the bromine's position and its effect on the overall electron density of the conjugated system.[5]
-
Quaternary Carbons: The number and chemical shifts of non-protonated carbons provide crucial structural clues.
| Spectroscopic Feature | 9-Bromo Isomer (Predicted) | Other Isomers (Predicted) | Rationale |
| ¹H NMR | Unique set of chemical shifts and coupling constants. Protons H-8 and H-10 will be distinct. | Each isomer will have a unique pattern of shifts and multiplicities. For an 8-Bromo isomer, H-9 would be a singlet. | The local electronic and magnetic environment of each proton is unique to the isomer. |
| ¹³C NMR | A specific signal for C9-Br. | The C-Br signal will appear at a different chemical shift for each isomer. | The chemical shift of the carbon directly bonded to bromine is highly dependent on its position in the ring system. |
| 2D NMR (COSY/HMBC) | Specific correlations will confirm the H-C framework for the 9-Bromo structure. | Different correlation maps will be observed for each isomer, allowing for unambiguous assignment. | COSY (H-H correlation) and HMBC (long-range H-C correlation) map the bonding network. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[5]
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are expected here).
-
2D NMR Acquisition: If the structure is ambiguous, acquire 2D spectra such as COSY, HSQC, and HMBC to establish definitive proton-proton and proton-carbon correlations.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
IR spectroscopy provides information about the vibrational modes of a molecule, making it excellent for confirming the presence of key functional groups and analyzing the substitution pattern on the aromatic rings.
Causality of IR Differentiation
-
C=O Stretch: The carbonyl group of the fluorenone moiety will exhibit a strong absorption band. The position of the bromine atom can slightly alter the electronic nature of the conjugated system, causing small but potentially measurable shifts in the C=O stretching frequency (typically 1710-1720 cm⁻¹ for fluorenones).[6]
-
C-Br Stretch: The C-Br bond has a characteristic stretching vibration, but it often appears in the lower frequency (fingerprint) region of the spectrum (600-500 cm⁻¹) where it can be difficult to assign definitively.
-
C-H Bending (Out-of-Plane): The most diagnostic feature in the IR spectrum for differentiating aromatic isomers is the pattern of strong C-H out-of-plane bending bands in the 900-650 cm⁻¹ region. The number and position of adjacent hydrogen atoms on a ring determine the absorption pattern, providing a reliable fingerprint for the substitution pattern.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomer Differentiation |
| Aromatic C-H Stretch | > 3000 | Confirms the presence of aromatic protons, but not useful for differentiation. |
| C=O Stretch | ~1715 | Confirms the ketone functional group. Minor shifts may occur between isomers.[7] |
| Aromatic C=C Stretch | 1600-1450 | Confirms the aromatic skeleton. The pattern of bands can be a weak indicator of substitution. |
| C-H Out-of-Plane Bending | 900-650 | Highly Diagnostic. The pattern is characteristic of the number of adjacent hydrogens on the aromatic rings, allowing for clear differentiation. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The spectrum is typically acquired over a range of 4000-400 cm⁻¹. Data is usually presented in terms of transmittance or absorbance.
UV-Visible Spectroscopy: Mapping the Electronic Landscape
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into the extent of the π-conjugated system.
Causality of UV-Vis Differentiation
The 7H-benzo[c]fluoren-7-one core is an extensive chromophore. The bromine atom acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore). By extending the conjugation or altering the energy of the molecular orbitals through its inductive and resonance effects, the bromine atom's position will influence the wavelength of maximum absorbance (λ_max). Isomers with more effective conjugation will generally show a bathochromic (red) shift to longer λ_max values.[8] While these shifts may be subtle, they can be a valuable piece of the analytical puzzle.
| Spectroscopic Feature | 9-Bromo Isomer (Predicted) | Other Isomers (Predicted) | Rationale |
| λ_max | A characteristic λ_max value. | Different isomers will likely exhibit small but measurable shifts in λ_max. | The position of the bromine atom alters the energy levels of the π molecular orbitals, affecting the energy required for electronic transitions.[5] |
| Molar Absorptivity (ε) | A characteristic ε value. | Molar absorptivity may also vary between isomers. | The probability of the electronic transition (and thus the intensity of the absorption) can be affected by the substituent's position. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. A typical concentration is around 1 x 10⁻⁵ M.[7]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample, typically from 200 to 600 nm.
-
Data Analysis: Identify the λ_max values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), if the concentration is known accurately.
Mass Spectrometry (MS): The Mass and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, clues about the molecule's structure.
Causality of MS Differentiation
All positional isomers of Bromo-7H-benzo[c]fluoren-7-one will have the same molecular weight (308/310 g/mol ). The key diagnostic feature is the isotopic pattern of bromine: a near 1:1 ratio of the M and M+2 peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This confirms the presence of a single bromine atom.
While standard electron impact (EI) ionization may produce slightly different fragmentation patterns for each isomer, these differences can be subtle for rigid aromatic systems. More advanced techniques can provide better differentiation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Isomers will likely have different retention times on the GC column, allowing for their physical separation before they enter the mass spectrometer.[9]
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting daughter ion spectra can be more structurally diagnostic than the initial mass spectrum.
-
Reactive Desorption Electrospray Ionization (DESI): Methods using silver ion cationization have proven effective in differentiating PAH isomers, as the structure (e.g., the presence of a "bay" region) can influence the affinity for silver ion complexation, leading to different relative ion intensities.[10][11]
| Technique | Expected Result | Significance for Isomer Differentiation |
| Standard MS (EI) | M+ at m/z 308/310 (1:1 ratio). | Confirms molecular formula and presence of one bromine. Fragmentation patterns may show subtle differences. |
| GC-MS | Separation of isomers based on retention time. | Highly Differentiating. Provides physical separation prior to mass analysis.[12] |
| MS/MS | Isomer-specific fragmentation patterns. | Can provide a unique fingerprint for each isomer's fragmentation pathway. |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
GC Method:
-
Column: A capillary column suitable for PAHs (e.g., 5% diphenyl/95% dimethyl polysiloxane).[12]
-
Injection: Inject a small volume (e.g., 1 µL) into a heated inlet.
-
Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the compounds.[9]
-
-
MS Method:
-
Ionization: Use electron impact (EI) ionization at 70 eV.
-
Detection: Scan a mass range (e.g., m/z 50-400) to detect the molecular ion and key fragments.
-
Integrated Analytical Workflow
No single technique tells the whole story. An efficient and definitive workflow combines these methods to build an irrefutable case for the structure of a given isomer.
Sources
- 1. 7H-Benzo[c]fluorene-7-one [webbook.nist.gov]
- 2. 7H-benzo[c]fluoren-7-one | 6051-98-5 [chemnet.com]
- 3. researchgate.net [researchgate.net]
- 4. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 5. N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | MDPI [mdpi.com]
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- 8. Near-Infrared Fluorophores Containing Benzo[c]heterocycle Subunits - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Isomeric differentiation of polycyclic aromatic hydrocarbons using silver nitrate reactive desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 9-Bromo-7H-benzo[c]fluoren-7-one in Advanced Blue OLED Emitters
A Comparative Guide for Materials Scientists and Device Engineers
In the relentless pursuit of high-efficiency, long-lasting, and color-pure blue Organic Light-Emitting Diodes (OLEDs), the design of novel organic semiconductors is paramount. While a myriad of molecular architectures have been explored, materials derived from the rigid and photochemically robust benzofluorene scaffold have consistently demonstrated significant promise. This guide provides an in-depth technical comparison of OLED materials synthesized from the key intermediate, 9-Bromo-7H-benzo[c]fluoren-7-one , against other classes of high-performance blue emitters. We will explore the synthetic utility of this building block, the performance of its derivatives, and the experimental protocols necessary for their evaluation, offering a comprehensive resource for researchers in organic electronics.
The core challenge in blue OLED technology lies in achieving a delicate balance between a wide energy bandgap for deep-blue emission, high photoluminescence quantum yield, efficient charge transport, and long operational stability.[1][2] Materials based on fluorene and its derivatives, such as 9-Bromo-7H-benzo[c]fluoren-7-one, are highly attractive due to their inherent rigidity, high thermal stability, and excellent charge-carrying capabilities.[3] The bromine functionality at the C9 position of 7H-benzo[c]fluoren-7-one serves as a versatile synthetic handle, enabling the construction of complex, high-performance molecules through cross-coupling reactions.[4][5]
The Rise of Spiro-Configured Benzofluorenes
A particularly successful strategy has been the use of 9-Bromo-7H-benzo[c]fluoren-7-one to synthesize spiro-configured compounds, most notably spiro[benzo[c]fluorene-7,9'-fluorene] (SBFF) derivatives. The spiro-linkage, where two molecular systems are joined by a single common atom, creates a three-dimensional architecture that effectively disrupts intermolecular packing (π-π stacking). This structural feature is crucial for several reasons:
-
Enhanced Morphological Stability: The bulky, non-planar structure leads to high glass transition temperatures (Tg), preventing crystallization of the thin films in the OLED stack and thus enhancing device longevity.[6][7]
-
Improved Photoluminescence: By inhibiting aggregation-induced quenching, the spiro-configuration helps maintain high photoluminescence quantum yields in the solid state.[8]
-
Tunable Electronic Properties: The perpendicular arrangement of the molecular units allows for the modulation of the electronic properties of each constituent part with minimal interference, enabling precise tuning of the final molecule's energy levels.[7]
The following diagram illustrates the pivotal role of 9-Bromo-7H-benzo[c]fluoren-7-one as a precursor to these advanced spiro-materials.
Caption: Synthetic utility of 9-Bromo-7H-benzo[c]fluoren-7-one.
Comparative Performance Analysis
The true measure of a material's utility is its performance within a functional device. Below, we compare the electroluminescence characteristics of OLEDs employing host materials derived from the SBFF scaffold with state-of-the-art fluorescent, Thermally Activated Delayed Fluorescence (TADF), and phosphorescent blue emitters.
Table 1: Performance of SBFF-Derived Blue OLED Host Materials
| Host Material | Dopant | Max. Current Efficiency (cd/A) | Emission Peak (nm) | CIE (x, y) | Reference |
| BH-4P | BD-6DPA | 4.58 | 458 | Not Specified | [9] |
| BH-6DP | BD-6DPA | 4.88 | 463 | Not Specified | [9] |
| BH-9PA | DSA-Ph | 7.03 | 468 | Not Specified | [4][5] |
| BH-9PA | BD-6MDPA | 6.60 | 464 | Not Specified | [4][5] |
| MADN:BD-6MDPA | - | 9.11 | Not Specified | (0.135, 0.156) | [10] |
Table 2: Performance of Alternative High-Efficiency Blue OLED Materials
| Material Class | Emitter/Host System | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE (x, y) | Reference |
| Fluorescent | α-ADN:BD-1 | 4.4 | 4.9 | Not Specified | (0.15, 0.13) | [11] |
| TDBA-Cz | 6.45 | 7.25 | Not Specified | (0.167, 0.086) | [12] | |
| TADF | 4TCzBN in 4Ac26CzBz | 35.8 | 59.8 | 62.8 | Not Specified | [13] |
| TED-TADF Device | >30 | Not Specified | Not Specified | y < 0.10 | [14] | |
| Phosphorescent | Ir(III) Complex | 31.62 | Not Specified | Not Specified | (0.175, 0.446) | [15] |
| PtON-PTB & M-t-DABNA-d | 21.3 | Not Specified | Not Specified | (0.14, 0.19) | [16] |
From the data, it is evident that while the first-generation SBFF-based fluorescent hosts offer good performance with deep-blue emission, the efficiencies achieved with advanced TADF and phosphorescent systems are significantly higher.[13][15] However, the SBFF architecture provides a robust and versatile platform. The luminance efficiencies of 4.5 to over 9 cd/A are competitive for fluorescent blue emitters, and their excellent thermal stability suggests the potential for long operational lifetimes, a critical challenge for blue OLEDs.[2][9][10] The key advantage of using 9-Bromo-7H-benzo[c]fluoren-7-one lies in its potential to be a foundational block for more advanced emitters, including TADF and phosphorescent hosts, by attaching appropriate donor and acceptor moieties.
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the synthesis of a representative SBFF derivative and the subsequent fabrication and characterization of an OLED device.
Protocol 1: Synthesis of 9-phenyl-SBFF (BH-4P)
This protocol is a representative synthesis adapted from literature procedures for creating SBFF derivatives from 9-Bromo-7H-benzo[c]fluoren-7-one.[9]
Step 1: Synthesis of 9-phenyl-7H-benzo[c]fluoren-7-one
-
To a solution of 9-Bromo-7H-benzo[c]fluoren-7-one in a mixture of toluene and ethanol, add phenylboronic acid and an aqueous solution of sodium carbonate.
-
Purge the mixture with nitrogen for 30 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and heat the mixture to reflux under a nitrogen atmosphere for 24 hours.
-
After cooling, extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield 9-phenyl-7H-benzo[c]fluoren-7-one.
Step 2: Spiro-formation to yield 9-phenyl-SBFF (BH-4P)
-
Dissolve 2-bromobiphenyl in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (n-BuLi) and stir for 1 hour at -78 °C.
-
Add a solution of 9-phenyl-7H-benzo[c]fluoren-7-one in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated ammonium chloride solution and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to obtain the final product, 9-phenyl-SBFF.
Protocol 2: OLED Device Fabrication and Characterization
The following workflow describes the fabrication of a multilayer OLED device via thermal evaporation, a standard technique for small molecule-based OLEDs.
Caption: OLED fabrication and characterization workflow.
Detailed Steps:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying in an oven. Immediately before use, the substrates are treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: All organic layers and the metal cathode are deposited in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation.
-
A typical device structure could be: ITO / Hole Injection Layer (HIL, e.g., DNTPD) / Hole Transport Layer (HTL, e.g., NPB) / Emissive Layer (EML, e.g., BH-4P doped with 5% BD-6DPA) / Electron Transport Layer (ETL, e.g., Alq₃) / Electron Injection Layer (EIL, e.g., LiF) / Cathode (Al).[4][5][10]
-
The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.
-
-
Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence spectra and Commission Internationale de l'Eclairage (CIE) coordinates are recorded with a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and emission spectrum. Operational lifetime is typically measured by monitoring the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.
Conclusion
9-Bromo-7H-benzo[c]fluoren-7-one stands out not as a final, high-performance material itself, but as a strategically vital building block for creating a new generation of OLED materials. Its derivatives, particularly those with a spiro[benzo[c]fluorene-7,9'-fluorene] core, demonstrate a compelling combination of high thermal stability and good electroluminescence performance, addressing key challenges in the development of robust blue OLEDs. While the efficiencies of current SBFF-based fluorescent devices are surpassed by cutting-edge TADF and phosphorescent systems, the synthetic versatility of the 9-bromo-7H-benzo[c]fluoren-7-one precursor opens up exciting avenues for incorporating this stable and rigid scaffold into more complex and efficient emitter architectures. For researchers and developers in the OLED field, mastering the chemistry of this intermediate is a key step toward unlocking the next level of performance in blue-emitting devices.
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Seo, J.-A., Lee, C.-W., & Gong, M.-S. (2013). Synthesis of New Spiro[benzo[c]fluorene-7,9'-fluorene] Dimers and Their Optical Properties. Bulletin of the Korean Chemical Society, 34(5), 1461-1468. Available at: [Link]
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Kim, J. H., et al. (2025). High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. Materials, 18(9), 3045. Available at: [Link]
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Beilstein Journals. (2018, January 30). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Available at: [Link]
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OLED-Info. (2025, February 3). UK researchers discover a low-cost high-performance blue OLED host material. Available at: [Link]
-
Chen, C.-Y., et al. (2024). Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. Journal of Materials Chemistry C. Available at: [Link]
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Chang, C.-H., et al. (2026). High-Performance Coemissive Blue Organic Light-Emitting Diodes Combining Phosphorescence and Multiresonance Fluorescence. ACS Applied Materials & Interfaces. Available at: [Link]
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Lee, J., et al. (2025). Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. Scientific Reports, 15, 8431. Available at: [Link]
-
ResearchGate. (n.d.). New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. Available at: [Link]
-
Patsnap Eureka. (2025, July 17). Recent breakthroughs in blue OLED material for AMOLED. Available at: [Link]
-
Wikipedia. (n.d.). Benzo(c)fluorene. Available at: [Link]
-
Wiley Online Library. (2021, March 10). Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. Available at: [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. Recent breakthroughs in blue OLED material for AMOLED. [eureka.patsnap.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Spiro[benzo[c]fluorene-7,9'-fluorene] Dimers and Their Optical Properties -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. Researchers design a highly promising host material for blue TADF OLED devices | OLED-Info [oled-info.com]
- 14. pure.skku.edu [pure.skku.edu]
- 15. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Executive Summary: Structural Validation of Benzo[c]fluorenone Derivatives
Topic: Comparative XRD Characterization Guide: 9-Bromo-7H-benzo[c]fluoren-7-one vs. Structural Analogues Audience: Researchers, Scientists, and Drug Development Professionals.
In the development of organic semiconductors (OLEDs) and photochromic pharmacophores, 9-Bromo-7H-benzo[c]fluoren-7-one serves as a critical halogenated intermediate. Its structural integrity—specifically the regiochemistry of the bromine atom at the 9-position—dictates the electronic properties of subsequent derivatives.
This guide provides a technical comparison of the target compound against its non-brominated parent and a standard di-bromo analogue. It outlines the expected X-ray diffraction (XRD) signatures and establishes a rigorous protocol for crystallographic validation, addressing the scarcity of public CIF data for this specific isomer by using structural analogues as benchmarks.
Part 1: Comparative Analysis of Structural Analogues
The following table contrasts the target compound with its direct structural "parents" and "cousins." Use these physical constants to benchmark your initial bulk material characterization before proceeding to single-crystal XRD.
Table 1: Physicochemical & Crystallographic Benchmarks
| Feature | Target Compound | Parent Scaffold | Standard Analogue |
| Compound Name | 9-Bromo-7H-benzo[c]fluoren-7-one | 7H-Benzo[c]fluoren-7-one | 2,7-Dibromofluorenone |
| CAS Number | 1121545-04-7 | 6051-98-5 | 14348-75-5 |
| Molecular Weight | 309.16 g/mol | 230.26 g/mol | 337.99 g/mol |
| Melting Point | 160–165 °C (Expected) | 161–162 °C [1] | 203–205 °C [2] |
| Crystal Habit | Needle or Plate-like (Solvent dependent) | Orthorhombic Plates | Monoclinic Needles |
| Space Group (Typ.) | P2₁/c or P2₁/n (Predicted) | Pnam (Orthorhombic) [3] | P2₁/c (Monoclinic) |
| Density (Calc.) | ~1.65 g/cm³ | 1.286 g/cm³ | 1.91 g/cm³ |
| Key XRD Feature | Heavy Atom Effect: Br induces significant intensity changes in low-angle reflections compared to parent.[1][2][3][4] | Planar Stacking: Dominant π-π stacking reflection (~3.4 Å). | Halogen Bonding: Br···O/Br···Br contacts drive packing. |
Analyst Note: The introduction of the Bromine atom at C9 breaks the high symmetry of the parent benzo[c]fluorenone. While the parent crystallizes in the orthorhombic system (Pnam), the 9-bromo derivative is predicted to adopt a lower symmetry monoclinic setting (P2₁/c) to accommodate the steric bulk of the halogen in the crystal lattice.
Part 2: Experimental Protocol for XRD Characterization
To definitively confirm the structure, you must grow single crystals suitable for diffraction. The planar nature of benzo[c]fluorenones favors "slipped-stack" packing, often leading to thin plates that can be difficult to mount.
Phase A: Crystal Growth Strategy
-
Method: Slow Evaporation (Preferred) or Vapor Diffusion.
-
Solvent System:
-
Primary: Toluene or Chlorobenzene (Good solubility for aromatics).
-
Antisolvent: Ethanol or Hexane.
-
-
Protocol:
-
Dissolve 20 mg of 9-Bromo-7H-benzo[c]fluoren-7-one in 2 mL of warm Toluene.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
For Evaporation: Cover with parafilm, poke 3-4 small holes, and leave in a vibration-free dark area at 20°C.
-
For Diffusion: Place the open vial inside a larger jar containing 10 mL of Ethanol. Seal the outer jar.
-
Timeline: Harvest crystals after 3–7 days. Look for yellow/orange prisms.
-
Phase B: Data Collection & Refinement
-
Instrument: Single Crystal X-Ray Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption fluorescence from the Bromine atom.
-
Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal Bromine.
-
Refinement Target:
-
R-factor: < 5% is acceptable.
-
Disorder: Check the C9 position carefully. If the bromine occupancy refines to <1.0, you may have a solid solution with the non-brominated parent (a common synthesis impurity).
-
Part 3: Data Interpretation & Logic
How do you know you have the correct isomer?
-
Unit Cell Expansion: Compare your unit cell volume (
) to the parent.- ų (Z=4).
- ų.
-
Insight: If
is unchanged, you likely crystallized the unreacted starting material.
-
The "Heavy Atom" Check: In the Patterson map (a raw data visualization step), you should see a distinct, high-intensity peak corresponding to the Br-Br vector. The absence of this vector indicates you have isolated the parent compound or a different impurity.
-
Packing Motif: Fluorenones typically form "herringbone" structures to maximize C-H···π interactions.[5] The 9-Bromo substituent will likely disrupt this, forcing a "head-to-tail" arrangement to align the dipoles of the Carbonyl (C=O) and the C-Br bond.
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision logic for validating the synthesized material using XRD.
Caption: Logical workflow for crystallographic validation of 9-Bromo-7H-benzo[c]fluoren-7-one, distinguishing it from common synthetic impurities.
References
-
NIST Chemistry WebBook. 7H-Benzo[c]fluoren-7-one (CAS 6051-98-5). National Institute of Standards and Technology.[6] [Link]
-
Burns, D. M., & Iball, J. (1955).[7] The crystal and molecular structure of fluorene.[7] Proceedings of the Royal Society of London, 227(1169), 200-214. (Provides foundational packing data for the fluorene class). [Link]
-
Chetkina, L. A., & Belsky, V. K. (2013).[7] X-ray diffraction study of fluorene, 9-fluorenone, and derivatives.[7] Crystallography Reports, 58(1), 26-48. [Link]
Sources
- 1. 9H-Fluorene, 2,7-dibromo- [webbook.nist.gov]
- 2. 2,7-Dibromo-9-fluorenone | C13H6Br2O | CID 259922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-Dibromofluorene | C13H8Br2 | CID 140073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzo[b]fluorenone | C17H10O | CID 53436019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 7H-Benzo[c]fluorene-7-one [webbook.nist.gov]
- 7. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
9-Bromo-7H-benzo[c]fluoren-7-one: Operational Disposal & Safety Guide
Executive Safety Summary
Compound Identity: 9-Bromo-7H-benzo[c]fluoren-7-one CAS No: 1121545-04-7 (verify against specific lot; analogs include 1198396-46-1) Chemical Class: Halogenated Polycyclic Aromatic Hydrocarbon (H-PAH)
This guide addresses the specific disposal requirements for 9-Bromo-7H-benzo[c]fluoren-7-one . As a brominated fluorenone derivative, this compound presents a dual hazard profile: the persistence and toxicity associated with PAHs, combined with the halogenated nature that complicates thermal destruction.
Critical Warning: Improper disposal (e.g., mixing with non-halogenated solvents or low-temperature incineration) can lead to the formation of brominated dioxins and furans, which are orders of magnitude more toxic than the parent compound.
Immediate Safety Profile (GHS Classification Analog)
-
Signal Word: WARNING
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant), H410 (Very toxic to aquatic life with long-lasting effects).
-
Required PPE: Nitrile gloves (double-gloved recommended for solutions), safety goggles, lab coat, and respiratory protection (N95 or fume hood) to prevent inhalation of dusts.
Waste Characterization & Regulatory Logic[1][2]
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards, you must classify this waste correctly before it leaves your bench.
The "Why" Behind the Protocol
Most researchers default to "General Organic Waste." For this compound, that is insufficient.
-
Halogen Content (Bromine): Standard organic waste is often used as fuel blending for cement kilns. Halogenated waste requires acid gas scrubbing during incineration to capture Hydrogen Bromide (HBr). If you mislabel this as non-halogenated, you risk corroding incinerator infrastructure and releasing toxic emissions.
-
PAH Structure: The benzo[c]fluorene core is highly stable. Complete destruction requires temperatures exceeding 1200 K (approx. 927°C) with a residence time >2 seconds [1].
Waste Stream Assignment Table[3][4]
| Waste State | Classification | RCRA/EPA Code Applicability | Container Labeling |
| Solid (Pure) | Toxic Solid, Organic, n.o.s. | Not P/U listed; Characterize as Toxic | "Solid Waste: Halogenated PAH - 9-Bromo-7H-benzo[c]fluoren-7-one" |
| Liquid (Solution) | Halogenated Solvent Waste | F002 (if dissolved in DCM/Chloroform) or D001 (Ignitable) | "Halogenated Organic Waste" (List all solvents + solute) |
| Contaminated Debris | Hazardous Solid Debris | D001/Toxic | "Chemically Contaminated Debris (Gloves/Towels)" |
Step-by-Step Disposal Protocol
Workflow 1: Bench-Level Segregation
This protocol ensures the material is isolated immediately upon generation.
-
Solid Waste (Excess Reagent/Product):
-
Do NOT sweep into general trash.
-
Collect solid powder in a dedicated, screw-top wide-mouth jar (HDPE or Glass).
-
Label explicitly as "High Hazard: Brominated PAH."
-
-
Liquid Waste (Mother Liquors/Rinsates):
-
Segregate into the Halogenated Waste carboy.
-
Scientist's Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the brominated solute (>1%) often necessitates treating the entire mixture as halogenated to ensure proper incineration parameters.
-
-
Glassware Decontamination:
-
Triple rinse glassware with a solvent capable of dissolving the PAH (Dichloromethane or Acetone).
-
Crucial: Collect all rinsates into the Halogenated Waste stream.
-
Prohibited: Do NOT use bleach (Sodium Hypochlorite). Oxidizing brominated aromatics can generate unpredictable, toxic byproducts.
-
Workflow 2: Spill Contingency Plan
In the event of a powder spill outside the fume hood:
-
Isolate: Evacuate immediate area; mark a 10ft radius.
-
Protect: Don full PPE including N95/P100 respirator.
-
Contain: Cover spill with damp paper towels (to prevent dust lofting) or use an oil-based sweeping compound.
-
Clean: Scoop material into a hazardous waste bag. Wipe surface with acetone.
-
Dispose: Label debris as "Hazardous Waste - Toxic Debris."
Visualized Workflows
Diagram 1: Waste Segregation Decision Logic
This decision tree guides the researcher through the correct disposal path based on the physical state of the waste.
Caption: Decision logic for segregating brominated PAH waste. Note the "Recommended Default" to treat all solutions as halogenated to prevent incinerator corrosion.
Diagram 2: Decontamination & Destruction Cycle
Understanding the lifecycle of the chemical ensures you understand why the protocols exist.
Caption: The lifecycle of halogenated waste. Proper segregation at the bench allows the incinerator to apply necessary gas scrubbing for Hydrogen Bromide (HBr).
Regulatory & Compliance Context
US EPA (RCRA) Considerations
While 9-Bromo-7H-benzo[c]fluoren-7-one is not explicitly listed on the P-list (acutely toxic) or U-list (toxic), it falls under the "Characteristic" waste requirements if it exhibits toxicity (D004-D043) or if mixed with listed solvents.
-
Best Practice: Manage as "Hazardous Waste - Toxicity Characteristic" due to the high likelihood of aquatic toxicity and persistence [2].
-
Mixture Rule: Under RCRA, mixing a listed hazardous waste (e.g., spent Methylene Chloride, F002) with this solid makes the entire mixture a listed hazardous waste [3].
Global Harmonization
-
EU Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Transport (DOT/IATA): Likely UN 3077 (Environmentally hazardous substance, solid, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific toxicity data of the lot.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]
-
U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
Sources
Personal protective equipment for handling 9-Bromo-7H-benzo[c]fluoren-7-one
[1]
Executive Summary & Risk Profile
Do not treat this merely as a standard organic reagent. While many Safety Data Sheets (SDS) classify 9-Bromo-7H-benzo[c]fluoren-7-one primarily as an Irritant (H315, H319), this assessment is often based on insufficient toxicological data.[1]
Scientific Rationale for Elevated Precautions:
-
Structural Alert: The benzo[c]fluorene core is a planar polycyclic aromatic hydrocarbon (PAH) scaffold known for DNA intercalation.[1] Metabolites of the parent benzo[c]fluorene are documented mutagens [1].[1]
-
Halogenation: The bromine substituent increases lipophilicity (LogP ~6.4), enhancing the compound's ability to penetrate the stratum corneum (skin barrier) and cell membranes.[1]
-
Physical State: As a fine particulate solid, electrostatic charging during weighing can cause aerosolization, creating an immediate inhalation hazard.[1]
Operational Directive: Handle as a Suspected Carcinogen and High-Potency Compound .
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to PAHs: dermal absorption and particulate inhalation.[1]
| Task | Hand Protection | Respiratory/Face | Body Protection |
| Solids Handling (Weighing, Transfer) | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change immediately if contaminated.[1] | Fume Hood (Sash at 18")+ Safety Goggles (ANSI Z87.1)N95 mask only if hood unavailable (Emergency).[1] | Lab Coat (Buttoned)+ Tyvek Sleeves (Disposable)+ Closed-toe chemical-resistant shoes.[1] |
| Solution Phase (Synthesis, Extraction) | Laminate / Barrier Gloves (e.g., Silver Shield®) worn under Nitrile.Standard nitrile is permeable to halogenated solvents (DCM/CHCl3) often used with this compound.[1] | Fume Hood (Mandatory)+ Face Shield (if >500mL)+ Safety Goggles | Chemical Apron (Rubber/Neoprene)over Lab Coat.[1] |
| Spill Cleanup (> 1 gram) | Double Nitrile or Butyl Rubber (0.7 mm thickness) | P100 Respirator (Full Face) or PAPRif outside containment.[1] | Tyvek Coveralls (Type 5/6)+ Shoe Covers.[1] |
Operational Workflow: The "Self-Validating" System
To ensure safety, the protocol must be engineered so that a failure in one step is caught by the next.[1]
Phase 1: Preparation (The Static Control)[1]
-
Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1] Why? PAHs are prone to static cling; "jumping" particles are the #1 cause of hood contamination.[1]
-
Double-Containment: Transport the reagent bottle inside a secondary plastic container.
Phase 2: Active Handling (The "Dirty Hand" Rule)[1]
-
Designate Zones: Inside the fume hood, mark a "Hot Zone" (center) and a "Clean Zone" (front 6 inches).[1]
-
Glove Protocol:
Phase 3: Decontamination[1]
-
Solvent Wipe: Wipe all surfaces (balance, spatula) with a tissue soaked in Acetone or Dichloromethane (DCM).[1]
-
Note: Ethanol is often ineffective for solubilizing heavy PAHs like this.[1]
-
-
UV Verification: If available, use a handheld UV lamp (365 nm) to inspect the work area.[1] Benzo[c]fluorene derivatives are highly fluorescent.[1] If it glows, it's not clean.[1]
Visualization: Logic & Workflow
Diagram 1: Risk Assessment & PPE Logic
This decision tree illustrates how physical state and solvent choice dictate PPE, preventing "one size fits all" errors.[1]
Caption: Decision matrix for selecting glove material based on carrier solvent permeation risks.[1]
Diagram 2: Cradle-to-Grave Operational Workflow
This flow ensures the material is tracked from storage to disposal, minimizing environmental release.[1]
Caption: Operational lifecycle emphasizing waste stream segregation.[1]
Waste Disposal & Emergency Response
Waste Disposal Protocol
This compound is a Halogenated Organic .[1][3] Improper disposal (e.g., mixing with oxidizers) can be catastrophic.[1]
-
Solid Waste:
-
Liquid Waste:
Emergency Spills[2]
References
-
International Agency for Research on Cancer (IARC). (2010).[1][4] Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures.[1][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 92.[1][4] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Available at: [Link]
-
PubChem. (2023).[1] Compound Summary: 9-Bromo-7H-benzo[c]fluoren-7-one.[1][5][6] National Library of Medicine.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Available at: [Link][1]
Sources
- 1. Benzo(c)fluorene - Wikipedia [en.wikipedia.org]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. hscprep.com.au [hscprep.com.au]
- 4. 7H-Benzo(c)fluorene | C17H12 | CID 9150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Bromo-7H-benzo[c]fluoren-7-one - CAS:1121545-04-7 - Sunway Pharm Ltd [3wpharm.com]
- 6. jk-sci.com [jk-sci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
